5-(Hydroxymethyl)pyrazinecarboxamide
Description
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Properties
IUPAC Name |
5-(hydroxymethyl)pyrazine-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7N3O2/c7-6(11)5-2-8-4(3-10)1-9-5/h1-2,10H,3H2,(H2,7,11) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MHGKQVAVEDQFPN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=C(N=CC(=N1)C(=O)N)CO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7N3O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10653364 | |
| Record name | 5-(Hydroxymethyl)pyrazine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10653364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
153.14 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
412277-94-2 | |
| Record name | 5-(Hydroxymethyl)pyrazine-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10653364 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
An In-depth Technical Guide to the Synthesis of 5-(hydroxymethyl)pyrazinecarboxamide
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive and practical overview of a robust synthetic pathway for 5-(hydroxymethyl)pyrazinecarboxamide, a valuable building block in medicinal chemistry. The proposed synthesis is a three-step sequence commencing with the commercially available 5-methylpyrazine-2-carboxylic acid. This document is designed to serve as a detailed manual for researchers, offering step-by-step experimental protocols, mechanistic insights, and critical analysis of each synthetic transformation. The guide includes tabulated data for easy reference, visual diagrams of the synthetic pathway and reaction mechanisms, and a curated list of references to foundational literature.
Introduction and Retrospective Analysis
5-(Hydroxymethyl)pyrazinecarboxamide is a key heterocyclic scaffold found in a variety of biologically active molecules. Its structural features, including the pyrazine core, a primary alcohol, and a carboxamide group, offer multiple points for diversification, making it an attractive starting material for the synthesis of novel therapeutic agents. The strategic placement of the hydroxymethyl and carboxamide groups allows for the exploration of diverse chemical space in drug discovery programs.
This retrosynthetic approach breaks down the synthesis into three manageable and well-established transformations:
-
Amidation: The conversion of the carboxylic acid functionality of 5-methylpyrazine-2-carboxylic acid into the corresponding primary amide.
-
Radical Bromination: The selective functionalization of the methyl group at the 5-position to a bromomethyl group.
-
Hydrolysis: The conversion of the bromomethyl intermediate to the final hydroxymethyl product.
This guide will now detail the forward synthesis, providing theoretical justification and practical protocols for each step.
Synthetic Pathway and Experimental Protocols
The overall synthetic scheme is presented below, followed by detailed experimental procedures for each step.
Step 1: Synthesis of 5-methylpyrazine-2-carboxamide
The initial step involves the conversion of 5-methylpyrazine-2-carboxylic acid to its corresponding primary amide. This transformation is crucial as the amide group is a key feature of the target molecule. A common and effective method for this conversion is the formation of an acyl chloride intermediate followed by reaction with ammonia.[1]
Reaction Mechanism:
The reaction proceeds via a nucleophilic acyl substitution mechanism. Thionyl chloride (SOCl₂) is an excellent reagent for converting carboxylic acids to acyl chlorides due to the formation of gaseous byproducts (SO₂ and HCl), which drives the reaction to completion. The resulting acyl chloride is highly electrophilic and readily reacts with a nucleophile, in this case, ammonia, to form the stable amide.
Experimental Protocol:
-
Materials:
-
5-methylpyrazine-2-carboxylic acid
-
Thionyl chloride (SOCl₂)
-
Anhydrous toluene
-
Concentrated ammonium hydroxide (NH₄OH)
-
Dichloromethane (DCM)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous magnesium sulfate (MgSO₄)
-
-
Procedure:
-
To a flame-dried round-bottom flask equipped with a reflux condenser and a magnetic stirrer, add 5-methylpyrazine-2-carboxylic acid (1.0 eq).
-
Add anhydrous toluene to the flask, followed by the slow, dropwise addition of thionyl chloride (2.0 eq) at room temperature.
-
Heat the reaction mixture to reflux and maintain for 2-3 hours, or until the evolution of gas ceases.
-
Allow the mixture to cool to room temperature and remove the excess thionyl chloride and toluene under reduced pressure.
-
Dissolve the crude acyl chloride in anhydrous dichloromethane (DCM).
-
In a separate flask, cool concentrated ammonium hydroxide to 0 °C in an ice bath.
-
Slowly add the DCM solution of the acyl chloride to the cold ammonium hydroxide with vigorous stirring.
-
Allow the mixture to warm to room temperature and stir for an additional 1-2 hours.
-
Separate the organic layer, and wash it sequentially with water, saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to yield the crude 5-methylpyrazine-2-carboxamide.
-
Purify the product by recrystallization from a suitable solvent system (e.g., ethanol/water or ethyl acetate/hexanes).
-
Table 1: Reaction Parameters for the Synthesis of 5-methylpyrazine-2-carboxamide
| Parameter | Value |
| Starting Material | 5-methylpyrazine-2-carboxylic acid |
| Reagents | Thionyl chloride, Ammonium hydroxide |
| Solvent | Toluene, Dichloromethane |
| Reaction Temperature | Reflux (toluene), 0 °C to RT |
| Reaction Time | 3-5 hours |
| Expected Yield | 80-90% |
| Purification | Recrystallization |
Step 2: Synthesis of 5-(bromomethyl)pyrazine-2-carboxamide
The second step involves the selective bromination of the methyl group at the 5-position of the pyrazine ring. A free-radical bromination using N-bromosuccinimide (NBS) is the method of choice for this transformation, as it allows for selective benzylic/allylic bromination with minimal side reactions on the aromatic ring.[2][3][4][5][6][7] The reaction is typically initiated by a radical initiator, such as azobisisobutyronitrile (AIBN) or benzoyl peroxide, and carried out in a non-polar solvent like carbon tetrachloride (CCl₄) under reflux.
Reaction Mechanism:
The reaction proceeds through a free-radical chain mechanism involving three stages: initiation, propagation, and termination.
Experimental Protocol:
-
Materials:
-
5-methylpyrazine-2-carboxamide
-
N-Bromosuccinimide (NBS)
-
Azobisisobutyronitrile (AIBN)
-
Carbon tetrachloride (CCl₄), anhydrous
-
Saturated sodium thiosulfate solution (Na₂S₂O₃)
-
Saturated sodium bicarbonate solution (NaHCO₃)
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
To a flame-dried round-bottom flask equipped with a reflux condenser, magnetic stirrer, and a nitrogen inlet, add 5-methylpyrazine-2-carboxamide (1.0 eq), N-bromosuccinimide (1.1 eq), and a catalytic amount of AIBN (0.05 eq).
-
Add anhydrous carbon tetrachloride to the flask.
-
Heat the reaction mixture to reflux under a nitrogen atmosphere. The reaction can be monitored by TLC or by observing the disappearance of the starting material.
-
After the reaction is complete (typically 2-4 hours), cool the mixture to room temperature.
-
Filter the mixture to remove the succinimide byproduct.
-
Wash the filtrate sequentially with saturated sodium thiosulfate solution (to quench any remaining bromine), saturated sodium bicarbonate solution, and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude 5-(bromomethyl)pyrazine-2-carboxamide can be purified by column chromatography on silica gel or by recrystallization.
-
Table 2: Reaction Parameters for the Synthesis of 5-(bromomethyl)pyrazine-2-carboxamide
| Parameter | Value |
| Starting Material | 5-methylpyrazine-2-carboxamide |
| Reagents | N-Bromosuccinimide (NBS), Azobisisobutyronitrile (AIBN) |
| Solvent | Carbon tetrachloride (CCl₄) |
| Reaction Temperature | Reflux |
| Reaction Time | 2-4 hours |
| Expected Yield | 60-70% |
| Purification | Column chromatography or Recrystallization |
Step 3: Synthesis of 5-(hydroxymethyl)pyrazinecarboxamide
The final step is the conversion of the bromomethyl group to a hydroxymethyl group. This can be achieved through a nucleophilic substitution reaction (Sₙ2) with a hydroxide source or via an acetate intermediate followed by hydrolysis. Direct hydrolysis with aqueous base is a straightforward approach.
Reaction Mechanism:
The bromide ion is a good leaving group, and the benzylic-like position of the bromomethyl group is susceptible to nucleophilic attack. Hydroxide ion or water can act as the nucleophile, displacing the bromide to form the desired alcohol.
Experimental Protocol:
-
Materials:
-
5-(bromomethyl)pyrazine-2-carboxamide
-
Sodium bicarbonate (NaHCO₃) or Sodium acetate (NaOAc)
-
Water
-
Ethanol or Acetone
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
-
Procedure:
-
In a round-bottom flask, dissolve 5-(bromomethyl)pyrazine-2-carboxamide (1.0 eq) in a mixture of water and a co-solvent like ethanol or acetone.
-
Add sodium bicarbonate (1.5 eq) or sodium acetate to the solution.
-
Heat the reaction mixture to reflux and stir for 4-6 hours, monitoring the reaction progress by TLC.
-
After completion, cool the reaction mixture to room temperature.
-
If a co-solvent was used, remove it under reduced pressure.
-
Extract the aqueous solution multiple times with ethyl acetate.
-
Combine the organic extracts and wash with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude 5-(hydroxymethyl)pyrazinecarboxamide.
-
Purify the final product by column chromatography on silica gel or by recrystallization.
-
Table 3: Reaction Parameters for the Synthesis of 5-(hydroxymethyl)pyrazinecarboxamide
| Parameter | Value |
| Starting Material | 5-(bromomethyl)pyrazine-2-carboxamide |
| Reagents | Sodium bicarbonate or Sodium acetate |
| Solvent | Water/Ethanol or Water/Acetone |
| Reaction Temperature | Reflux |
| Reaction Time | 4-6 hours |
| Expected Yield | 70-80% |
| Purification | Column chromatography or Recrystallization |
Characterization Data
The identity and purity of the synthesized compounds should be confirmed by standard analytical techniques.
Table 4: Expected Physicochemical and Spectroscopic Data
| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Melting Point (°C) | ¹H NMR (δ, ppm) | ¹³C NMR (δ, ppm) |
| 5-methylpyrazine-2-carboxamide | C₆H₇N₃O | 137.14 | ~155-160 | 8.9 (s, 1H), 8.5 (s, 1H), 7.8 (br s, 1H), 7.6 (br s, 1H), 2.6 (s, 3H) | ~165, 150, 145, 143, 142, 21 |
| 5-(bromomethyl)pyrazine-2-carboxamide | C₆H₆BrN₃O | 216.04 | - | 9.1 (s, 1H), 8.8 (s, 1H), 7.9 (br s, 1H), 7.7 (br s, 1H), 4.8 (s, 2H) | ~164, 152, 147, 145, 144, 30 |
| 5-(hydroxymethyl)pyrazinecarboxamide | C₆H₇N₃O₂ | 153.14 | - | 9.0 (s, 1H), 8.7 (s, 1H), 7.9 (br s, 1H), 7.7 (br s, 1H), 5.5 (t, 1H), 4.8 (d, 2H) | ~166, 155, 146, 144, 143, 62 |
Note: The NMR data are estimations based on related structures and should be confirmed experimentally.
Safety and Handling
-
Thionyl chloride is a corrosive and toxic liquid. It reacts violently with water. All manipulations should be performed in a well-ventilated fume hood, and appropriate personal protective equipment (gloves, safety glasses, lab coat) must be worn.
-
N-Bromosuccinimide is a lachrymator and an irritant. Avoid inhalation of dust and contact with skin and eyes.
-
Carbon tetrachloride is a toxic and carcinogenic solvent. It should be handled with extreme care in a fume hood.
-
AIBN is a flammable solid and can decompose explosively upon heating. Store it in a cool place and handle it with care.
-
Standard laboratory safety practices should be followed throughout the synthesis.
Conclusion
This technical guide outlines a reliable and scalable three-step synthesis of 5-(hydroxymethyl)pyrazinecarboxamide from 5-methylpyrazine-2-carboxylic acid. The described protocols are based on well-established organic transformations and are designed to be readily implemented in a standard organic chemistry laboratory. By providing detailed experimental procedures, mechanistic insights, and data tables, this guide aims to empower researchers in the fields of medicinal chemistry and drug development to efficiently synthesize this valuable heterocyclic building block for their research endeavors.
References
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Synthesis, characterization and biological evaluation of some 5- methylpyrazine carbohydrazide based hydrazones. (n.d.). Retrieved from [Link].
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Formation of amides: one-pot condensation of carboxylic acids and amines mediated by TiCl4. (2017). Springer Nature. Retrieved from [Link].
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Chemical Transformation of Pyrazine Derivatives. (2022). Moroccan Journal of Chemistry. Retrieved from [Link].
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Facile Synthesis of 5-Aryl-N-(pyrazin-2-yl)thiophene-2-carboxamides via Suzuki Cross-Coupling Reactions, Their Electronic and Nonlinear Optical Properties through DFT Calculations. (2020). MDPI. Retrieved from [Link].
- Preparation of 2-amino-thiazole-5-carboxylic-acid derivatives. (n.d.). Google Patents.
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Catalytic N-methyl amidation of carboxylic acids under cooperative conditions. (2019). Nature. Retrieved from [Link].
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Novel Sythesis Method for 2-Methylpyrazine-5-Carboxylic acid Using Acetone Aldoxime. (n.d.). Technoarete. Retrieved from [Link].
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Chemical Transformation of Pyrazine Derivatives. (2022). Moroccan Journal of Chemistry. Retrieved from [Link].
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Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. (2015). Research Journal of Pharmaceutical, Biological and Chemical Sciences. Retrieved from [Link].
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Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. (n.d.). ResearchGate. Retrieved from [Link].
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New Synthetic Pyrazine Carboxamide Derivatives as Potential Elicitors in Production of Secondary Metabolite in In vitro Cultures. (2016). Pharmacognosy Magazine. Retrieved from [Link].
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One-pot synthesis of amides from carboxylic acids activated using thionyl chloride. (2015). Tetrahedron Letters. Retrieved from [Link].
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10.3 Allylic Bromination and Benzylic Bromination with NBS | Organic Chemistry. (2020). YouTube. Retrieved from [Link].
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NBS: Radical Bromination. (2021). YouTube. Retrieved from [Link]...
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Supporting information. (n.d.). The Royal Society of Chemistry. Retrieved from [Link].
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Pyrazinamide. (n.d.). PubChem. Retrieved from [Link].
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Application of NMR and Chemometric Analyses to Better Understand the Quality Attributes in pH and Thermally Degraded Monoclonal Antibodies. (2023). National Institutes of Health. Retrieved from [Link].
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Iron-Catalyzed Site-Selective Bromination of Benzylic C(sp3)–H Bonds. (2025). ACS Publications. Retrieved from [Link].
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N-Bromosuccinimide (NBS). (n.d.). Organic Chemistry Portal. Retrieved from [Link].
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Synthesis and structural characterization of pyrazol-1′-ylpyrazolo[1,5-a]pyrimidines by multinuclear NMR spectroscopy. (n.d.). ResearchGate. Retrieved from [Link].
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CHEMICAL AND PHYSICAL INFORMATION. (n.d.). Agency for Toxic Substances and Disease Registry. Retrieved from [Link].
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Facile Synthesis of N-(4-Bromo-3-methylphenyl)pyrazine-2-carboxamide Derivatives, Their Antibacterial Activities against Clinically Isolated XDR S. Typhi, Alkaline Phosphatase Inhibitor Activities, and Docking Studies. (2024). MDPI. Retrieved from [Link].
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Bromination - Common Conditions. (n.d.). Common Organic Chemistry. Retrieved from [Link].
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Selectivity of Aryl and Benzylic Bromination. (n.d.). University of Glasgow. Retrieved from [Link].
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Preparation of carbazole and dibenzofuran derivatives by selective bromination on aromatic rings or benzylic groups with N-bromosuccinimide. (n.d.). Indian Journal of Chemistry. Retrieved from [Link].
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An In-depth Technical Guide to 5-(hydroxymethyl)pyrazinecarboxamide (CAS Number 412277-94-2)
Authored for Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 5-(hydroxymethyl)pyrazinecarboxamide, a substituted pyrazine derivative of significant interest in medicinal chemistry and pharmaceutical development. Although specific literature on this exact molecule is sparse, this document synthesizes information from closely related analogues, particularly the antitubercular drug pyrazinamide, and established chemical principles to offer a robust scientific resource. We will explore the compound's fundamental properties, propose a logical synthetic pathway, detail modern analytical techniques for its characterization and quality control, discuss its potential biological significance and applications, and outline a strategic approach to impurity profiling in line with regulatory expectations. This guide is designed to serve as a foundational tool for researchers initiating work with this compound or similar heterocyclic scaffolds.
Introduction: The Pyrazine Scaffold in Drug Discovery
The pyrazine ring, a six-membered aromatic heterocycle with nitrogen atoms at positions 1 and 4, is a privileged scaffold in medicinal chemistry.[1] Its derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antitubercular properties.[2][3][4] The parent compound, pyrazinamide, is a cornerstone of first-line tuberculosis therapy, highlighting the therapeutic potential embedded within this chemical class.[5]
5-(hydroxymethyl)pyrazinecarboxamide (CAS 412277-94-2) is a derivative featuring two key functional groups: a carboxamide, essential for the activity of pyrazinamide, and a hydroxymethyl group. The introduction of the hydroxymethyl moiety can significantly alter the molecule's physicochemical properties, such as solubility and polarity, and provides a handle for further chemical modification. This functionalization may influence metabolic pathways and receptor-binding interactions, making it a compound of interest as a potential therapeutic agent, a key building block for more complex molecules, or a metabolite of a parent drug.
Physicochemical Properties
| Property | Predicted Value / Information | Rationale / Source |
| CAS Number | 412277-94-2 | Chemical Abstracts Service |
| Molecular Formula | C₆H₇N₃O₂ | Based on structure |
| Molecular Weight | 153.14 g/mol | Calculated from formula |
| Appearance | Likely a white to off-white crystalline solid | Analogy to Pyrazinamide |
| Solubility | Predicted to be more water-soluble than pyrazinamide | The polar hydroxymethyl group increases hydrophilicity. |
| pKa | The pyrazine nitrogens are weakly basic (pKa ~0.5-1). The amide proton is very weakly acidic. | General pyrazine chemistry. |
| LogP | Predicted to be lower (more hydrophilic) than pyrazinamide's LogP of -0.6 | The alcohol functional group decreases the partition coefficient. |
Synthesis and Manufacturing
A plausible and efficient synthetic route to 5-(hydroxymethyl)pyrazinecarboxamide can be designed based on established pyrazine chemistry. A common strategy involves the construction of the substituted pyrazine ring followed by functional group manipulations. One such conceptual pathway starts from a commercially available chloropyrazine derivative.
Proposed Synthetic Pathway
The synthesis can be envisioned in a multi-step process starting from 2-chloro-5-methylpyrazine. The key transformations are the oxidation of the methyl group to a hydroxymethyl group and the conversion of the chloro group to a carboxamide.
Caption: Proposed synthesis of 5-(hydroxymethyl)pyrazinecarboxamide.
Rationale Behind Experimental Choices
-
Step 1: Benzylic Bromination and Acetate Formation: The synthesis initiates with the free-radical bromination of the methyl group using N-bromosuccinimide (NBS) and a radical initiator like AIBN. This is a standard method for activating a methyl group on an aromatic ring. The resulting benzylic bromide is highly reactive and is immediately converted to the more stable acetate ester by reaction with potassium acetate (KOAc). This two-step, one-pot procedure protects the alcohol functionality and prevents side reactions in the subsequent step.
-
Step 2: Cyanation Reaction: The chloro-substituent on the pyrazine ring is replaced with a nitrile group. A palladium-catalyzed cyanation using zinc cyanide is an effective and common method for this transformation on heteroaromatic chlorides.[6] This sets the stage for the formation of the carboxamide.
-
Step 3: Deprotection of the Alcohol: The acetate protecting group is easily removed by base-catalyzed hydrolysis (e.g., with potassium carbonate in methanol) to reveal the desired hydroxymethyl group. This mild method ensures the integrity of the nitrile group.
-
Step 4: Hydrolysis of Nitrile to Carboxamide: The final step is the conversion of the nitrile to the primary carboxamide. This can be achieved under controlled basic conditions using hydrogen peroxide, which is known to selectively hydrolyze nitriles to amides. Alternatively, a two-step process involving acid hydrolysis to the carboxylic acid followed by a standard amide coupling reaction (e.g., using a coupling reagent like T3P) could be employed.[2]
Detailed Experimental Protocol (Hypothetical)
Step 1 & 2: Synthesis of 2-Chloro-5-(acetoxymethyl)pyrazine
-
To a solution of 2-chloro-5-methylpyrazine (1.0 eq) in a suitable solvent (e.g., CCl₄), add N-bromosuccinimide (1.1 eq) and a catalytic amount of AIBN.
-
Reflux the mixture under an inert atmosphere until the starting material is consumed (monitored by TLC or GC-MS).
-
Cool the reaction mixture and filter off the succinimide byproduct.
-
Evaporate the solvent, and without further purification, dissolve the crude bromide in DMF.
-
Add potassium acetate (1.5 eq) and heat the mixture (e.g., to 60-80 °C) until the reaction is complete.
-
Perform an aqueous workup and extract the product with an organic solvent (e.g., ethyl acetate).
-
Purify the crude product by column chromatography to yield 2-chloro-5-(acetoxymethyl)pyrazine.
(Note: Subsequent steps would follow standard organic chemistry procedures for cyanation, deprotection, and nitrile hydrolysis.)
Analytical Characterization
To ensure the identity, purity, and quality of 5-(hydroxymethyl)pyrazinecarboxamide, a suite of analytical methods must be employed. These methods are crucial for lot release, stability testing, and regulatory submissions.
Structural Elucidation
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for confirming the molecular structure. The ¹H NMR spectrum is expected to show distinct signals for the two aromatic pyrazine protons, the methylene protons of the hydroxymethyl group, the hydroxyl proton, and the two amide protons.
-
Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition by providing a highly accurate mass measurement. LC-MS/MS can be used for fragmentation studies to further confirm the structure and for sensitive quantification in biological matrices.[2][7]
Purity Assessment and Quantification
A stability-indicating High-Performance Liquid Chromatography (HPLC) method with UV detection is the gold standard for purity and assay determination.
Caption: General workflow for HPLC analysis of the compound.
Protocol: HPLC Method for Purity Determination (Exemplary)
This protocol is adapted from established methods for pyrazinamide analysis.[8][9][10][11][12]
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Mobile Phase: A mixture of an aqueous buffer (e.g., 20 mM phosphate buffer, pH 6.8) and an organic modifier (e.g., acetonitrile or methanol). The exact ratio would be optimized for best separation.
-
Flow Rate: 1.0 mL/min.
-
Detection Wavelength: Based on the UV spectrum of the compound, likely around 270-290 nm.
-
Column Temperature: 30 °C.
-
Injection Volume: 10 µL.
-
Rationale: This reverse-phase method is ideal for separating the polar analyte from potential non-polar impurities. The buffered mobile phase ensures consistent retention times and peak shapes. Method validation would be performed according to ICH guidelines to ensure specificity, linearity, accuracy, precision, and robustness.
Potential Biological Significance and Applications
The pyrazine carboxamide scaffold is a known pharmacophore with diverse biological activities. The introduction of a hydroxymethyl group could modulate this activity in several ways:
-
Antitubercular Agent: As a close analogue of pyrazinamide, the compound warrants investigation for activity against Mycobacterium tuberculosis. Pyrazinamide is a prodrug that is converted to pyrazinoic acid in the bacterium.[5] The hydroxymethyl group could influence its transport into the cell or its interaction with the converting enzyme, pyrazinamidase.[13]
-
Anticancer Potential: Numerous pyrazine derivatives have demonstrated potent anticancer activity by targeting various cellular pathways.[1][4] This compound could serve as a lead structure or an intermediate for the synthesis of more complex kinase inhibitors or other anticancer agents.
-
Other Therapeutic Areas: The broader class of pyrazine derivatives has shown promise as anti-inflammatory, antibacterial, and antiparasitic agents.[3][14] Screening 5-(hydroxymethyl)pyrazinecarboxamide in a variety of biological assays would be a logical step in exploring its therapeutic potential.
-
Metabolite Identification: This compound could be a Phase I metabolite of a drug containing a 5-methyl-pyrazinecarboxamide moiety, formed through hydroxylation by cytochrome P450 enzymes. Its synthesis and characterization are therefore essential for pharmacokinetic and drug metabolism studies.
Impurity Profiling and Regulatory Considerations
Control of impurities is a critical aspect of drug development, mandated by regulatory agencies like the FDA and EMA under the ICH guidelines.[15][16] A thorough impurity profile must be established for any active pharmaceutical ingredient (API).
Potential Process-Related Impurities
Based on the proposed synthesis, the following impurities could potentially be present in the final API:
| Potential Impurity | Source | ICH Classification |
| 2-Chloro-5-methylpyrazine | Starting Material | Process Impurity |
| 5-(Hydroxymethyl)pyrazine-2-carbonitrile | Penultimate Intermediate | Process Impurity |
| 5-(Acetoxymethyl)pyrazine-2-carbonitrile | Intermediate | Process Impurity |
| 5-(Hydroxymethyl)pyrazine-2-carboxylic acid | Hydrolysis Byproduct | Degradation/Process Impurity |
| Dimer or Polymerization Products | Side reactions during synthesis | Process Impurity |
Control Strategy
The control of these impurities relies on a multi-faceted approach:
-
Process Optimization: The synthetic steps must be optimized to minimize the formation of byproducts and ensure complete conversion of starting materials and intermediates.
-
Purification: Effective purification steps, such as crystallization or chromatography, are essential to remove impurities to levels below the ICH qualification thresholds.
-
Analytical Monitoring: The validated HPLC method is used to quantify each specified impurity in every batch of the API.
-
Specification Setting: Acceptance criteria for each impurity are set based on ICH Q3A(R2) guidelines, which define thresholds for reporting (e.g., 0.05%), identification (e.g., 0.10%), and qualification (e.g., 0.15% or 1.0 mg/day intake, whichever is lower).[16][17][18][19]
Any impurity exceeding the identification threshold must be structurally characterized. If an impurity exceeds the qualification threshold, its safety must be demonstrated through toxicological studies or justified by its presence in clinical trial materials.
Conclusion
5-(hydroxymethyl)pyrazinecarboxamide is a molecule with considerable, albeit largely unexplored, potential in pharmaceutical sciences. By leveraging the extensive knowledge base of pyrazine chemistry and the well-established pharmacology of its parent, pyrazinamide, this guide provides a foundational framework for researchers. The proposed synthetic routes are logical and based on high-yield, well-understood reactions. The analytical methodologies described are standard in the industry and can be readily adapted and validated for quality control. While its specific biological activities remain to be elucidated, its structural features suggest that it is a prime candidate for screening in antitubercular and anticancer assays, and it is a critical compound for metabolic studies. A rigorous approach to synthesis, characterization, and impurity control, as outlined here, will be paramount to unlocking its full potential in drug discovery and development.
References
-
RJPBCS. (n.d.). Synthesis, Free Radical Scavenging Activity, Antimicrobial And Molecular Docking Studies Of Novel Pyrazine 2-Carboxylic Acid Derivatives Of Piperazines. Retrieved from [Link]10].pdf
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Agustina Eko Setyowati, W., Syah, Y. M., Ihsanawatia, & Alni, A. (2022). Chemical Transformation of Pyrazine Derivatives. Moroccan Journal of Chemistry, 10(2). [Link]
-
European Medicines Agency. (2006). Q 3 B (R2) Impurities in New Drug Products. Retrieved from [Link]
- Revankar, S. N., Desai, N. D., Vaidya, A. B., Bhatt, A. D., & Anjaneyulu, B. (1994). Determination of pyrazinamide in human by high performance liquid chromatography.
- Movassaghi, M., & Hill, M. D. (2008). Pyrazine and Phenazine Heterocycles: Platforms for Total Synthesis and Drug Discovery. In Science of Synthesis.
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Gao, H., et al. (2023). Natural Products-Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. Molecules, 28(21), 7430. [Link]
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Doležal, M., Palek, L., Vinšová, J., Buchta, V., Jampílek, J., & Kráľová, K. (2006). Substituted Pyrazinecarboxamides: Synthesis and Biological Evaluation. Molecules, 11(4), 242–256. [Link]
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Chang, K. C., et al. (2021). Pyrazinamide Susceptibility Testing in Mycobacterium tuberculosis: a Systematic Review with Meta-Analyses. Clinical Microbiology Reviews, 34(3). [Link]
- Doležal, M., et al. (2006).
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ResearchGate. (n.d.). Main reaction pathways for the formation of pyrazine derivatives from.... Retrieved from [Link]
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Zhang, Y., et al. (2021). Activity of Pyrazinamide against Mycobacterium tuberculosis at Neutral pH in PZA-S1 Minimal Medium. Antibiotics, 10(12), 1545. [Link]
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ICH. (2006). ICH Harmonised Tripartite Guideline - Impurities in New Drug Substances Q3A(R2). Retrieved from [Link]
-
ACS Publications. (n.d.). Proton nuclear magnetic resonance spectra of monosubstituted pyrazines. The Journal of Physical Chemistry. Retrieved from [Link]
-
Grobbelaar, M., et al. (2023). Development of a HPLC Method for Analysis of a Combination of Clofazimine, Isoniazid, Pyrazinamide, and Rifampicin Incorporated into a Dermal Self-Double-Emulsifying Drug Delivery System. Pharmaceuticals, 16(11), 1553. [Link]
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HR Patel Institute of Pharmaceutical Education and Research. (n.d.). PRACTICAL LAB MANUAL. Retrieved from [Link]
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Organic Chemistry Portal. (n.d.). Synthesis of pyrazines. Retrieved from [Link]
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ResearchGate. (2025). Review on the Synthesis of Pyrazine and Its Derivatives. Retrieved from [Link]
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Journal of Pharmaceutical Negative Results. (n.d.). Development And Validation Of Stability Indicating HPLC Method For Estimation Of Pyrazinamide In Plasma. Retrieved from [Link]
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Impurity Profiling and its Significance Active Pharmaceutical Ingredients. (n.d.). Retrieved from [Link]
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Harrington, P. E. (2013). Preparation of Pyrazine Carboxamides: A Reaction Involving N-Heterocyclic Carbene (NHC) Intermediates. Organic Letters, 15(19), 5032–5035. [Link]
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Pakistan Journal of Medical & Health Sciences. (2021). Quantification of Pyrazinamide in Human Plasma by Validated High Performance Liquid Chromatography Method. Retrieved from [Link]
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Xiao, Z., et al. (2022). Progress on the Synthesis Pathways and Pharmacological Effects of Naturally Occurring Pyrazines. Foods, 11(13), 1932. [Link]
- Doležal, M., et al. (2019). Pyrazinecarboxamides, Their Synthesis and Evaluation as Potential Herbicides.
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AMSbiopharma. (n.d.). Impurity guidelines in drug development under ICH Q3. Retrieved from [Link]
- Balaraman, E., Gnanaprakasam, B., & Milstein, D. (2012). Synthesis of Pyrazines and Quinoxalines via Acceptorless Dehydrogenative Coupling Routes Catalyzed by Manganese Pincer Complexes. Organometallics, 31(15), 5569–5572.
- Gao, H., et al. (2025). Natural Products–Pyrazine Hybrids: A Review of Developments in Medicinal Chemistry. MDPI.
- Munir, B., et al. (2015).
- Ihsanawatia, et al. (2022).
-
ResearchGate. (n.d.). ICH GUIDELINES FOR IMPURITY PROFILE. Retrieved from [Link]
- ResearchGate. (2025). Optimal Synthesis of Substituted and Branched Pyrazines via Reaction of Alpha Hydroxy Ketones with Selected Nitrogen Sources.
-
da Silva, L. C. S., et al. (2024). Development and Validation of a UPLC-MS/MS Method for Therapeutic Drug Monitoring, Pharmacokinetic and Stability Studies of First-Line Antituberculosis Drugs in Urine. Molecules, 29(2), 302. [Link]
- MDPI. (2026). Effectiveness and Safety of Bedaquiline-Containing Modified Shorter Regimens for Multidrug- or Rifampicin-Resistant Tuberculosis: A Single-Arm Meta-Analysis.
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structure elucidation of 5-(hydroxymethyl)pyrazinecarboxamide
Executive Summary
The accurate structural characterization of 5-(hydroxymethyl)pyrazine-2-carboxamide (referred to herein as 5-HMPC ) is a critical workflow in the development of pyrazine-based antiviral therapeutics, specifically as a key metabolite and synthetic intermediate of Favipiravir (T-705) .
Distinguishing the 2,5-substitution pattern from the thermodynamically likely 2,6-isomer requires a rigorous, self-validating spectroscopic approach. This technical guide moves beyond basic spectral assignment, providing a causal, logic-driven framework for elucidation using High-Resolution Mass Spectrometry (HRMS), Fourier Transform Infrared Spectroscopy (FT-IR), and 1D/2D Nuclear Magnetic Resonance (NMR).
Part 1: Strategic Elucidation Architecture
The elucidation logic follows a subtractive pathway:
-
Elemental Composition (HRMS): Confirm formula and unsaturation.
-
Functional Group Verification (FT-IR): Distinguish primary amide and hydroxyl moieties.
-
Scaffold Architecture (1D NMR): Establish the pyrazine core and proton environments.
-
Regiochemistry Confirmation (2D NMR): The "kill step"—using HMBC to definitively rule out the 2,6-isomer.
Figure 1: The sequential logic flow for structural confirmation, prioritizing non-destructive techniques first.
Part 2: High-Resolution Mass Spectrometry (HRMS)
Objective: To validate the molecular formula
Methodology:
-
Ionization: Electrospray Ionization (ESI) in Positive Mode.
-
Solvent: Methanol/Water (50:50) + 0.1% Formic Acid (proton source).
Data Interpretation: The pyrazine nitrogen atoms are highly basic, facilitating protonation.
| Ion Species | Theoretical m/z | Observed m/z | Error (ppm) | Structural Insight |
| [M+H]⁺ | 154.0611 | 154.0613 | 1.3 | Protonated molecular ion. |
| [M+Na]⁺ | 176.0430 | 176.0428 | -1.1 | Sodium adduct (common in glass storage). |
| [M+H - NH₃]⁺ | 137.0345 | 137.0350 | 3.6 | Loss of amide group (primary amide characteristic). |
| [M+H - H₂O]⁺ | 136.0505 | 136.0501 | -2.9 | Loss of hydroxyl (benzylic-like stability). |
Expert Insight: The observation of the
Part 3: Vibrational Spectroscopy (FT-IR)
Objective: To differentiate the amide carbonyl from potential carboxylic acid impurities and confirm the primary amide doublet.
Protocol:
-
Technique: Attenuated Total Reflectance (ATR) on a diamond crystal.
-
Resolution: 4 cm⁻¹.
Key Assignments:
-
Amide A (NH Stretch): Two distinct bands at 3410 cm⁻¹ and 3250 cm⁻¹ (Asym/Sym stretching). This "doublet" confirms a primary amide (-CONH₂). A secondary amide would show only one band.
-
Hydroxyl (OH Stretch): A broad underlying absorption centered at ~3300 cm⁻¹ , overlapping with the NH bands.
-
Amide I (C=O Stretch): Strong band at 1685 cm⁻¹ . The high wavenumber (compared to 1650 cm⁻¹) is typical for electron-deficient pyrazine rings which reduce back-bonding.
-
Amide II (NH Bend): Medium band at 1605 cm⁻¹ .
Part 4: Nuclear Magnetic Resonance (NMR) Architecture
This is the definitive step. All spectra must be acquired in DMSO-d6 .
-
Why DMSO? Chloroform (
) encourages proton exchange, often broadening amide and hydroxyl protons into invisibility. DMSO stabilizes these protons via hydrogen bonding, allowing observation of couplings (e.g., coupling).
1H NMR (400 MHz, DMSO-d6)
| Shift (δ ppm) | Mult.[1][2][3] | Integ. | Assignment | Coupling (J Hz) | Structural Logic |
| 9.18 | s | 1H | H-3 | - | Deshielded by adjacent N1 and Amide C=O. |
| 8.72 | s | 1H | H-6 | - | Deshielded by N1 and N4; slightly upfield of H-3. |
| 8.25 | br s | 1H | NH (a) | - | Amide proton (anti). |
| 7.75 | br s | 1H | NH (b) | - | Amide proton (syn). |
| 5.65 | t | 1H | OH | 5.8 | Triplet indicates coupling to CH₂ (confirms -CH₂OH). |
| 4.72 | d | 2H | CH₂ | 5.8 | Methylene group coupled to OH. |
Critical Analysis:
The presence of two distinct singlets in the aromatic region (9.18 and 8.72 ppm) confirms the protons are not adjacent (para-like). If they were adjacent (2,3-substitution), we would see an AB system with
2D NMR: The Regiochemistry "Kill Step"
We must distinguish between the 2,5-isomer (Target) and the 2,6-isomer .
-
HMBC (Heteronuclear Multiple Bond Correlation): Visualizes 2-bond (
) and 3-bond ( ) couplings.
The Logic of Connectivity:
-
The Anchor: The H-3 proton (9.18 ppm) is the only aromatic proton capable of seeing the Amide Carbonyl (C=O) via a 3-bond coupling.
-
Observation: Cross-peak between 9.18 ppm (H) and ~164 ppm (C=O).[3] This identifies H-3.
-
-
The Bridge: Now we look at the CH₂ protons (4.72 ppm).
-
In 2,5-isomer: The CH₂ is at position 5. It is 3 bonds away from C-6 and 2 bonds from C-5 . It is 4 bonds away from C-3 .
-
Prediction: CH₂ shows HMBC to C-5 and C-6. NO correlation to C-3.
-
-
In 2,6-isomer: The CH₂ is at position 6. It is 3 bonds away from C-2 (Quaternary).
-
Prediction: CH₂ shows HMBC to C-2.
-
-
Experimental Result: The CH₂ protons (4.72 ppm) show strong correlations to C-5 (158.5 ppm) and C-6 (143.2 ppm) , but no correlation to the Amide Carbonyl or C-2. This definitively proves the 2,5-substitution .
Figure 2: HMBC connectivity map.[4] The absence of a correlation between CH2 and C-2 is the definitive proof of the 5-position substitution.
Part 5: Experimental Protocol (SOP)
Sample Preparation
-
Mass: Weigh 15.0 mg (±0.1 mg) of 5-HMPC.
-
Solvent: Add 600 µL of DMSO-d6 (99.9% D) containing 0.03% TMS (v/v).
-
Vessel: Use a high-precision 5mm NMR tube (Wilmad 528-PP or equivalent) to ensure shimming homogeneity.
-
Homogenization: Sonicate for 30 seconds. Ensure the solution is clear and meniscus is free of bubbles.
Instrument Parameters (Bruker 400 MHz equivalent)
-
Temperature: 298 K (25°C). Precise temperature control is vital to prevent amide proton shift drift.
-
Pulse Sequence (1H): zg30 (30° excitation pulse).
-
Relaxation Delay (D1): Set to 2.0 seconds (ensure full relaxation of aromatic protons).
-
Scans (NS): 16 scans (sufficient for >10 mg sample).
-
Processing: Apply Exponential Multiplication (LB = 0.3 Hz) before Fourier Transform to enhance signal-to-noise.
References
-
Structural Elucidation of Favipiravir Impurities: Title: Structural Elucidation of Alkali Degradation Impurities of Favipiravir from the Oral Suspension: UPLC-TQ-ESI-MS/MS and NMR. Source: Molecules (MDPI), 2022. Link:[Link]
-
General Pyrazine NMR Characterization: Title: Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. Source: Journal of Chemical and Pharmaceutical Research. Link:[Link]
-
Compound Data & Properties: Title: 5-(Hydroxymethyl)pyrazine-2-carboxamide (Compound Summary). Source: PubChem (National Library of Medicine). Link:[Link]
-
IR Interpretation Standards: Title: Infrared Spectra of Some Common Functional Groups (Amides and Alcohols).[5][6] Source: Chemistry LibreTexts. Link:[Link]
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- 4. Structural Elucidation of Alkali Degradation Impurities of Favipiravir from the Oral Suspension: UPLC-TQ-ESI-MS/MS and NMR - PMC [pmc.ncbi.nlm.nih.gov]
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- 6. Interpreting Infrared Spectra - Specac Ltd [specac.com]
An In-Depth Technical Guide to the Spectroscopic Analysis of 5-(Hydroxymethyl)pyrazinecarboxamide
Introduction
5-(Hydroxymethyl)pyrazinecarboxamide is a key heterocyclic compound with significant interest in pharmaceutical research and development. As a derivative of pyrazinecarboxamide, it shares a structural resemblance to pyrazinamide, a first-line antitubercular drug.[1][2] The accurate and comprehensive characterization of this molecule is paramount for ensuring its purity, stability, and overall quality in drug discovery and manufacturing processes. This guide provides an in-depth exploration of the essential spectroscopic techniques—Nuclear Magnetic Resonance (NMR), High-Performance Liquid Chromatography (HPLC), and Liquid Chromatography-Mass Spectrometry (LC-MS)—for the definitive analysis of 5-(hydroxymethyl)pyrazinecarboxamide.
This document is intended for researchers, scientists, and drug development professionals, offering not only step-by-step protocols but also the underlying scientific rationale for key experimental decisions.
The Analytical Imperative: Why Spectroscopic Analysis is Critical
The journey of a drug candidate from synthesis to clinical application is underpinned by rigorous analytical chemistry. For 5-(hydroxymethyl)pyrazinecarboxamide, spectroscopic analysis serves several critical functions:
-
Structural Elucidation: Unambiguously confirming the molecular structure and identifying any potential isomers or degradation products.
-
Purity Assessment: Quantifying the presence of impurities that could affect efficacy or safety.
-
Stability Studies: Evaluating the molecule's degradation profile under various stress conditions (e.g., pH, temperature, light).
-
Pharmacokinetic Analysis: Quantifying the compound and its metabolites in biological matrices to understand its absorption, distribution, metabolism, and excretion (ADME) profile.
The following sections will delve into the practical application of NMR, HPLC, and LC-MS for the comprehensive analysis of 5-(hydroxymethyl)pyrazinecarboxamide.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy is an unparalleled technique for providing detailed information about the molecular structure of a compound in solution. By probing the magnetic properties of atomic nuclei, NMR allows for the precise mapping of atoms and their connectivity.
¹H NMR (Proton NMR) Analysis
Proton NMR provides information about the number of different types of protons, their electronic environments, and their proximity to other protons.
Interpreting the ¹H NMR Spectrum of 5-(Hydroxymethyl)pyrazinecarboxamide:
The ¹H NMR spectrum of 5-(hydroxymethyl)pyrazinecarboxamide is expected to show distinct signals corresponding to the aromatic protons on the pyrazine ring, the methylene protons of the hydroxymethyl group, the hydroxyl proton, and the amide protons. The chemical shifts are influenced by the electron-withdrawing nature of the nitrogen atoms in the pyrazine ring and the amide group, as well as the electron-donating effect of the hydroxyl group.[3]
Table 1: Predicted ¹H NMR Data for 5-(Hydroxymethyl)pyrazinecarboxamide (in DMSO-d₆)
| Proton Assignment | Predicted Chemical Shift (δ, ppm) | Multiplicity |
| Pyrazine H | 8.8 - 9.2 | Singlet |
| Pyrazine H | 8.6 - 8.9 | Singlet |
| -CH₂- | 4.6 - 4.9 | Singlet |
| -OH | 5.5 - 6.0 | Broad Singlet |
| -CONH₂ | 7.5 - 8.5 | Two Broad Singlets |
Causality Behind Experimental Choices:
-
Solvent Selection: Deuterated dimethyl sulfoxide (DMSO-d₆) is a common choice for NMR analysis of polar heterocyclic compounds like 5-(hydroxymethyl)pyrazinecarboxamide due to its excellent dissolving power.[3] The residual proton signal of DMSO-d₆ at approximately 2.50 ppm serves as a convenient internal reference.
-
Broadening of -OH and -NH₂ Signals: The signals for the hydroxyl and amide protons often appear as broad singlets due to chemical exchange with residual water in the solvent and quadrupole broadening from the nitrogen atom, respectively.[3]
¹³C NMR (Carbon-13 NMR) Analysis
Carbon-13 NMR provides information about the different carbon environments within the molecule.
Interpreting the ¹³C NMR Spectrum of 5-(Hydroxymethyl)pyrazinecarboxamide:
The ¹³C NMR spectrum will display signals for each unique carbon atom in the molecule. The chemical shifts are highly dependent on the hybridization and the electronic environment of the carbon atoms.
Table 2: Predicted ¹³C NMR Data for 5-(Hydroxymethyl)pyrazinecarboxamide (in DMSO-d₆)
| Carbon Assignment | Predicted Chemical Shift (δ, ppm) |
| C=O (Amide) | 165 - 170 |
| Pyrazine C-OH | 155 - 160 |
| Pyrazine C-CONH₂ | 145 - 150 |
| Pyrazine CH | 140 - 145 |
| Pyrazine CH | 135 - 140 |
| -CH₂OH | 60 - 65 |
Expert Insight: The carbon atom of the carbonyl group (C=O) is typically the most downfield signal due to the strong deshielding effect of the electronegative oxygen atom.[3] The carbon attached to the hydroxyl group will also be significantly downfield.
Experimental Protocol for NMR Analysis
-
Sample Preparation: Accurately weigh 5-10 mg of 5-(hydroxymethyl)pyrazinecarboxamide and dissolve it in approximately 0.7 mL of deuterated solvent (e.g., DMSO-d₆) in a clean NMR tube.[3]
-
Instrument Setup: Use a high-field NMR spectrometer (e.g., 400 MHz or higher). Lock the spectrometer on the deuterium signal of the solvent and shim the magnetic field to achieve optimal resolution.[3]
-
¹H NMR Acquisition: Acquire the ¹H NMR spectrum using a standard single-pulse experiment. Key parameters include a spectral width of approximately 12-15 ppm, an acquisition time of 2-4 seconds, and a relaxation delay of 1-2 seconds.[3]
-
¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum using a proton-decoupled pulse program. Due to the lower natural abundance of ¹³C, a larger number of scans (e.g., 1024 or more) and a longer relaxation delay (2-5 seconds) are typically required.[3]
-
Data Processing: Apply Fourier transformation, phase correction, and baseline correction to the acquired free induction decays (FIDs). Calibrate the chemical shift scale using the residual solvent peak.[3]
Visualizing the NMR Workflow
Caption: Workflow for NMR spectral analysis.
High-Performance Liquid Chromatography (HPLC): The Workhorse for Purity and Quantification
HPLC is a powerful separation technique used to separate, identify, and quantify each component in a mixture. It is an indispensable tool for assessing the purity of 5-(hydroxymethyl)pyrazinecarboxamide and for quantitative analysis in various matrices.
Method Development Considerations
The choice of HPLC method parameters is crucial for achieving optimal separation and detection.
-
Column Chemistry: A reversed-phase C18 column is a common and effective choice for separating polar to moderately polar compounds like 5-(hydroxymethyl)pyrazinecarboxamide.[4][5]
-
Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile or methanol) is typically used. The pH of the aqueous phase can be adjusted to control the ionization state of the analyte and improve peak shape.
-
Detection: UV detection is suitable for pyrazine derivatives due to their chromophoric nature. A detection wavelength around 270-285 nm is often employed.[5][6]
Experimental Protocol for HPLC Analysis
-
Standard and Sample Preparation:
-
Prepare a stock solution of 5-(hydroxymethyl)pyrazinecarboxamide of known concentration in a suitable solvent (e.g., mobile phase).
-
Prepare a series of calibration standards by diluting the stock solution.
-
Prepare the sample for analysis by dissolving it in the mobile phase and filtering it through a 0.45 µm filter.
-
-
Chromatographic Conditions:
-
Data Analysis:
-
Construct a calibration curve by plotting the peak area of the standards against their concentration.
-
Determine the concentration of 5-(hydroxymethyl)pyrazinecarboxamide in the sample by interpolating its peak area on the calibration curve.
-
Assess purity by calculating the percentage of the main peak area relative to the total area of all peaks in the chromatogram.
-
Visualizing the HPLC Workflow
Sources
- 1. Pyrazinamide | 98-96-4 [chemicalbook.com]
- 2. Pyrazinamide | C5H5N3O | CID 1046 - PubChem [pubchem.ncbi.nlm.nih.gov]
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- 4. Determination of pyrazinamide and its main metabolites in rat urine by high-performance liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
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- 6. HPLC Separation of Pyrazinecarboxamide and Related Compounds | SIELC Technologies [sielc.com]
physical and chemical properties of pyrazinecarboxamide, 5-(hydroxymethyl)-
CAS Registry Number: 412277-94-2 Molecular Formula: C₆H₇N₃O₂ Molecular Weight: 153.14 g/mol [1][2]
Executive Summary
This technical guide profiles 5-(hydroxymethyl)pyrazine-2-carboxamide , a critical pyrazine intermediate often utilized in the synthesis of antiviral agents (e.g., Favipiravir analogs) and anti-tubercular pharmacophores.[1][2][3] Distinct from its metabolite analog 5-hydroxypyrazinamide, this molecule features a primary alcohol at the C5 position, conferring unique polarity and reactivity profiles.[3]
For drug development professionals, this molecule represents a "bifunctional scaffold": the amide provides hydrogen-bond donor/acceptor capability for receptor binding, while the hydroxymethyl group serves as a versatile handle for prodrug derivatization (e.g., phosphorylation or glycosylation) or further oxidation to reactive aldehydes.[3]
Part 1: Physicochemical Matrix[1][2][3][4]
The introduction of the hydroxymethyl group (-CH₂OH) at the C5 position significantly alters the solvation shell and electronic distribution compared to the parent Pyrazinamide (PZA).[3]
Table 1: Core Physical & Chemical Properties[1][2][3][4]
| Property | Value / Description | Technical Insight |
| Appearance | White to off-white crystalline solid | Hygroscopic tendency due to -OH/-CONH₂ motif.[1][2] |
| Melting Point | 185°C – 195°C (Predicted) | High lattice energy driven by intermolecular H-bonding networks (Amide-Amide + Alcohol-Nitrogen).[2] |
| Solubility | Soluble: Water, DMSO, MethanolInsoluble: Hexane, DCM | The hydroxymethyl group lowers LogP significantly compared to PZA.[3] |
| LogP | -1.1 ± 0.3 (Predicted) | Highly hydrophilic; requires C18-AQ or HILIC columns for retention in HPLC.[2] |
| pKa (Basic) | ~0.6 (Pyrazine N4) | The electron-withdrawing amide group at C2 reduces the basicity of the pyrazine ring nitrogens.[3] |
| pKa (Acidic) | ~13.5 (Primary Alcohol) | Typical for primary alcohols; deprotonation requires strong bases (e.g., NaH).[3] |
| H-Bond Donors | 2 (Amide -NH₂, Alcohol -OH) | Critical for solubility and target binding interactions.[1][2] |
Electronic Structure Analysis
The pyrazine ring is π-deficient.[1][2] The carboxamide group at C2 is electron-withdrawing (-M effect), further deactivating the ring toward electrophilic aromatic substitution (EAS).[3] However, the C5 position is electronically "para-like" relative to C2, making it the preferred site for nucleophilic aromatic substitution (SNAr) if a leaving group were present, or radical alkylation (Minisci reaction).[3]
Part 2: Synthetic Architecture & Manufacturing[1][2][3][4]
Editorial Note: While direct hydroxymethylation of pyrazinamide via Minisci radical reaction is possible, it often yields regioisomeric mixtures (C3 vs C5).[3] The most robust, scalable route involves the Side-Chain Oxidation-Reduction Strategy starting from 5-methylpyrazine-2-carboxamide.[2]
Synthetic Workflow Diagram
Caption: Figure 1. Controlled synthesis via Selenium Dioxide oxidation followed by Borohydride reduction avoids regioisomeric byproducts common in radical alkylation.[3]
Detailed Experimental Protocol: Reduction Step
Context: This protocol assumes the isolation of the 5-formyl intermediate. The reduction must be controlled to avoid reducing the amide or the pyrazine ring.
-
Preparation: Dissolve 5-formylpyrazine-2-carboxamide (10.0 mmol) in anhydrous Methanol (50 mL). Cool the solution to 0°C using an ice bath.
-
Reagent Addition: Add Sodium Borohydride (NaBH₄, 5.0 mmol, 0.5 eq) portion-wise over 15 minutes. Note: Use stoichiometric control (0.25 molar eq of BH₄⁻ per carbonyl) to prevent over-reduction, though the amide is generally stable under these conditions.[3]
-
Monitoring: Stir at 0°C for 30 minutes. Monitor reaction progress via TLC (DCM:MeOH 90:10). The aldehyde spot (high R_f) should disappear, replaced by the alcohol (lower R_f).
-
Quenching: Quench the reaction with saturated NH₄Cl solution (10 mL) to decompose excess borohydride.
-
Isolation: Evaporate methanol under reduced pressure. Extract the aqueous residue with Ethyl Acetate (3 x 30 mL). Critical: Due to high water solubility, continuous extraction or salting out (NaCl saturation) may be required.[3]
-
Purification: Recrystallize from Ethanol/Water or purify via flash column chromatography (DCM/MeOH gradient).
Part 3: Reactivity & Stability Profiling[1][2][3][4]
The molecule possesses three distinct reactive centers: the Amide , the Primary Alcohol , and the Pyrazine Ring .[3]
Degradation Pathways[1][2][4][5]
Caption: Figure 2.[3][4] Major reactivity pathways.[3][5] The primary alcohol is the most labile site for oxidation, while the amide is susceptible to hydrolysis under extreme pH.[3]
Stability Considerations
-
Oxidative Instability: The hydroxymethyl group is prone to oxidation to the aldehyde (5-formyl) upon exposure to air over prolonged periods or in the presence of trace metal ions. Storage: Store under inert atmosphere (Argon) at -20°C.
-
Hydrolysis: The amide bond is relatively stable at neutral pH but will hydrolyze to the carboxylic acid (Pyrazinoic acid derivative) in 1N HCl or 1N NaOH at elevated temperatures (>60°C).[3]
Part 4: Analytical Characterization
To validate the identity of 5-(hydroxymethyl)pyrazine-2-carboxamide, the following spectroscopic signatures are diagnostic.
| Method | Diagnostic Signal | Interpretation |
| ¹H NMR (DMSO-d₆) | δ 4.75 ppm (d, 2H, -CH ₂OH) | Methylene protons adjacent to the alcohol.[2][3] |
| ¹H NMR (DMSO-d₆) | δ 5.60 ppm (t, 1H, -CH₂OH ) | Hydroxyl proton (coupling confirms primary alcohol).[3] |
| ¹H NMR (DMSO-d₆) | δ 9.15, 8.75 ppm (s, 1H each) | Pyrazine ring protons (C3 and C6).[3] |
| IR Spectroscopy | 3200-3400 cm⁻¹ (Broad) | O-H and N-H stretching vibrations.[2] |
| IR Spectroscopy | 1680-1690 cm⁻¹ (Strong) | Amide C=O stretch (Carbonyl).[3] |
| Mass Spectrometry | m/z 154.06 [M+H]⁺ | Protonated molecular ion (ESI+).[3] |
Part 5: Biological Context[1][2][3]
Pharmacophore Logic
In drug design, this molecule serves as a polar isostere of 5-methylpyrazine-2-carboxamide.[2] The hydroxymethyl group:
-
Increases Solubility: Critical for formulating high-dose antivirals.[2]
-
Metabolic Handle: Can be glucuronidated for excretion or oxidized to the carboxylic acid (an active metabolite pathway seen in Pyrazinamide).
-
Prodrug Potential: The -OH group allows for the attachment of ester promoieties to improve oral bioavailability (permeability) before being cleaved by plasma esterases.
References
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National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 1046, Pyrazinamide.[3] (Structural analog data used for physicochemical prediction).[3] Retrieved from [Link][3]
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Zhang, Y., et al. (2013). Mechanisms of Pyrazinamide Action and Resistance.[3] Microbiology Spectrum.[3] (Context on pyrazine metabolism and amidase activity).
-
Doležal, M., et al. (2009). Synthesis and antimycobacterial evaluation of pyrazine-2-carboxamides.[3] Molecules.[3][6][5][7][8][9][10][11][12] (Synthetic methodologies for substituted pyrazine carboxamides).
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Methodological & Application
Application Notes & Protocols for 5-(Hydroxymethyl)pyrazinecarboxamide in Medicinal Chemistry
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the potential applications and evaluation of 5-(hydroxymethyl)pyrazinecarboxamide. Drawing from established principles within the pyrazinecarboxamide class of molecules, this guide offers both high-level strategic insights and detailed, actionable experimental protocols.
Introduction: The Pyrazinecarboxamide Scaffold as a Versatile Pharmacophore
The pyrazine ring is a privileged heterocyclic motif in medicinal chemistry, forming the core of several clinically significant therapeutic agents.[1][2] Its derivatives are noted for a wide range of biological activities.[2] Within this class, pyrazinecarboxamides are particularly prominent. The anti-tuberculosis drug Pyrazinamide, a cornerstone of combination therapy for decades, is a simple pyrazinecarboxamide that acts as a prodrug, targeting non-replicating persister cells.[3][4][5]
More recently, the pyrazinecarboxamide scaffold has been successfully exploited in the development of broad-spectrum antiviral agents. The most notable example is Favipiravir (T-705), a fluorinated pyrazinecarboxamide derivative approved for treating influenza and investigated for activity against a wide array of other RNA viruses.[6][7][8] The success of these compounds underscores the therapeutic potential of this chemical class and provides a strong rationale for the synthesis and evaluation of novel analogues, such as 5-(hydroxymethyl)pyrazinecarboxamide. This guide will use the well-characterized antiviral mechanism of Favipiravir as a paradigm to inform the investigation of this novel analogue.
Part 1: Postulated Mechanism of Action - A Paradigm Based on Favipiravir
Understanding the mechanism of action of a lead compound is critical. For pyrazinecarboxamide-based antivirals, Favipiravir provides a robust and extensively studied model.[6][9] It is hypothesized that 5-(hydroxymethyl)pyrazinecarboxamide, if active as an antiviral, would follow a similar bioactivation pathway.
The Prodrug Activation Cascade:
5-(hydroxymethyl)pyrazinecarboxamide is anticipated to function as a prodrug, a biologically inert compound that is metabolized in the body to produce the active drug.[10] This multi-step intracellular conversion is crucial for its selective action on viral machinery while minimizing effects on the host's cellular processes.[11]
-
Cellular Uptake: The compound first enters the host cell.
-
Phosphoribosylation: Inside the cell, host enzymes, such as hypoxanthine-guanine phosphoribosyltransferase (HGPRT), recognize the pyrazinecarboxamide base and convert it into the ribose 5'-monophosphate form.[7]
-
Phosphorylation: Cellular kinases then further phosphorylate the monophosphate metabolite into its active triphosphate form, 5-(hydroxymethyl)pyrazinecarboxamide-ribofuranosyl-5'-triphosphate (HMP-RTP).[7]
Molecular Target: Viral RNA-Dependent RNA Polymerase (RdRp)
The active triphosphate metabolite, HMP-RTP, is a nucleoside analogue.[12] It structurally mimics natural purine nucleoside triphosphates (like ATP or GTP).[13] This molecular mimicry allows it to be recognized by the viral RNA-dependent RNA polymerase (RdRp), an essential enzyme that RNA viruses use to replicate their genomes.[14][15] Since RdRp is absent in host cells, it represents a highly selective target for antiviral therapy.[16]
The interaction with RdRp can lead to two primary antiviral outcomes:
-
Chain Termination: The incorporation of a single HMP-RTP molecule into the nascent viral RNA strand can halt further elongation, effectively terminating the replication process.[13][17]
-
Lethal Mutagenesis: Alternatively, the incorporation of HMP-RTP may not immediately stop replication but can introduce critical errors into the viral RNA sequence. As replication continues, the accumulation of these mutations—a process known as lethal mutagenesis—results in non-viable viral progeny.[17][18]
Diagram: Postulated Intracellular Activation and Mechanism of Action
Caption: Intracellular activation pathway and proposed mechanism of action.
Part 2: Application Notes for Drug Development Professionals
The investigation of 5-(hydroxymethyl)pyrazinecarboxamide should be approached systematically to determine its potential as a drug candidate.
Key Research Objectives & Experimental Workflow:
A logical, phased approach is essential for evaluating any new chemical entity. The workflow should prioritize in vitro assays to establish baseline activity and safety before committing to more complex and resource-intensive in vivo studies.
Diagram: Preclinical Evaluation Workflow
Caption: A streamlined workflow for the preclinical evaluation of antiviral candidates.
Interpreting Key Quantitative Data:
The decision to advance a compound depends on a clear-eyed analysis of quantitative metrics. These values should ideally be compared against a benchmark compound, such as Favipiravir.
| Parameter | Definition | Desired Outcome | Rationale |
| CC50 (50% Cytotoxic Concentration) | The concentration of the compound that causes a 50% reduction in the viability of host cells. | High Value | A high CC50 indicates low toxicity to the host cells, which is a critical safety parameter. |
| EC50 (50% Effective Concentration) | The concentration of the compound that inhibits viral replication by 50%.[19] | Low Value | A low EC50 indicates high potency; less drug is needed to achieve a therapeutic effect. |
| SI (Selectivity Index) | The ratio of CC50 to EC50 (SI = CC50 / EC50). | High Value (Typically >10) | This is the most critical parameter, representing the therapeutic window. A high SI means the drug is effective at concentrations far below those at which it becomes toxic to host cells. |
Hypothetical Data Summary:
| Compound | Virus | Cell Line | EC50 (µM) | CC50 (µM) | Selectivity Index (SI) |
| 5-(hydroxymethyl)pyrazinecarboxamide | Influenza A | MDCK | 8.5 | >200 | >23.5 |
| 5-(hydroxymethyl)pyrazinecarboxamide | SARS-CoV-2 | Vero E6 | 15.2 | >200 | >13.2 |
| Favipiravir (Reference) | Influenza A | MDCK | 11.0[18] | >400 | >36.4 |
| Favipiravir (Reference) | SARS-CoV-2 | Vero E6 | 61.88 | >400 | >6.46 |
Part 3: Detailed Experimental Protocols
The following protocols provide step-by-step methodologies for the core in vitro assays required to evaluate 5-(hydroxymethyl)pyrazinecarboxamide. These are generalized protocols that should be optimized for specific cell lines and viruses.
Protocol 1: In Vitro Cytotoxicity Assay (MTS Assay)
Objective: To determine the 50% cytotoxic concentration (CC50) of the compound on a host cell line.
Materials:
-
Host cell line (e.g., Vero E6 for SARS-CoV-2, MDCK for influenza)
-
Complete cell culture medium
-
96-well cell culture plates
-
5-(hydroxymethyl)pyrazinecarboxamide stock solution (e.g., in DMSO)
-
MTS reagent (e.g., CellTiter 96® AQueous One Solution)
-
Microplate reader (490 nm absorbance)
Procedure:
-
Cell Seeding: Seed cells into a 96-well plate at a density that will result in 80-90% confluency after 24 hours. Incubate at 37°C, 5% CO2.
-
Compound Dilution: Prepare a serial dilution of 5-(hydroxymethyl)pyrazinecarboxamide in complete medium. Include a vehicle control (medium with the same concentration of DMSO as the highest drug concentration) and a "cells only" control.
-
Treatment: After 24 hours, remove the old medium from the cells and add 100 µL of the diluted compound solutions to the appropriate wells.
-
Incubation: Incubate the plate for a period relevant to the planned antiviral assay (e.g., 48-72 hours).
-
MTS Assay: Add 20 µL of MTS reagent to each well. Incubate for 1-4 hours at 37°C, protected from light, until the color develops.
-
Data Acquisition: Measure the absorbance at 490 nm using a microplate reader.
-
Analysis: Convert absorbance values to percentage cell viability relative to the "cells only" control. Use non-linear regression analysis to plot a dose-response curve and calculate the CC50 value.
Protocol 2: In Vitro Antiviral Efficacy (Plaque Reduction Assay)
Objective: To determine the 50% effective concentration (EC50) of the compound required to inhibit viral replication.
Materials:
-
Confluent host cell monolayers in 6-well or 12-well plates
-
Virus stock with a known titer (PFU/mL)
-
Serial dilutions of 5-(hydroxymethyl)pyrazinecarboxamide
-
Overlay medium (e.g., medium containing 1.2% methylcellulose)
-
Crystal violet staining solution
Procedure:
-
Compound Pre-treatment: Remove growth medium from the cell monolayers. Add medium containing serial dilutions of the compound and incubate for 2 hours.[20] Include a "virus control" well with no compound.
-
Infection: Remove the compound-containing medium. Infect the cells with a low multiplicity of infection (MOI) of the virus (e.g., 100 PFU/well) for 1 hour to allow for viral attachment.
-
Overlay Application: After the incubation period, remove the virus inoculum. Wash the cells gently with PBS. Add the overlay medium containing the same serial dilutions of the compound used in the pre-treatment step. The viscous overlay prevents secondary plaque formation.
-
Incubation: Incubate the plates for 2-4 days, depending on the virus, until visible plaques form in the virus control wells.
-
Staining: Remove the overlay. Fix the cells (e.g., with 4% formaldehyde) and then stain with crystal violet solution. Gently wash with water to remove excess stain.
-
Plaque Counting: Count the number of plaques in each well.
-
Analysis: Calculate the percentage of plaque reduction for each compound concentration relative to the virus control. Use non-linear regression to plot a dose-response curve and determine the EC50.
Protocol 3: Time-of-Addition Assay
Objective: To identify the stage of the viral lifecycle inhibited by the compound.
Procedure:
-
Synchronize Infection: Pre-chill cells and virus at 4°C for 1 hour. Add the cold virus inoculum to the cells and incubate at 4°C for 1 hour to allow attachment but not entry. This synchronizes the infection at the attachment stage (time zero).
-
Staggered Compound Addition: Add a fixed, high concentration of the compound (e.g., 5x EC50) to different wells at various time points post-infection (e.g., -1h, 0h, 2h, 4h, 6h, 8h).
-
Pre-treatment (-1h to 0h): Compound is present before and during infection. Targets attachment/entry.
-
Co-treatment (0h to 2h): Compound is present only during the infection period. Targets entry.
-
Post-treatment (2h, 4h, etc.): Compound is added after viral entry. Targets post-entry steps like genome replication or assembly.[20]
-
-
Incubation and Analysis: After a single replication cycle (e.g., 12-24 hours), harvest the supernatant and quantify the virus yield using a plaque assay or RT-qPCR.
-
Interpretation: Plot the viral yield against the time of compound addition. A significant drop in yield indicates that the compound is effective against the viral lifecycle stage occurring at that time point.
Protocol 4: General Workflow for In Vivo Efficacy Evaluation
Objective: To assess the antiviral activity and safety of the compound in a living organism.[]
Workflow:
-
Model Selection: Choose an appropriate animal model that is susceptible to the virus of interest (e.g., BALB/c mice for influenza). All procedures must be approved by an Institutional Animal Care and Use Committee (IACUC).
-
Pharmacokinetic (PK) Study: Conduct a preliminary study to determine the compound's absorption, distribution, metabolism, and excretion (ADME) properties to establish an appropriate dosing regimen.
-
Efficacy Study Design:
-
Divide animals into groups: vehicle control, positive control (e.g., Favipiravir), and multiple dose groups for 5-(hydroxymethyl)pyrazinecarboxamide.
-
Infect all animals (except a naive control group) with a standardized dose of the virus.
-
Begin treatment at a specified time post-infection (e.g., 4 hours).
-
-
Monitoring: Monitor animals daily for clinical signs (weight loss, morbidity) and survival.
-
Viral Load Determination: At specific time points, euthanize a subset of animals from each group and collect relevant tissues (e.g., lungs) to quantify viral titers via plaque assay or RT-qPCR.
-
Data Analysis: Compare weight loss, survival curves, and tissue viral loads between the treated and vehicle control groups to determine efficacy.
References
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Understanding the Mechanism of the Broad-Spectrum Antiviral Activity of Favipiravir (T-705): Key Role of the F1 Motif of the Viral Polymerase. mBio. [Link]
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RNA-dependent RNA polymerase (RdRp) inhibitors: The current landscape and repurposing for the COVID-19 pandemic. Journal of Biomedical Science. [Link]
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Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences. [Link]
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RNA-dependent RNA polymerase (RdRp) inhibitors: The current landscape and repurposing for the COVID-19 pandemic. PubMed. [Link]
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What are RdRp inhibitors and how do they work?. Patsnap Synapse. [Link]
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A recent overview of in vivo and in vitro models for evaluating the efficacy of antiviral medications. ResearchGate. [Link]
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Mechanism of action of T-705 against influenza virus. Antimicrobial Agents and Chemotherapy. [Link]
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Distinct Effects of T-705 (Favipiravir) and Ribavirin on Influenza Virus Replication and Viral RNA Synthesis. Antimicrobial Agents and Chemotherapy. [Link]
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Mechanism of action of T-705 ribosyl triphosphate against influenza virus RNA polymerase. Antimicrobial Agents and Chemotherapy. [Link]
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In vitro methods for testing antiviral drugs. Virology Journal. [Link]
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An update on inhibitors targeting RNA-dependent RNA polymerase of SARS-CoV-2. Biochemical Pharmacology. [Link]
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In Vitro Antiviral Testing. Institute for Antiviral Research, Utah State University. [Link]
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In Vitro Antiviral Assays: A Review of Laboratory Methods. Assay and Drug Development Technologies. [Link]
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Antiviral & Antimicrobial Testing. Charles River Laboratories. [Link]
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In Vitro Antiviral Assays: A Review of Laboratory Methods. University of Ghana. [Link]
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Potential use of RNA-dependent RNA polymerase (RdRp) inhibitors against SARS-CoV2 infection. Expert Opinion on Investigational Drugs. [Link]
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Best practices for screening antiviral drugs. DIFF Biotech. [Link]
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In vitro and in vivo models for Testing anti-viral agents against common viruses. ResearchGate. [Link]
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In Vitro-In Vivo Model for Evaluating the Antiviral Activity of Amprenavir in Combination with Ritonavir. Antimicrobial Agents and Chemotherapy. [Link]
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Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Acta Naturae. [Link]
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Green synthesis of structural analogs of favipiravir. RSC Advances. [Link]
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Favipiravir Analogues as Inhibitors of SARS-CoV-2 RNA-Dependent RNA Polymerase. Molecules. [Link]
-
Discovery of pyrazine carboxamide CB1 antagonists. Bioorganic & Medicinal Chemistry Letters. [Link]
-
Broad-Spectrum Antiviral Activity of Pyridobenzothiazolone Analogues Against Respiratory Viruses. Viruses. [Link]
-
Favipiravir – a Modern Antiviral Drug: Synthesis and Modifications. Russian Journal of General Chemistry. [Link]
-
Synthesis and anti-infective evaluation of 5-amino-N-phenylpyrazine-2-carboxamides. Ceska a Slovenska Farmacie. [Link]
-
Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. PubMed. [Link]
-
Discovery and Optimization of Pyrazine Carboxamide AZ3246, a Selective HPK1 Inhibitor. Journal of Medicinal Chemistry. [Link]
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Mechanisms of Pyrazinamide Action and Resistance. Microbiology Spectrum. [Link]
-
What is the mechanism of Pyrazinamide?. Patsnap Synapse. [Link]
-
Synthesis and antiviral evaluation of certain novel pyrazinoic acid C-nucleosides. Nucleosides, Nucleotides & Nucleic Acids. [Link]
-
New Pyrazine Conjugates: Synthesis, Computational Studies, and Antiviral Properties against SARS‐CoV‐2. Chemistry & Biodiversity. [Link]
-
Substituted Pyrazinecarboxamides: Synthesis and Biological Evaluation. Molecules. [Link]
-
Discovery of Novel Pyrido[2,3‐b]Pyrazine Human Cytomegalovirus Polymerase Inhibitors with Broad Spectrum Antiherpetic Activity and Reduced hERG Inhibition. Chemistry & Medicinal Chemistry. [Link]
-
Mode of action of pyrazinamide: disruption of Mycobacterium tuberculosis membrane transport and energetics by pyrazinoic acid. Journal of Antimicrobial Chemotherapy. [Link]
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5-(hydroxymethyl)-2-pyrazinecarboxylic acid (C6H6N2O3). PubChemLite. [Link]
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Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. European Journal of Medicinal Chemistry. [Link]
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Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. Journal of Chemical and Pharmaceutical Research. [Link]
-
The Role of Pyrazine in Pharmaceutical Synthesis and Drug Development. Protheragen. [Link]
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Regioselective Synthesis of 5- and 3-Hydroxy-N-Aryl-1H-Pyrazole-4-Carboxylates and Their Evaluation as Inhibitors of Plasmodium falciparum Dihydroorotate Dehydrogenase. Molecules. [Link]
-
Pyrazinamide. PubChem. [Link]
-
Pharmacological activity and mechanism of pyrazines. European Journal of Medicinal Chemistry. [Link]
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Application Note: In Vitro Antimicrobial Activity Assay of 5-(Hydroxymethyl)pyrazinecarboxamide Analogs
Introduction & Scientific Context
The pyrazinecarboxamide scaffold is a "privileged structure" in medicinal chemistry. While the 5-(hydroxymethyl) derivative (T-705/Favipiravir) is widely recognized as a viral RNA polymerase inhibitor, structural analogs of this core possess significant antibacterial and antifungal potential.
Historically, the parent congener Pyrazinamide (PZA) is a cornerstone anti-tuberculosis drug.[1] However, its activity is highly specific: it requires conversion to pyrazinoic acid and exhibits pH-dependent efficacy, primarily disrupting membrane energetics and fatty acid synthesis (FASN1) in acidic environments.
Critical Consideration for Researchers: When screening 5-(hydroxymethyl)pyrazinecarboxamide analogs for antimicrobial activity, standard neutral-pH assays often yield false negatives. To ensure scientific integrity, this guide details a Dual-pH Screening Strategy covering:
-
Broad-Spectrum Antibacterial Assay (ESKAPE pathogens) via CLSI-standardized microdilution.
-
Mycobacteria-Specific Resazurin Assay (REMA) emphasizing acidic pH conditions relevant to the pyrazine mechanism of action.
-
Selectivity Profiling to distinguish true antimicrobial efficacy from general cytotoxicity.
Experimental Workflow Visualization
The following diagram illustrates the decision matrix and workflow for evaluating these analogs, highlighting the divergence between general bacterial screening and the specialized mycobacterial protocol.
Figure 1: Integrated workflow for pyrazinecarboxamide analog screening, differentiating between standard neutral-pH assays and acidic-pH mycobacterial assays.
Protocol A: Broad-Spectrum Broth Microdilution (CLSI M07-A10)
This protocol is adapted from CLSI M07-A10 standards for testing aerobic bacteria (e.g., S. aureus, E. coli, P. aeruginosa).
Materials
-
Media: Cation-Adjusted Mueller-Hinton Broth (CAMHB).
-
Indicator: Resazurin (0.015% w/v in sterile PBS). Note: Pyrazine analogs often have low solubility; colorimetric endpoints reduce errors associated with precipitate turbidity.
-
Plates: 96-well sterile polystyrene microplates (U-bottom).
Compound Preparation[2]
-
Stock Solution: Dissolve analogs in 100% DMSO to 10 mg/mL.
-
Intermediate Plate: Prepare 2-fold serial dilutions in DMSO.
-
Working Solution: Dilute 1:50 into CAMHB to reduce DMSO concentration to 2% (final assay concentration will be 1%).
Assay Procedure
-
Inoculum Prep: Adjust bacterial culture to 0.5 McFarland standard (
CFU/mL). Dilute 1:100 in CAMHB. -
Plating:
-
Add 50 µL of compound working solution to test wells.
-
Add 50 µL of bacterial inoculum to all wells (Final volume: 100 µL).
-
Controls:
-
Sterility Control: Media only.
-
Growth Control:[2] Bacteria + Media + 1% DMSO.
-
Reference: Ciprofloxacin or Pyrazinamide (as negative control at neutral pH).
-
-
-
Incubation: 16–20 hours at 37°C.
-
Readout: Add 30 µL Resazurin solution. Incubate for 1–4 hours.
-
Blue: No growth (Inhibition).
-
Pink: Growth (Metabolic reduction of resazurin).
-
Protocol B: Acidic-pH Mycobacterial Assay (REMA)
Expert Insight: Pyrazinecarboxamide analogs often act as protonophores. Their activity is dramatically enhanced at acidic pH, mimicking the intrabacterial environment of dormant TB. Omitting this step is the most common failure mode in evaluating this scaffold.
Materials
-
Organism: M. tuberculosis H37Rv or surrogate M. smegmatis mc²155.
-
Media: Middlebrook 7H9 broth supplemented with OADC (Oleic Albumin Dextrose Catalase).
-
Buffer: Phosphate-citrate buffer to adjust media pH to 5.8–6.0 .
Procedure
-
pH Adjustment: Aseptically adjust 7H9 broth to pH 6.0 using sterile HCl or phosphate-citrate buffer.
-
Plating: Follow the microdilution setup in Protocol A, but use the acidified 7H9 broth.
-
Inoculation: Inoculate with mycobacteria (final density
CFU/mL). -
Incubation:
-
Development: Add 30 µL Resazurin (mixed 1:1 with 10% Tween 80). Incubate 24 hours.
-
Interpretation: Record the Minimum Inhibitory Concentration (MIC) as the lowest concentration preventing the Blue
Pink shift.[6][7][8]
Protocol C: Mammalian Cytotoxicity (Selectivity Index)
To validate the analogs as drug candidates, you must prove they kill bacteria/fungi without lysing host cells.
Procedure
-
Cell Line: Vero (kidney epithelial) or HepG2 (liver) cells. HepG2 is preferred for pyrazines due to known hepatotoxicity risks of the parent scaffold.
-
Seeding:
cells/well in DMEM + 10% FBS. Incubate 24h for attachment. -
Treatment: Add serial dilutions of analogs (same range as MIC assay). Incubate 48h.
-
Detection: Use MTT or MTS reagent. Measure Absorbance at 570 nm.
-
Calculation: Determine CC50 (Cytotoxic Concentration 50%).
Data Analysis & Reporting
Summarize your findings in the following format to facilitate rapid decision-making.
Calculations:
-
Selectivity Index (SI):
-
Target: An SI > 10 is generally considered a "Hit" for early discovery.
Table 1: Example Data Presentation Structure
| Analog ID | R1 Subst. | MIC (Neutral) µg/mL | MIC (Acidic pH 6.0) µg/mL | CC50 (HepG2) µg/mL | SI (Acidic) |
| T-705 (Ref) | -OH | >100 | >100 | >500 | N/A |
| Analog 1 | -Cl | 64 | 4 | 250 | 62.5 |
| Analog 2 | -NH2 | >128 | 128 | 100 | <1 |
Interpretation: Analog 1 shows pH-dependent activity characteristic of the pyrazine mechanism and a favorable safety profile.
References
-
Clinical and Laboratory Standards Institute (CLSI). (2015).[9] Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically; Approved Standard—Tenth Edition (M07-A10). [Link][9][10]
-
Palomino, J. C., et al. (2002). "Resazurin Microtiter Assay Plate: Simple and Inexpensive Method for Detection of Drug Resistance in Mycobacterium tuberculosis." Antimicrobial Agents and Chemotherapy, 46(8), 2720–2722. [Link]
-
Zhang, Y., & Mitchison, D. (2003).[1] "The curious characteristics of pyrazinamide: a review." International Journal of Tuberculosis and Lung Disease, 7(1), 6–21. (Context for pH-dependent mechanism). [Link]
-
Furuta, Y., et al. (2017). "Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase." Proceedings of the Japan Academy, Series B, 93(7), 449–463. (Reference for parent molecule properties). [Link]
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- 3. Antimicrobial Activity of Pyrazinamide Coordination Frameworks Synthesized by Mechanochemistry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. researchgate.net [researchgate.net]
- 5. Frontiers | Pyrazinoic acid, the active form of the anti-tuberculosis drug pyrazinamide, and aromatic carboxylic acid analogs are protonophores [frontiersin.org]
- 6. Resazurin Microtiter Assay Plate Testing of Mycobacterium tuberculosis Susceptibilities to Second-Line Drugs: Rapid, Simple, and Inexpensive Method - PMC [pmc.ncbi.nlm.nih.gov]
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- 8. researchgate.net [researchgate.net]
- 9. M07 A10 Methods for Dilution Antimicrobial Susceptibility Tests for Bacteria That Grow Aerobically 10th Edition Jean B. Pate | PDF [slideshare.net]
- 10. webstore.ansi.org [webstore.ansi.org]
Troubleshooting & Optimization
resolving solubility issues of 5-(hydroxymethyl)pyrazinecarboxamide
Introduction
Welcome to the technical support center for 5-(hydroxymethyl)pyrazinecarboxamide. This guide is designed for researchers, scientists, and drug development professionals who are encountering challenges with the solubility of this compound. As a pyrazine derivative with both a hydroxyl and an amide functional group, 5-(hydroxymethyl)pyrazinecarboxamide presents a unique solubility profile that can be challenging to navigate. This document provides in-depth, evidence-based troubleshooting strategies and detailed experimental protocols to help you overcome these issues and achieve your desired formulation goals.
Part 1: Compound Profile & Initial Assessment
Before attempting solubilization, it is crucial to understand the physicochemical properties of 5-(hydroxymethyl)pyrazinecarboxamide. While specific experimental data for this exact molecule is limited in publicly available literature, we can infer its behavior based on its structural components—a pyrazine ring, a carboxamide group, and a hydroxymethyl group—and data from similar structures like pyrazinamide.[1][2]
Key Physicochemical Characteristics (Predicted & Inferred):
| Property | Predicted Value/Characteristic | Implication for Solubility |
| Molecular Formula | C₆H₇N₅O | Relatively small molecule. |
| Polarity | Polar | The presence of N and O atoms, particularly in the amide and hydroxyl groups, allows for hydrogen bonding with polar solvents like water.[3] |
| pKa | Weakly Basic | The pyrazine ring nitrogens are expected to be weakly basic (pKa of parent pyrazine is ~0.37).[4] This suggests that significant protonation for pH-based solubilization will require highly acidic conditions. |
| LogP (o/w) | Low (Predicted < 1) | Indicates a preference for aqueous environments over lipid environments, though intramolecular hydrogen bonding could reduce water affinity. |
| Hydrogen Bonding | Donor & Acceptor | The amide and hydroxyl groups can both donate and accept hydrogen bonds, which is favorable for solubility in protic solvents.[3] |
Part 2: Frequently Asked Questions (FAQs)
This section addresses the most common initial challenges encountered when working with 5-(hydroxymethyl)pyrazinecarboxamide.
Question 1: Why is my 5-(hydroxymethyl)pyrazinecarboxamide showing poor solubility in water despite being a polar molecule?
Answer: While the molecule has polar functional groups, its crystalline structure can significantly impact solubility. The energy required to break the crystal lattice (lattice energy) may be higher than the energy released when the molecule is hydrated. Amides, in particular, can form strong intermolecular hydrogen bonds in the solid state, leading to low aqueous solubility despite their ability to hydrogen bond with water.[3]
Question 2: What is the best starting solvent to try?
Answer: For initial stock solutions, a water-miscible organic solvent is recommended. Dimethyl sulfoxide (DMSO) is an excellent first choice due to its strong solubilizing power for a wide range of compounds, including pyrazine derivatives.[5][6] For less aggressive options, consider ethanol, propylene glycol (PG), or polyethylene glycol 400 (PEG 400).[7][8]
Question 3: Can I use heat to dissolve the compound?
Answer: Yes, gentle heating can be used to increase the rate of dissolution. However, proceed with caution. Prolonged exposure to high temperatures can lead to degradation, especially for a molecule with multiple functional groups. Always perform a stability check on a small scale. Dissolve the compound with heat, then allow it to cool to room temperature to check for precipitation, which would indicate that you have created a supersaturated solution.
Question 4: My compound dissolves in an organic solvent but precipitates when I add it to my aqueous buffer. What should I do?
Answer: This is a common issue when the final concentration of the organic solvent is too low to maintain solubility. This is a classic "anti-solvent" effect. To resolve this, you need to employ a more robust formulation strategy. The troubleshooting guides below offer several techniques, such as using co-solvent systems or pH modification, to maintain solubility in your final aqueous medium.[7]
Part 3: In-Depth Troubleshooting Guides
If the initial troubleshooting steps in the FAQ section are insufficient, a more systematic approach is required. The following guides provide detailed strategies to tackle persistent solubility issues.
Guide 1: Systematic Co-solvent Screening
Principle: Co-solvency is a powerful technique that enhances drug solubility by mixing a water-miscible organic solvent with water.[7] This reduces the polarity of the aqueous environment, making it more favorable for the solute.[9]
Causality: The hydroxyl and amide groups of 5-(hydroxymethyl)pyrazinecarboxamide can interact with co-solvents like ethanol, PG, or PEGs through hydrogen bonding. This disrupts the self-association of water molecules, creating pockets that can better accommodate the drug molecule and prevent it from precipitating.
Workflow Diagram:
Caption: A systematic workflow for co-solvent screening.
Experimental Protocol: See Protocol A: Systematic Co-solvent Screening below.
Guide 2: pH-Dependent Solubility Profiling
Principle: The solubility of ionizable compounds is highly dependent on the pH of the solution.[10][11] Although the pyrazine nitrogens are weakly basic, shifting the pH far from the compound's pI (isoelectric point) can increase solubility by favoring the charged species.
Causality: The pyrazine ring contains two nitrogen atoms which can be protonated under acidic conditions. While the pKa is low, forcing the equilibrium towards the cationic form with a sufficiently low pH (e.g., pH 1-2) will increase its interaction with water molecules, thereby enhancing solubility. Conversely, the amide proton is very weakly acidic and deprotonation is unlikely under physiologically relevant conditions. Studies on other pyrazine derivatives have shown pH-dependent activity, suggesting that solubility can be modulated by pH.[12]
Recommended pH Range for Screening: pH 2.0, 4.0, 6.0, 7.4, 9.0.
Experimental Protocol: See Protocol B: pH-Solubility Profiling below.
Guide 3: Utilizing Solubilizing Excipients
Principle: If co-solvents and pH modification are insufficient or not viable (e.g., for in vivo studies), specialized excipients can be used.
-
Surfactants: Surfactants like Polysorbate 80 (Tween® 80) or Cremophor® EL form micelles in aqueous solutions above their critical micelle concentration (CMC). The hydrophobic core of the micelle can entrap poorly soluble drug molecules, increasing the overall solubility of the drug in the bulk solution.[10]
-
Cyclodextrins: These are cyclic oligosaccharides that have a hydrophilic exterior and a hydrophobic interior cavity. They can form inclusion complexes with poorly soluble drugs, effectively shielding the drug from the aqueous environment and increasing its apparent solubility.[9] Hydroxypropyl-β-cyclodextrin (HP-β-CD) is a common choice.
Part 4: Detailed Experimental Protocols
Protocol A: Systematic Co-solvent Screening
Objective: To determine the most effective co-solvent system for solubilizing 5-(hydroxymethyl)pyrazinecarboxamide in an aqueous buffer (e.g., PBS pH 7.4).
Materials:
-
5-(hydroxymethyl)pyrazinecarboxamide
-
Dimethyl sulfoxide (DMSO)
-
Ethanol (EtOH)
-
Propylene Glycol (PG)
-
Polyethylene Glycol 400 (PEG 400)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
96-well microplate
-
Multichannel pipette
Procedure:
-
Prepare Stock Solution: Prepare a high-concentration stock solution of the compound at 20 mg/mL in 100% DMSO.
-
Prepare Co-solvent Blends: In separate tubes, prepare a series of co-solvent/PBS blends. For example, for PEG 400, prepare:
-
40% PEG 400 / 60% PBS
-
30% PEG 400 / 70% PBS
-
20% PEG 400 / 80% PBS
-
10% PEG 400 / 90% PBS Repeat this for EtOH and PG.
-
-
Screening:
-
Add 198 µL of each co-solvent blend to wells of the 96-well plate.
-
Add 2 µL of the 20 mg/mL DMSO stock solution to each well. This results in a final drug concentration of 200 µg/mL and a final DMSO concentration of 1%.
-
-
Equilibration and Observation:
-
Seal the plate and place it on a shaker at room temperature for 2 hours.
-
Allow the plate to sit undisturbed for 24 hours.
-
Visually inspect each well for signs of precipitation against a dark background.
-
-
Quantification (Optional but Recommended):
-
For the wells that remain clear, carefully remove the supernatant.
-
Analyze the concentration of the dissolved compound using a validated HPLC-UV or UV-Vis spectroscopy method.
-
Protocol B: pH-Solubility Profiling
Objective: To assess the solubility of 5-(hydroxymethyl)pyrazinecarboxamide across a range of pH values.
Materials:
-
5-(hydroxymethyl)pyrazinecarboxamide
-
A series of buffers (e.g., citrate for pH 2-4, phosphate for pH 6-8, borate for pH 9).
-
Vials
-
Orbital shaker
-
pH meter
-
Syringe filters (0.22 µm)
Procedure:
-
Preparation: Add an excess amount of solid 5-(hydroxymethyl)pyrazinecarboxamide to a series of vials (e.g., 2 mg per 1 mL of buffer). Ensure that solid material is visible at the bottom of each vial.
-
Add Buffers: Add 1 mL of each buffer (pH 2.0, 4.0, 6.0, 7.4, 9.0) to the respective vials.
-
Equilibration: Seal the vials and place them on an orbital shaker in a temperature-controlled environment (e.g., 25 °C) for 48 hours to ensure equilibrium is reached.
-
Sample Collection:
-
After 48 hours, allow the vials to stand for 30 minutes to let the undissolved solid settle.
-
Carefully withdraw an aliquot from the supernatant and filter it through a 0.22 µm syringe filter to remove any undissolved particles.
-
-
Analysis:
-
Dilute the filtered sample appropriately.
-
Quantify the concentration of the dissolved compound using a validated HPLC-UV method.
-
Plot the measured solubility (e.g., in µg/mL) against the pH of the buffer.
-
References
- Vertex AI Search. (2024). Co-solvency and anti-solvent method for the solubility enhancement.
-
PMC - NIH. (n.d.). Solubilization techniques used for poorly water-soluble drugs. Available at: [Link]
- ResearchGate. (n.d.). Poorly soluble drugs, co-solvent derivatives and degree of solubility enhancement.
-
PubMed. (2009). Co-solvent solubilization of some poorly-soluble antidiabetic drugs. Available at: [Link]
- IJIRT. (n.d.).
-
PMC. (n.d.). Advancement in Solubilization Approaches: A Step towards Bioavailability Enhancement of Poorly Soluble Drugs. Available at: [Link]
-
Ascendia Pharmaceuticals. (2021). 5 Novel Techniques for Solubility Enhancement. Available at: [Link]
-
Longdom Publishing. (n.d.). Brief Overview of Various Approaches to Enhance Drug Solubility. Available at: [Link]
- International Journal of Medical Science and Dental Research. (2022). Techniques for Improving Solubility.
- Principles of Drug Action 1, Spring 2005, Amides. (n.d.). Amide Solubility.
-
Chemical-Suppliers. (n.d.). Pyrazinecarboxamide, 5-(hydroxymethyl)- | CAS 412277-94-2. Available at: [Link]
-
PMC. (n.d.). Thermodynamic Assessment of the Pyrazinamide Dissolution Process in Some Organic Solvents. Available at: [Link]
- PubChemLite. (n.d.). 5-(hydroxymethyl)-2-pyrazinecarboxylic acid (C6H6N2O3).
-
PubMed. (2020). Photosensitive and pH-dependent activity of pyrazine-functionalized carbazole derivative as promising antifungal and imaging agent. Available at: [Link]
-
PMC - NIH. (n.d.). Derivatives of 3-Aminopyrazine-2-carboxamides: Synthesis, Antimicrobial Evaluation, and in Vitro Cytotoxicity. Available at: [Link]
-
PMC. (2017). Design, synthesis and biological activity of pyrazinamide derivatives for anti-Mycobacterium tuberculosis. Available at: [Link]
-
Wikipedia. (n.d.). Pyrazine. Available at: [Link]
-
NIH. (n.d.). Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Available at: [Link]
-
PubChem - NIH. (n.d.). Pyrazine | C4H4N2 | CID 9261. Available at: [Link]
-
PubChem - NIH. (n.d.). Pyrazinamide | C5H5N3O | CID 1046. Available at: [Link]
- ResearchGate. (2025). A Pyrazine-Based Chromophore Photophysical Properties and its Detection for Hydrazine and Acid Vapors | Request PDF.
-
The Good Scents Company. (n.d.). 5-hydroxypyrazinoic acid, 34604-60-9. Available at: [Link]
- JOCPR. (2012).
- ResearchGate. (n.d.). Overview of some organic solvents | Download Table.
- Analyst (RSC Publishing). (n.d.). Determination of organic pharmaceuticals with N-bromosuccinimide. Part III.
-
CAS Common Chemistry. (n.d.). Pyrazinamide. Available at: [Link]
Sources
- 1. Pyrazinecarboxamide, 5-(hydroxymethyl)- | CAS 412277-94-2 | Chemical-Suppliers [chemical-suppliers.eu]
- 2. Pyrazinamide | C5H5N3O | CID 1046 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. webhome.auburn.edu [webhome.auburn.edu]
- 4. Pyrazine - Wikipedia [en.wikipedia.org]
- 5. ijirt.org [ijirt.org]
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- 10. Enhancing the Bioavailability of Poorly Soluble Compounds: Strategies for Formulation Optimization in Preclinical Studies - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]
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- 12. Photosensitive and pH-dependent activity of pyrazine-functionalized carbazole derivative as promising antifungal and imaging agent - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Purification of 5-(Hydroxymethyl)pyrazinecarboxamide
Welcome to the dedicated technical support resource for researchers, scientists, and drug development professionals working with 5-(hydroxymethyl)pyrazinecarboxamide. This guide provides in-depth troubleshooting advice and answers to frequently asked questions to navigate the specific challenges encountered during the purification of this compound.
Section 1: Troubleshooting Guide
This section addresses common issues observed during the purification of 5-(hydroxymethyl)pyrazinecarboxamide, offering insights into their root causes and providing actionable solutions.
Issue 1: Low Recovery After Recrystallization
Question: I am experiencing significant product loss during the recrystallization of 5-(hydroxymethyl)pyrazinecarboxamide. What are the potential causes and how can I improve my yield?
Answer:
Low recovery during recrystallization is a frequent challenge, often stemming from the high polarity of 5-(hydroxymethyl)pyrazinecarboxamide and its good solubility in many common polar solvents.
Probable Causes & Solutions:
-
Inappropriate Solvent Choice: The ideal recrystallization solvent should dissolve the compound sparingly at room temperature but completely at its boiling point.
-
Solution: Conduct small-scale solvent screening with a variety of solvents and solvent mixtures. Ethanol and aqueous ethanol mixtures are often good starting points for pyrazinecarboxamide derivatives.[1][2] A mixed solvent system, such as methanol/diethyl ether, has also been shown to be effective for similar structures.[3]
-
-
Excessive Solvent Volume: Using too much solvent will keep a significant portion of your product dissolved even after cooling, leading to poor recovery.
-
Solution: Use the minimum amount of hot solvent required to fully dissolve the crude product. Add the solvent in small portions to the heated crude material until it just dissolves.
-
-
Premature Crystallization: If the solution cools too quickly, impurities can become trapped within the crystal lattice.
-
Solution: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath or refrigerator to maximize crystal formation.[1]
-
-
Product Sublimation: Some pyrazinamide compounds can sublime upon heating.[4]
-
Solution: If heating is required for an extended period to dissolve the compound, consider using a reflux condenser to minimize loss due to sublimation.
-
Issue 2: Persistent Impurities After Column Chromatography
Question: I am struggling to remove a persistent impurity during silica gel column chromatography of 5-(hydroxymethyl)pyrazinecarboxamide. The impurity co-elutes with my product.
Answer:
The high polarity of 5-(hydroxymethyl)pyrazinecarboxamide presents a significant challenge for purification by standard silica gel chromatography. Strong interactions with the acidic silanol groups on the silica surface can lead to poor separation and peak tailing.[5]
Probable Causes & Solutions:
-
Strong Adsorption to Silica: The nitrogen atoms in the pyrazine ring and the amide and hydroxyl groups can form strong hydrogen bonds with the silica gel.[5]
-
Solution 1: Use a More Polar Mobile Phase. A gradient elution starting with a less polar solvent and gradually increasing the polarity can help to resolve compounds with similar retention factors. Common solvent systems for polar heterocyclic compounds include dichloromethane/methanol or ethyl acetate/methanol.
-
Solution 2: Deactivate the Silica Gel. The acidity of silica gel can sometimes cause degradation of sensitive compounds or irreversible adsorption.[6] You can deactivate the silica by adding a small amount of a basic modifier, like triethylamine or ammonia, to the mobile phase.[6] A stock solution of 10% ammonium hydroxide in methanol, used at 1-10% in dichloromethane, can be effective for very polar compounds.[6]
-
Solution 3: Consider an Alternative Stationary Phase. If silica gel proves ineffective, alternative stationary phases like alumina (neutral or basic) or reverse-phase silica could provide a different selectivity and better separation.[6]
-
Issue 3: Compound Degradation During Purification
Question: I suspect that my 5-(hydroxymethyl)pyrazinecarboxamide is degrading during purification, as I am observing the appearance of new, unidentified spots on my TLC plates.
Answer:
5-(hydroxymethyl)pyrazinecarboxamide, like other pyrazinecarboxamide derivatives, can be susceptible to degradation under certain conditions.
Probable Causes & Solutions:
-
Hydrolysis: The amide functional group can be susceptible to hydrolysis under acidic or basic conditions, especially at elevated temperatures.[7][8]
-
Solution: Maintain neutral pH conditions during purification and workup steps. If acidic or basic reagents are used in the synthesis, ensure they are thoroughly neutralized and removed before attempting purification.
-
-
Oxidation: The hydroxymethyl group could be susceptible to oxidation.
-
Solution: Avoid prolonged exposure to air and heat. Purging solvents with an inert gas like nitrogen or argon can help to minimize oxidation.
-
-
Instability on Silica Gel: As mentioned previously, the acidic nature of silica gel can sometimes catalyze degradation.[6]
Section 2: Frequently Asked Questions (FAQs)
Q1: What are the key structural features of 5-(hydroxymethyl)pyrazinecarboxamide that influence its purification?
A1: The purification of 5-(hydroxymethyl)pyrazinecarboxamide is primarily influenced by three key structural features:
-
The Pyrazine Ring: This heterocyclic aromatic ring contains two nitrogen atoms, which are basic and can interact strongly with acidic stationary phases like silica gel.[5]
-
The Carboxamide Group: This functional group is polar and capable of forming strong hydrogen bonds, which contributes to the compound's high polarity and its solubility in polar solvents.
-
The Hydroxymethyl Group: The primary alcohol group further increases the polarity of the molecule and provides another site for hydrogen bonding.
These features combined make the molecule highly polar, which is the root cause of many of the purification challenges.
Q2: What are some common impurities I might expect from the synthesis of 5-(hydroxymethyl)pyrazinecarboxamide?
A2: The impurity profile will depend on the synthetic route. However, some common impurities could include:
-
Starting Materials: Unreacted starting materials are a common source of impurities.
-
Byproducts of Side Reactions: For example, if the hydroxymethyl group is introduced via oxidation of a methyl group, over-oxidation to the corresponding carboxylic acid, 5-carboxypyrazine-2-carboxamide, could occur.
-
Related Pyrazine Derivatives: Depending on the synthesis, other substituted pyrazines could be formed as byproducts. For example, pyrazinoic acid is a known impurity of pyrazinamide.[9]
Q3: What analytical techniques are best suited for assessing the purity of 5-(hydroxymethyl)pyrazinecarboxamide?
A3: A combination of analytical techniques is recommended for a comprehensive purity assessment:
-
Thin-Layer Chromatography (TLC): TLC is an excellent, rapid technique for monitoring the progress of a reaction and for quickly assessing the purity of column fractions.[10]
-
High-Performance Liquid Chromatography (HPLC): HPLC, particularly with a mass spectrometry (MS) detector (LC-MS), is a powerful tool for quantifying the purity of the final product and for identifying and quantifying impurities.[11]
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are essential for confirming the structure of the desired product and for identifying any structurally related impurities.
-
Mass Spectrometry (MS): MS provides information about the molecular weight of the compound and can be used to identify unknown impurities.
-
Infrared (IR) Spectroscopy: IR spectroscopy can confirm the presence of key functional groups such as the amide and hydroxyl groups.[12]
Section 3: Experimental Protocols
Protocol 1: Optimized Recrystallization of 5-(hydroxymethyl)pyrazinecarboxamide
This protocol provides a general guideline for the recrystallization of 5-(hydroxymethyl)pyrazinecarboxamide. The ideal solvent system should be determined empirically.
Materials:
-
Crude 5-(hydroxymethyl)pyrazinecarboxamide
-
Recrystallization solvent (e.g., ethanol, ethanol/water, methanol/diethyl ether)
-
Erlenmeyer flask
-
Hot plate with stirring capability
-
Reflux condenser (optional)
-
Buchner funnel and filter flask
-
Filter paper
Procedure:
-
Place the crude 5-(hydroxymethyl)pyrazinecarboxamide in an Erlenmeyer flask with a stir bar.
-
Add a small amount of the chosen recrystallization solvent to the flask.
-
Gently heat the mixture on a hot plate with stirring.
-
Add the solvent in small portions until the solid just dissolves. Avoid adding an excess of solvent.
-
If the solvent has a low boiling point, a reflux condenser can be attached to the flask to prevent solvent loss.
-
Once the solid is completely dissolved, remove the flask from the heat and allow it to cool slowly to room temperature.
-
For maximum recovery, place the flask in an ice bath for 30-60 minutes to induce further crystallization.
-
Collect the crystals by vacuum filtration using a Buchner funnel.
-
Wash the crystals with a small amount of cold recrystallization solvent to remove any remaining impurities.
-
Dry the crystals under vacuum to remove all traces of solvent.
Protocol 2: Flash Column Chromatography of 5-(hydroxymethyl)pyrazinecarboxamide
This protocol describes a general procedure for purifying 5-(hydroxymethyl)pyrazinecarboxamide using flash column chromatography.
Materials:
-
Crude 5-(hydroxymethyl)pyrazinecarboxamide
-
Silica gel (or other appropriate stationary phase)
-
Eluent (e.g., dichloromethane/methanol, ethyl acetate/methanol)
-
Chromatography column
-
Sand
-
Collection tubes
-
TLC plates and chamber
Procedure:
-
Select the Eluent: Use TLC to determine an appropriate solvent system that gives your product an Rf value of approximately 0.2-0.4.
-
Pack the Column:
-
Add a small plug of cotton or glass wool to the bottom of the column.
-
Add a layer of sand.
-
Prepare a slurry of silica gel in the initial, less polar eluent and pour it into the column.
-
Gently tap the column to ensure even packing and to remove any air bubbles.[13]
-
Add another layer of sand on top of the silica gel.
-
Drain the solvent until it is level with the top of the sand.
-
-
Load the Sample:
-
Dissolve the crude product in a minimal amount of the eluent or a more polar solvent.
-
Carefully add the sample solution to the top of the column.
-
Alternatively, for less soluble compounds, the sample can be dry-loaded by adsorbing it onto a small amount of silica gel, evaporating the solvent, and then adding the dry powder to the top of the column.[6]
-
-
Elute the Column:
-
Carefully add the eluent to the column and apply pressure (if using flash chromatography) to begin elution.
-
Collect fractions in separate tubes.
-
-
Monitor the Separation:
-
Monitor the separation by spotting fractions onto a TLC plate and visualizing the spots under UV light or with a suitable stain.
-
-
Combine and Evaporate:
-
Combine the fractions containing the pure product.
-
Remove the solvent under reduced pressure to obtain the purified 5-(hydroxymethyl)pyrazinecarboxamide.
-
Section 4: Visualizations
Purification Workflow Decision Tree
Caption: Decision tree for selecting a purification strategy.
Troubleshooting Column Chromatography
Caption: Common issues and solutions in column chromatography.
Section 5: Data Summary
Table 1: Solvent Selection for Recrystallization
| Solvent/Solvent System | Solubility (Cold) | Solubility (Hot) | Comments |
| Water | Sparingly Soluble | Soluble | Good for highly polar compounds, but drying can be challenging. |
| Ethanol | Sparingly Soluble | Soluble | A common and effective choice for many pyrazinecarboxamides.[1] |
| Methanol | Soluble | Very Soluble | May be too good a solvent, leading to low recovery. |
| Ethyl Acetate | Sparingly Soluble | Moderately Soluble | Can be effective, but may require larger volumes. |
| Dichloromethane | Sparingly Soluble | Moderately Soluble | Good for less polar impurities, but may not dissolve the product well. |
| Ethanol/Water | Variable | Variable | Allows for fine-tuning of polarity to achieve optimal recrystallization.[2] |
| Methanol/Diethyl Ether | Variable | Variable | A good option for precipitating the product from a more soluble solvent.[3] |
Table 2: Typical Impurity Profile and Removal Strategy
| Potential Impurity | Structure | Typical Removal Method |
| Pyrazinoic Acid | Pyrazine ring with a carboxylic acid group | Can often be removed by an aqueous basic wash during workup. |
| 5-Carboxypyrazine-2-carboxamide | Pyrazine ring with two carboxamide groups | More polar than the desired product; should elute later in normal phase chromatography. |
| Unreacted Starting Materials | Varies depending on synthesis | Removal strategy will depend on the properties of the starting materials. |
References
- Benchchem. Technical Support Center: Column Chromatography of Polar Heterocyclic Compounds.
-
MDPI. Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation. Available from: [Link]
-
Journal of Chemical and Pharmaceutical Research. Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. Available from: [Link]
-
Chemistry LibreTexts. B. Column Chromatography. Available from: [Link]
- Unknown. Column chromatography.
-
IUCr Journals. Crystal structures of N-(pyridin-2-ylmethyl)pyrazine-2-carboxamide (monoclinic polymorph) and N-(pyridin-4-ylmethyl)pyrazine-2-carboxamide. Available from: [Link]
-
University of Rochester Department of Chemistry. Purification: Troubleshooting Flash Column Chromatography. Available from: [Link]
-
YouTube. column chromatography & purification of organic compounds. Available from: [Link]
- Google Patents. US2705714A - Process of producing pyrazinamide.
-
JConsort: Consortium of Research Journals. SYNTHESIS CHARECTERIZATION OF PYRAZINEAMIDE AND ITS ACETYLCOLINESTERASE INIHIBITION ASSAY T.Adinaveen1, P.Ganapathy2, V.Bhakyaj. Available from: [Link]
-
Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. Available from: [Link]
- Unknown. Forced Degradation – A Review.
-
PubChemLite. 5-(hydroxymethyl)-2-pyrazinecarboxylic acid (C6H6N2O3). Available from: [Link]
- Unknown. Forced Degradation Investigations and Development of a Validated Spectrophotometric Analytical Method for Determining 5-Hydroxymethylfurfural (5-HMF) in Various Processed Food Samples.
- Google Patents. CN1392143A - Process for preparing 5-methyl pyrazine-2-carboxylic acid.
-
PMC - NIH. Substituted Pyrazinecarboxamides: Synthesis and Biological Evaluation†. Available from: [Link]
-
IJRAR.org. Spectrophotometric Analysis of Drugs: Methods for Purity Assessment and Pharmaceutical Formulation. Available from: [Link]
-
Pharmaffiliates. Pyrazinamide-impurities. Available from: [Link]
-
ResearchGate. Forced Degradation Studies to Assess the Stability of Drugs and Products. Available from: [Link]
- Google Patents. US3033864A - Purification of pyrazine.
-
RSC Publishing. A mechanistic study on the humic substance formation from 5-(hydroxymethyl)-furfural in alkaline solutions. Available from: [Link]
-
MDPI. Comparison of Different Methods for Determining 5-hydroxymethylfurfural in Assessing the Quality of Honey from Greater Poland. Available from: [Link]
-
PubMed. [Rapid screening and quality evaluation for the harmful substance 5-hydroxymethyl furfural in commercially available traditional Chinese medicine injection using LC-MS/MS method]. Available from: [Link]
-
ResearchGate. Separation and purification of 5-hydroxymethylfurfural by metal‒organic frameworks | Request PDF. Available from: [Link]
-
PMC. A mechanistic study on the humic substance formation from 5-(hydroxymethyl)-furfural in alkaline solutions. Available from: [Link]
Sources
- 1. Synthesis of Novel Pyrazinamide Derivatives Based on 3-Chloropyrazine-2-carboxamide and Their Antimicrobial Evaluation [mdpi.com]
- 2. jocpr.com [jocpr.com]
- 3. journals.iucr.org [journals.iucr.org]
- 4. US2705714A - Process of producing pyrazinamide - Google Patents [patents.google.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. Purification [chem.rochester.edu]
- 7. onyxipca.com [onyxipca.com]
- 8. biomedres.us [biomedres.us]
- 9. pharmaffiliates.com [pharmaffiliates.com]
- 10. youtube.com [youtube.com]
- 11. [Rapid screening and quality evaluation for the harmful substance 5-hydroxymethyl furfural in commercially available traditional Chinese medicine injection using LC-MS/MS method] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. jconsortium.com [jconsortium.com]
- 13. web.uvic.ca [web.uvic.ca]
refining analytical methods for detecting 5-(hydroxymethyl)pyrazinecarboxamide metabolites
Status: Operational Role: Senior Application Scientist Subject: Method Refinement & Troubleshooting for Polar Pyrazine Metabolites
Executive Summary
You are likely encountering difficulties because 5-(hydroxymethyl)pyrazinecarboxamide (5-HMPZA) presents a "perfect storm" of analytical challenges: it is highly polar (logP < -1.0), chemically reactive (primary alcohol on an electron-deficient ring), and subject to severe matrix effects in biological fluids. Standard Reversed-Phase (C18) methods often fail to retain this analyte, leading to elution in the void volume where ion suppression is highest.
This guide moves beyond basic protocols to address the specific physicochemical behavior of hydroxymethyl-substituted pyrazines.
Module 1: Chromatography & Retention Issues
Q: Why is my analyte eluting in the void volume (dead time) despite using a high-aqueous C18 method?
A: The hydroxymethyl group at position 5, combined with the carboxamide and pyrazine nitrogens, makes this molecule too hydrophilic for standard C18 retention, even with 100% aqueous mobile phases. "Phase collapse" or "dewetting" of C18 chains often occurs under these conditions, causing retention loss.
The Solution: Hydrophilic Interaction Liquid Chromatography (HILIC) You must switch to a retention mechanism that utilizes the water layer adsorbed to the stationary phase.
Recommended Column Chemistry: Zwitterionic (ZIC-HILIC) or Amide-bonded phases.
-
Why? Zwitterionic phases interact with the pyrazine ring (weakly basic) and the hydroxyl group (H-bond donor) without the excessive peak tailing seen on bare silica.
Protocol: HILIC Mobile Phase Optimization
-
Mobile Phase A: 10 mM Ammonium Acetate in Water, pH 5.8 (Buffer strength is critical for peak shape).
-
Mobile Phase B: Acetonitrile (ACN).
-
Gradient: Start high organic (95% B) to retain the polar analyte, then ramp down.
Data Table 1: Gradient Profile for 5-HMPZA (ZIC-HILIC, 100 x 2.1 mm, 1.7 µm)
| Time (min) | % Mobile Phase A (Buffer) | % Mobile Phase B (ACN) | Flow Rate (mL/min) | Curve |
| 0.00 | 5 | 95 | 0.4 | Initial |
| 1.00 | 5 | 95 | 0.4 | Hold |
| 6.00 | 40 | 60 | 0.4 | Linear |
| 7.00 | 40 | 60 | 0.4 | Hold |
| 7.10 | 5 | 95 | 0.5 | Re-equilibrate |
| 10.00 | 5 | 95 | 0.4 | End |
Critical Note: HILIC requires longer re-equilibration times (20 column volumes) than Reversed-Phase to re-establish the water layer on the silica surface.
Module 2: Sample Preparation & Extraction
Q: My recovery is consistently low (<40%) with Liquid-Liquid Extraction (LLE). What solvent should I use?
A: Stop using LLE. Traditional solvents like MTBE, Hexane, or Ethyl Acetate are too non-polar to extract 5-(hydroxymethyl)pyrazinecarboxamide efficiently. The partition coefficient favors the aqueous layer.
The Solution: Protein Precipitation (PP) or Polymeric SPE.
Option A: Protein Precipitation (High Throughput)
-
Reagent: Acetonitrile with 0.1% Formic Acid (Pre-chilled to 4°C).
-
Ratio: 1:3 (Plasma:Solvent).
-
Mechanism: The acid disrupts protein binding, while the high organic content matches the starting conditions of your HILIC method, allowing direct injection (after centrifugation).
Option B: Solid Phase Extraction (High Sensitivity) Use a Polymeric Wettable Reversed-Phase Sorbent (e.g., HLB or equivalent) that can retain polar compounds even when dry.
Visual Workflow: Extraction Decision Tree
Caption: Decision logic for extracting hydrophilic pyrazine metabolites. Avoid LLE; prioritize PP for HILIC compatibility.
Module 3: Mass Spectrometry Detection
Q: I see significant signal suppression. Is it the instrument or the method?
A: It is likely phospholipid interference . In HILIC, phospholipids often elute later than in Reversed-Phase, potentially overlapping with your polar analyte if the gradient isn't optimized.
Troubleshooting Steps:
-
Monitor Phospholipids: Add a transition for m/z 184 > 184 (Phosphatidylcholines) to your method to see where they elute relative to your peak.
-
Divert Valve: Send the first 1.0 min and the wash phase (6.0–8.0 min) to waste.
-
Internal Standard: You must use a Stable Isotope Labeled (SIL) internal standard (e.g., Pyrazinamide-15N,13C or a deuterated analog). Analog-IS (like Pyrazinamide) will not compensate for matrix effects in HILIC because retention times may drift differently.
Optimized MS/MS Parameters (ESI Positive Mode) The carboxamide nitrogen is the likely site of protonation.
| Compound | Precursor (m/z) | Product (m/z) | Cone Voltage (V) | Collision Energy (eV) | Mechanism |
| 5-HMPZA | 154.1 | 136.1 | 25 | 18 | Loss of H₂O (Hydroxyl) |
| 154.1 | 109.1 | 25 | 22 | Loss of -CONH₂ (Amide) | |
| SIL-IS | 158.1 | 140.1 | 25 | 18 | Matched Loss |
Module 4: Stability & Handling
Q: My calibration standards degrade within 24 hours. Is the hydroxymethyl group unstable?
A: Yes. The primary alcohol at the 5-position is susceptible to oxidation to the carboxylic acid (5-carboxypyrazinecarboxamide) or aldehyde, especially in solution.
Stability Protocol:
-
Stock Solutions: Prepare in Methanol (not water) and store at -80°C. Methanol stabilizes the hydroxymethyl group better than aqueous buffers.
-
Autosampler: Keep temperature at 4°C .
-
Acidification: Do not use strong acids (HCl) for stabilization, as they can hydrolyze the amide group. Use 0.1% Formic Acid or Acetic Acid.
-
Amber Glass: Pyrazines are photosensitive. Use amber vials to prevent photodegradation.
References
-
Separation of Polar Metabolites (HILIC Principles)
-
Pyrazine Analysis Context (Favipiravir/T-705)
-
Title: A novel LC-MS/MS method for the determination of favipiravir ribofuranosyl-5'-triphosphate in human peripheral mononuclear cells.[2]
-
Source: Journal of Pharmaceutical and Biomedical Analysis.[3]
- Relevance: Provides validated extraction protocols (PP/SPE) for structurally similar pyrazine carboxamides.
-
URL:[Link]
-
-
HILIC Method Development Guide
- Title: Mastering HILIC-Z Separ
- Source: Agilent Technologies Technical Overview.
- Relevance: Technical specifications for Zwitterionic columns recommended in Module 1.
-
URL:[Link]
-
Pyrazinamide Metabolite Analysis
Sources
Technical Support Center: Optimization of Pyrazine Carboxamide as Selective HPK1 Inhibitors
This technical support center is designed for researchers, scientists, and drug development professionals engaged in the optimization of pyrazine carboxamide inhibitors targeting Hematopoietic Progenitor Kinase 1 (HPK1). Here, we address common challenges and frequently encountered questions, providing in-depth troubleshooting guides and validated experimental protocols to streamline your research and development efforts.
Introduction: The Rationale for Targeting HPK1
Hematopoietic Progenitor Kinase 1 (HPK1), also known as MAP4K1, is a critical negative regulator of T-cell receptor (TCR) signaling.[1][2] It is predominantly expressed in hematopoietic cells and functions as an intracellular checkpoint.[3][4] Upon TCR engagement, HPK1 is activated and phosphorylates key adaptor proteins, most notably SLP-76 at the Serine 376 residue.[4][5] This phosphorylation event leads to the dissociation of the signaling complex, thereby attenuating T-cell activation, proliferation, and cytokine production.[1]
Given this immunosuppressive role, inhibiting HPK1 is a highly attractive therapeutic strategy in immuno-oncology.[6] Small molecule inhibitors can block the negative feedback loop, sustaining TCR signaling and enhancing the anti-tumor activity of T-cells.[1][6] The pyrazine carboxamide scaffold has emerged as a promising chemical series for developing potent and selective HPK1 inhibitors.[7][8] However, the optimization process is fraught with challenges, from achieving kinase selectivity to demonstrating cellular and in vivo efficacy. This guide provides practical solutions to these common hurdles.
HPK1 Signaling Pathway in T-Cells
Caption: HPK1 signaling pathway and the mechanism of pyrazine carboxamide inhibitors.
Frequently Asked Questions (FAQs)
Q1: Why is achieving selectivity against other kinases, particularly GLK, so critical for HPK1 inhibitors?
A1: The biggest challenge in designing HPK1 inhibitors is achieving high selectivity against Germinal Center Kinase (GLK), a homologous protein that is a positive regulator of T-cell activation.[9] Non-selective inhibition that also hits GLK could blunt the beneficial immune-enhancing effects of HPK1 inhibition, potentially neutralizing the therapeutic benefit.[7][10] Therefore, a key optimization goal is to maximize the selectivity ratio of GLK IC50 / HPK1 IC50 to ensure a clean, targeted immune response.
Q2: What is the significance of measuring pSLP-76 levels, and how does it relate to downstream functional outcomes like IL-2 production?
A2: Phosphorylation of SLP-76 at Serine 376 is the direct, proximal downstream event mediated by HPK1 activity in the TCR signaling cascade.[5][11] Measuring the inhibition of pSLP-76 serves as a crucial pharmacodynamic (PD) biomarker for target engagement (TE), confirming that the inhibitor is hitting HPK1 in a cellular context.[5][12] This proximal TE should correlate with distal, functional outcomes like the secretion of Interleukin-2 (IL-2), a key cytokine for T-cell proliferation.[5][11] A strong correlation between pSLP-76 inhibition and IL-2 induction provides confidence that the observed phenotype is on-target.
Q3: My pyrazine carboxamide compound is potent in biochemical assays but shows a significant drop in activity in cellular assays. What could be the reason?
A3: This is a common issue in drug discovery. The discrepancy often arises because biochemical assays are performed under simplified conditions, while cellular assays introduce several complex variables. Key factors include:
-
High Cellular ATP Concentration: Most HPK1 inhibitors are ATP-competitive.[11] Biochemical assays are often run at ATP concentrations near the Michaelis constant (Km) of the enzyme (e.g., ~8 µM for HPK1).[11] In contrast, intracellular ATP concentrations are much higher (in the millimolar range, ~2 mM).[11] This high concentration of the natural substrate (ATP) can outcompete the inhibitor, leading to a rightward shift (lower potency) in cellular IC50/EC50 values.
-
Cell Permeability and Efflux: The compound may have poor membrane permeability, preventing it from reaching its intracellular target. Alternatively, it could be a substrate for cellular efflux pumps, which actively remove it from the cell. Physicochemical properties of the molecule need to be optimized to overcome these barriers.[13]
-
Compound Stability: The compound might be unstable in cell culture media or subject to rapid metabolism by the cells.
Q4: What is the "hook effect" or bell-shaped curve sometimes seen in IL-2 secretion assays, and what does it imply?
A4: A bell-shaped or "hook" dose-response curve, where IL-2 production increases at lower inhibitor concentrations but then decreases at higher concentrations, is a known phenomenon.[11] This often suggests that at high concentrations, the inhibitor may be engaging off-target kinases that are important for T-cell activation signaling, thereby dampening the overall immune response.[11] This underscores the importance of a thorough kinome selectivity screen to identify and mitigate such off-target activities.
Troubleshooting Guide
Section 1: Biochemical Assays
Problem 1: High variability in IC50 values between experimental runs.
-
Possible Cause 1: Reagent Quality and Consistency. The purity and activity of the recombinant HPK1 enzyme can vary between batches. Similarly, the quality of ATP and the substrate peptide can impact results.
-
Solution: Qualify each new batch of enzyme and reagents. Run a reference compound with a known IC50 in every assay plate to normalize results and monitor for deviations.
-
-
Possible Cause 2: Assay Conditions. ATP-competitive inhibitors are highly sensitive to the ATP concentration used in the assay.[14] Minor pipetting errors can lead to significant shifts.
-
Solution: Ensure the final ATP concentration is precisely controlled and ideally set at or near the Km value for HPK1 to achieve maximum sensitivity for inhibitor potency determination.[11] Use calibrated pipettes and prepare master mixes to minimize variability.
-
-
Possible Cause 3: Compound Solubility. Poor solubility of the pyrazine carboxamide derivative in the assay buffer can lead to inaccurate concentrations and precipitation.
-
Solution: Check the solubility of your compound in the final assay buffer. Use DMSO for stock solutions but ensure the final DMSO concentration in the assay is low (typically ≤1%) and consistent across all wells. If solubility remains an issue, consider formulation strategies or chemical modifications to the scaffold.
-
Section 2: Cell-Based Assays
Problem 2: Weak or no inhibition of pSLP-76 in primary human T-cells or PBMCs despite good biochemical potency.
-
Possible Cause 1: Poor Cell Permeability. As mentioned in the FAQs, the compound may not be entering the cells effectively.
-
Troubleshooting Workflow:
-
Assess Physicochemical Properties: Analyze the compound's cLogP, polar surface area (PSA), and other properties to predict permeability.[13]
-
Permeability Assays: Conduct formal permeability assays (e.g., Caco-2 or PAMPA) to measure influx and efflux ratios.
-
SAR Optimization: Modify the pyrazine carboxamide scaffold to improve permeability. This could involve reducing polarity or breaking intramolecular hydrogen bonds that can hinder membrane crossing.
-
-
-
Possible Cause 2: Plasma Protein Binding. If the cell-based assay is conducted in media containing serum, high plasma protein binding can sequester the compound, reducing the free concentration available to enter the cells and inhibit HPK1.
-
Solution: Measure the fraction of unbound drug in the presence of plasma proteins. Either conduct assays in serum-free media (if viable for the cells) or adjust dosing calculations to account for the unbound fraction.
-
-
Possible Cause 3: Off-Target Effects on Cell Viability. The compound may be cytotoxic at the concentrations required for HPK1 inhibition, leading to confounding results.
-
Solution: Always run a parallel cytotoxicity assay (e.g., CellTiter-Glo®) under the same conditions as your functional assay. Ensure that pSLP-76 inhibition is observed at non-toxic concentrations.
-
Problem 3: IL-2 secretion does not increase upon treatment, even with confirmed pSLP-76 inhibition.
-
Possible Cause 1: Suboptimal T-Cell Activation. The stimulus used to activate the T-cells (e.g., anti-CD3/CD28 antibodies, PHA) may be too weak or too strong, placing the IL-2 response outside the dynamic range of the assay.
-
Solution: Titrate the concentration of the T-cell stimulus to find an EC80-EC90 level of activation. This provides a sufficient signal while leaving a window for enhancement by the HPK1 inhibitor.
-
-
Possible Cause 2: Off-Target Inhibition of Pro-Activation Pathways. The compound may be inhibiting other kinases essential for T-cell activation downstream of HPK1, such as LCK.[15]
-
Possible Cause 3: Donor Variability. Primary human PBMCs can have significant donor-to-donor variability in their response.
-
Solution: Test compounds across multiple healthy donors to ensure the observed effect is robust and not an artifact of a single donor's immune profile.[5]
-
Key Experimental Protocols
Protocol 1: TR-FRET Biochemical Assay for HPK1 Activity
This protocol is a standard method for measuring direct HPK1 inhibition in a high-throughput format.[5]
-
Reagent Preparation:
-
Assay Buffer: Prepare a buffer containing 50 mM HEPES (pH 7.5), 10 mM MgCl₂, 1 mM EGTA, and 0.01% Brij-35.
-
HPK1 Enzyme: Dilute recombinant human HPK1 to 2x the final desired concentration in Assay Buffer.
-
Substrate/ATP Mix: Prepare a 2x solution of biotinylated substrate peptide and ATP in Assay Buffer. The final ATP concentration should be at its Km (~8 µM).
-
Test Compound: Perform a serial dilution of the pyrazine carboxamide inhibitor in 100% DMSO, then dilute into Assay Buffer to a 4x final concentration.
-
-
Assay Procedure:
-
Add 5 µL of the 4x test compound solution to the wells of a 384-well assay plate.
-
Add 10 µL of the 2x HPK1 enzyme solution and incubate for 15 minutes at room temperature.
-
Initiate the reaction by adding 5 µL of the 2x Substrate/ATP mix.
-
Allow the reaction to proceed for 60 minutes at room temperature.
-
-
Detection:
-
Stop the reaction by adding 10 µL of a stop/detection mix containing EDTA, a europium-labeled anti-phosphoserine antibody, and streptavidin-allophycocyanin (SA-APC).
-
Incubate for 60 minutes at room temperature to allow for antibody binding.
-
Read the plate on a TR-FRET enabled plate reader (ex: 320 nm, em: 620 nm and 665 nm).
-
-
Data Analysis:
-
Calculate the ratio of the 665 nm to 620 nm emissions.
-
Plot the emission ratio against the logarithm of inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC50 value.
-
Protocol 2: Cellular pSLP-76 (Ser376) Phospho-Flow Cytometry Assay
This protocol measures target engagement in a physiologically relevant system like human PBMCs.[1]
-
Cell Preparation:
-
Isolate human PBMCs from whole blood using Ficoll-Paque density gradient centrifugation.
-
Resuspend cells in RPMI-1640 media supplemented with 10% FBS.
-
-
Compound Treatment:
-
Plate 2x10⁵ PBMCs per well in a 96-well plate.
-
Add serial dilutions of the pyrazine carboxamide inhibitor and incubate for 1 hour at 37°C. Include a DMSO vehicle control.
-
-
T-Cell Stimulation:
-
Stimulate the cells by adding anti-CD3/anti-CD28 antibodies for 15 minutes at 37°C.
-
-
Fixation and Permeabilization:
-
Immediately fix the cells by adding a formaldehyde-based fixation buffer.
-
Permeabilize the cells using a methanol-based permeabilization buffer to allow antibody access to intracellular targets.
-
-
Staining and Acquisition:
-
Stain the cells with a cocktail of fluorescently-labeled antibodies: anti-CD3 (to gate on T-cells) and an antibody specific for phosphorylated SLP-76 (Ser376).
-
Acquire data on a flow cytometer.
-
-
Data Analysis:
-
Gate on the CD3-positive T-cell population.
-
Determine the median fluorescence intensity (MFI) of the pSLP-76 signal.
-
Normalize the MFI values to the DMSO control and plot against inhibitor concentration to calculate the EC50 for pSLP-76 inhibition.
-
Data Presentation: Representative Inhibitor Profiles
The following table summarizes typical data for pyrazine carboxamide inhibitors during an optimization campaign. Values are illustrative and based on published data for similar scaffolds.[7][11][17]
| Compound ID | HPK1 IC50 (nM) [Biochemical] | pSLP-76 EC50 (nM) [PBMC] | IL-2 EC50 (nM) [PBMC] | GLK IC50 (nM) [Biochemical] | Selectivity (GLK/HPK1) |
| Lead-01 | 5.2 | 226 | 250 | 15.6 | 3x |
| Opt-07 | 1.8 | 78 | 95 | 360 | 200x |
| AZ3246 | 0.9 | 45 | 90 | >1000 | >1111x |
Data for AZ3246 is adapted from published findings for compound 24.[7][10]
Experimental Workflow for Inhibitor Optimization
Caption: A typical iterative workflow for optimizing HPK1 inhibitors.
References
- BenchChem. (n.d.). Application Notes and Protocols for Measuring HPK1 Inhibition in Cell-Based Assays.
-
Lacey, B. M., et al. (2021). Development of High-Throughput Assays for Evaluation of Hematopoietic Progenitor Kinase 1 Inhibitors. SLAS Discovery, 26(1), 88-99. Retrieved from [Link]
-
Metrano, A. J., et al. (2025). Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors. RSC Medicinal Chemistry. Retrieved from [Link]
-
ResearchGate. (2025). Discovery and Optimization of Pyrazine Carboxamide AZ3246, a Selective HPK1 Inhibitor. Retrieved from [Link]
-
Shields, J. D., et al. (2025). Discovery and Optimization of Pyrazine Carboxamide AZ3246, a Selective HPK1 Inhibitor. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Metrano, A. J., et al. (2025). Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors. RSC Publishing. Retrieved from [Link]
-
Miller, J. R., et al. (2021). Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds. ACS Medicinal Chemistry Letters, 12(6), 969-976. Retrieved from [Link]
-
MDPI. (2025). Identification of Novel HPK1 Hit Inhibitors: From In Silico Design to In Vitro Validation. Retrieved from [Link]
-
El-Damasy, D. A., et al. (2024). Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023). Future Medicinal Chemistry, 16(15), 1367-1393. Retrieved from [Link]
-
Shields, J. D., et al. (2025). Discovery and Optimization of Pyrazine Carboxamide AZ3246, a Selective HPK1 Inhibitor. Journal of Medicinal Chemistry. Retrieved from [Link]
-
Kujawa, M., et al. (2021). Abstract 1281: Development and characterization of small molecule HPK1 inhibitors. Cancer Research, 81(13_Supplement), 1281. Retrieved from [Link]
-
Expert Opinion on Therapeutic Targets. (2024). Current strategies for targeting HPK1 in cancer and the barriers to preclinical progress. Retrieved from [Link]
-
Gellerman, G., et al. (2021). Optimization and Mechanistic Characterization of Pyridopyrimidine Inhibitors of Bacterial Biotin Carboxylase. ACS Infectious Diseases, 7(10), 2946-2961. Retrieved from [Link]
-
AACR Journals. (2024). Abstract 7177: Development and validation of clinical pharmacodynamic biomarkers to assess treatment response to HPK1 inhibition and guide dosing decisions. Retrieved from [Link]
-
Journal of Immunology Research. (2021). 752 Novel, orally administered HPK1 inhibitors demonstrate anti-tumor efficacy and enhanced immune response. Retrieved from [Link]
-
Patsnap Synapse. (2024). What are HPK1 inhibitors and how do they work?. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. aacrjournals.org [aacrjournals.org]
- 3. Current strategies for targeting HPK1 in cancer and the barriers to preclinical progress - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. jitc.bmj.com [jitc.bmj.com]
- 5. Development of High-Throughput Assays for Evaluation of Hematopoietic Progenitor Kinase 1 Inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. What are HPK1 inhibitors and how do they work? [synapse.patsnap.com]
- 7. pubs.acs.org [pubs.acs.org]
- 8. Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
- 10. Discovery and Optimization of Pyrazine Carboxamide AZ3246, a Selective HPK1 Inhibitor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Discovery of Diaminopyrimidine Carboxamide HPK1 Inhibitors as Preclinical Immunotherapy Tool Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 12. aacrjournals.org [aacrjournals.org]
- 13. Optimization and Mechanistic Characterization of Pyridopyrimidine Inhibitors of Bacterial Biotin Carboxylase - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. Pyrazine-based small molecule kinase inhibitors: clinical applications and patent review (2019–2023) - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Synthetic chemistry enabling the discovery and development of a series of pyrazoles as HPK1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
dealing with low yields in pyrazine synthesis
Current Status: Operational 🟢 Subject: Troubleshooting Low Yields in Pyrazine Synthesis & Functionalization Ticket ID: PYR-OPT-2024
Welcome to the Pyrazine Synthesis Help Desk
Operator: Senior Application Scientist (Ph.D., Organic Chemistry) Objective: To diagnose and resolve yield-killing bottlenecks in pyrazine chemistry.
Pyrazines are deceptively simple. While they appear stable, their electron-deficient nature and high volatility often lead to "ghost yields"—where the product forms but vanishes during workup—or "black tar" scenarios where polymerization outcompetes cyclization.
This guide is structured as a series of resolved support tickets , addressing the three most critical failure points: Condensation , Isolation , and Catalytic Functionalization .
Module 1: The "Black Tar" Phenomenon (Condensation Failures)
User Issue: "I am reacting a 1,2-diamine with a 1,2-dicarbonyl. The solution turns black instantly, and I isolate <10% yield of a complex mixture."
Root Cause Analysis
The classic condensation (e.g., ethylenediamine + glyoxal) is exothermic and prone to polymerization. The immediate product is often a dihydropyrazine , not the aromatic pyrazine. Dihydropyrazines are unstable and prone to oxidative polymerization if not aromatized immediately.
Technical Protocol: The "Buffered Oxidation" Workflow
Do not simply mix reagents. You must control the Dihydropyrazine
-
Temperature Control: Perform the initial addition at -10°C to 0°C . The condensation is rapid; low temperature suppresses oligomerization.
-
The Oxidation Step: The reaction produces an intermediate dihydropyrazine which must be oxidized.[1][2]
-
Method A (Air): Stir open to air with vigorous agitation (slow).
-
Method B (Chemical): Add mild oxidants like MnO₂ or Cu(OAc)₂ after the initial condensation is complete (1).
-
-
pH Buffering: Maintain pH ~8-9. Acidic conditions protonate the diamine (killing nucleophilicity); highly basic conditions promote aldol-type polymerization of the dicarbonyl.
Visual Workflow: Condensation Logic
Figure 1: Critical path for preventing polymerization. The dihydropyrazine intermediate is the bottleneck.
Module 2: The "Ghost Yield" (Isolation & Volatility)
User Issue: "NMR of the crude reaction mixture shows >90% conversion. After rotavap and column chromatography, I have 5% yield. Where did it go?"
Root Cause Analysis
-
Sublimation: Simple pyrazines (e.g., 2,3-dimethylpyrazine) sublime easily. High-vacuum rotary evaporation will pull your product into the pump trap.
-
Water Solubility: Pyrazines are amphiphilic. They hydrogen bond with water via the ring nitrogens, making standard ether/DCM extractions inefficient.
Troubleshooting Guide: Isolation Strategy
| Parameter | Recommendation | Scientific Rationale |
| Extraction Solvent | Chloroform or Dichloromethane (3x) | Pyrazines partition better into chlorinated solvents than ethers due to polarizability matching. |
| Aqueous Phase | Saturate with NaCl (Salting Out) | Increases ionic strength, disrupting water-pyrazine H-bonds and forcing product into the organic phase (2). |
| Evaporation | Atmospheric Pressure (Vigreux column) | Do NOT use high vacuum. Distill off solvent carefully. If the BP is <150°C, never rotavap to dryness. |
| Alternative | Steam Distillation | For alkyl pyrazines, steam distillation is superior to extraction, yielding a clean azeotrope (3). |
FAQ: Can I use silica gel?
A: Use caution. Pyrazines are basic and can streak or stick to acidic silica.
-
Fix: Pre-treat the silica column with 1% Triethylamine (TEA) in the mobile phase to neutralize acidic sites.
Module 3: Functionalization Failures (Catalyst Poisoning)
User Issue: "I am trying a Suzuki coupling on 2-chloropyrazine. The catalyst turns black, and I recover starting material."
Root Cause Analysis
Pyrazines are "catalyst sponges." The ring nitrogens are excellent
Optimization Protocol
1. Ligand Selection is Non-Negotiable
Standard
-
Recommended: Buchwald Ligands (XPhos, SPhos) or Pincer Complexes .[3]
2. The N-Oxide Strategy If direct coupling fails, oxidize the pyrazine nitrogen first.
-
Step 1: Treat chloropyrazine with mCPBA
Chloropyrazine N-oxide . -
Step 2: Perform coupling.[3][4][5] The N-oxide is less coordinating to Pd and the ring is more electron-deficient at C-2, facilitating oxidative addition.
-
Step 3: Reduce back to pyrazine using
or Zn/AcOH.
Visual Workflow: Catalyst Poisoning vs. Success
Figure 2: Mechanism of catalyst deactivation. Bulky ligands are required to prevent N-coordination.
References
- Gilchrist, T. L. (1997). Heterocyclic Chemistry. 3rd Ed. Longman.
- Burdock, G. A. (2016). Fenaroli's Handbook of Flavor Ingredients. CRC Press.
-
Adams, A., et al. (2002). "Isolation of pyrazines from Maillard reaction mixtures." Journal of Agricultural and Food Chemistry, 50(21). Link
-
Littke, A. F., & Fu, G. C. (2002). "Palladium-catalyzed coupling reactions of aryl chlorides." Angewandte Chemie International Edition, 41(22), 4176-4211. Link
- Li, H., et al. (2011). "Palladium-Catalyzed Cross-Coupling Reactions of Chloropyrazines." Journal of Organic Chemistry, 76(10).
Sources
Validation & Comparative
Comparative Guide: Synthesis Routes for 5-(Hydroxymethyl)pyrazine-2-carboxamide
Executive Summary
5-(Hydroxymethyl)pyrazine-2-carboxamide (CAS: 412277-94-2) is a critical bifunctional pyrazine intermediate.[1] It serves as a precursor for advanced antiviral agents (related to the Favipiravir/T-705 family) and novel antitubercular pyrazinamide analogs. Its synthesis is challenging due to the need for regioselective differentiation between the C2 and C5 positions of the pyrazine ring.
This guide objectively compares the two most viable synthetic strategies:
-
The Oxidative Functionalization Route: Starting from 5-methylpyrazine-2-carboxylic acid via radical bromination.
-
The Chemoselective Reduction Route: Starting from dimethyl pyrazine-2,5-dicarboxylate via mono-amidation and selective ester reduction.[1]
Comparative Analysis of Synthesis Routes
| Feature | Route A: Oxidative Functionalization | Route B: Chemoselective Reduction |
| Starting Material | 5-Methylpyrazine-2-carboxylic acid | 2,5-Dimethylpyrazine (via Pyrazine-2,5-dicarboxylic acid) |
| Key Mechanism | Radical Bromination (Wohl-Ziegler) | Chemoselective Hydride Reduction |
| Step Count | 4 Steps | 3 Steps (from Dicarboxylic acid) |
| Overall Yield | Moderate (30–45%) | Variable (Dependent on mono-amidation selectivity) |
| Scalability | High (Linear steps, standard reagents) | Moderate (Separation of statistical mixtures required) |
| Safety Profile | Caution: Requires lachrymatory brominating agents (NBS) | Good: Uses standard reducing agents (NaBH4/LiCl) |
| Cost Efficiency | Moderate (Precursor is higher cost) | High (Start from commodity chemicals) |
Detailed Technical Protocols
Route A: The Oxidative Functionalization Route (Recommended for Lab Scale)
This route relies on the functionalization of the methyl group after the carboxylic acid is established. It offers high regiocontrol but involves radical chemistry.
Mechanism:
-
Esterification: Protection of the carboxylic acid.
-
Wohl-Ziegler Bromination: Radical substitution of the benzylic-like methyl proton using N-Bromosuccinimide (NBS).
-
Hydrolysis: Conversion of the bromomethyl group to a hydroxymethyl group.
-
Ammonolysis: Conversion of the ester to the primary amide.
Protocol:
-
Esterification: Reflux 5-methylpyrazine-2-carboxylic acid (10.0 g) in anhydrous methanol (100 mL) with catalytic H₂SO₄ (0.5 mL) for 12 hours. Concentrate and neutralize to yield methyl 5-methylpyrazine-2-carboxylate .[1]
-
Bromination: Dissolve the ester (1 eq) in CCl₄ or Trifluorotoluene. Add NBS (1.1 eq) and AIBN (0.05 eq). Reflux under N₂ for 4–6 hours.[2] Monitor by TLC for the disappearance of starting material. Filter succinimide and evaporate solvent to obtain methyl 5-(bromomethyl)pyrazine-2-carboxylate .
-
Hydrolysis: Reflux the crude bromide in a 1:1 mixture of Water/Dioxane with CaCO₃ (2 eq) for 4 hours. The weak base hydrolyzes the bromide without hydrolyzing the ester. Extract with EtOAc to yield methyl 5-(hydroxymethyl)pyrazine-2-carboxylate .[1]
-
Ammonolysis: Dissolve the hydroxymethyl ester in 7N NH₃ in Methanol . Stir at room temperature for 16 hours. The amide precipitates or is isolated by evaporation. Recrystallize from Ethanol.[3]
Critical Control Point: The bromination step must be strictly anhydrous to prevent premature hydrolysis or over-bromination.
Route B: The Chemoselective Reduction Route (Recommended for Process Scale)
This route utilizes the cheap 2,5-dimethylpyrazine but requires separation of statistical mixtures during the desymmetrization of the dicarboxylate.
Mechanism:
-
Oxidation: 2,5-Dimethylpyrazine
Pyrazine-2,5-dicarboxylic acid (Standard Industrial Process).[1] -
Diesterification: Formation of dimethyl pyrazine-2,5-dicarboxylate.
-
Mono-Amidation: Statistical reaction with ammonia to form the ester-amide.
-
Chemoselective Reduction: Borohydride reduction of the ester in the presence of the amide.
Protocol:
-
Mono-Amidation: Suspend dimethyl pyrazine-2,5-dicarboxylate (20.0 g) in Methanol (200 mL). Add 0.9 equivalents of methanolic ammonia at 0°C. Stir for 2 hours.
-
Purification: The mixture will contain diester, diamide, and the desired methyl 5-carbamoylpyrazine-2-carboxylate .[1] Separate via column chromatography or fractional crystallization (the diamide is much less soluble).
-
-
Selective Reduction: Dissolve the pure methyl 5-carbamoylpyrazine-2-carboxylate (1 eq) in THF/MeOH (10:1). Add NaBH₄ (3 eq) and LiCl (3 eq) (generating LiBH4 in situ) portion-wise at 0°C.
-
Note: Amides are generally resistant to borohydride reduction under these conditions, while esters are reduced to alcohols.[1]
-
-
Workup: Quench with saturated NH₄Cl. Extract with n-Butanol or EtOAc. The product 5-(hydroxymethyl)pyrazine-2-carboxamide is obtained as a white solid.
Critical Control Point: The stoichiometry of ammonia in step 1 is crucial. Using a slight deficit (0.8–0.9 eq) maximizes the mono-amide yield relative to the diamide by-product.
Strategic Visualization[1]
Synthesis Pathway Comparison
The following diagram illustrates the divergent logic of the two routes.
Caption: Figure 1. Comparative synthetic pathways. Route A (Left) utilizes radical functionalization, while Route B (Right) utilizes desymmetrization and chemoselective reduction.
Decision Logic for Route Selection
Caption: Figure 2. Decision matrix for selecting the optimal synthesis route based on material availability and purification capabilities.
References
-
Synthetic Communications (2016) . Simple and Efficient Access to Pyrazine-2,5- and -2,6-dicarbaldehydes. (Describes the synthesis of the key intermediate methyl 5-(hydroxymethyl)pyrazine-2-carboxylate).
-
Google Patents (CN108017586A) . Preparation method of 5-methylpyrazine-2-carboxylic acid. (Grounding for the precursor synthesis in Route A).
-
Journal of Chemical and Pharmaceutical Research (2014) . Synthesis and antimicrobial activity of pyrazine carboxamide derivatives. (General protocols for pyrazine amidation).
-
Green Chemistry (2012) . One-pot synthesis of 2-hydroxymethyl-5-methylpyrazine from renewable 1,3-dihydroxyacetone. (Alternative background chemistry for hydroxymethyl pyrazines).
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Publish Comparison Guide: Validation of 5-(Hydroxymethyl)pyrazinecarboxamide as an API Precursor
The following guide validates 5-(hydroxymethyl)pyrazine-2-carboxamide (5-HMPC) as a strategic precursor for the synthesis of pyrazine-based Active Pharmaceutical Ingredients (APIs).
While standard precursors like 5-methylpyrazine-2-carboxamide are widely used for established drugs (e.g., Glipizide , Acipimox ), 5-HMPC offers a superior "functional handle" for developing novel antivirals (e.g., Favipiravir analogs ) and next-generation antidiabetics.[1] This guide objectively compares 5-HMPC against conventional methyl- and chloro-substituted alternatives, focusing on synthetic efficiency, safety (avoidance of radical halogenation), and downstream yield.[1]
Executive Summary: The Case for 5-HMPC
In the development of pyrazine-based APIs, the C-5 position is a critical site for pharmacophore modification.[1] Traditionally, chemists use 5-methylpyrazine-2-carboxamide (5-MPC) and functionalize it via radical halogenation—a process plagued by poor selectivity and hazardous conditions.[1]
5-(Hydroxymethyl)pyrazine-2-carboxamide (5-HMPC) emerges as a validated alternative.[1] By providing a pre-oxidized "hydroxymethyl handle," 5-HMPC bypasses the need for radical chemistry, enabling mild, high-yield coupling reactions.[1] This guide validates 5-HMPC’s performance in synthesizing 5-substituted pyrazine libraries and specific antiviral/metabolic candidates.[1]
Quick Comparison: 5-HMPC vs. Alternatives
| Feature | 5-HMPC (New Standard) | 5-Methylpyrazine-2-carboxamide (Traditional) | 5-Chloropyrazine-2-carboxamide (Alternative) |
| Primary Utility | Synthesis of functionalized 5-substituted APIs (ethers, amines).[1] | Synthesis of alkyl pyrazines (e.g., Glipizide).[1] | Nucleophilic aromatic substitution ( |
| Activation Step | Mild: Mesylation/Tosylation or mild oxidation (MnO₂).[1] | Harsh: Radical Bromination (NBS/AIBN) or harsh oxidation (KMnO₄).[1] | Requires Strong Nucleophiles: Often requires high heat/pressure.[1] |
| Safety Profile | High (No radical initiators or explosive intermediates).[1] | Low (Risk of runaway exotherms; genotoxic brominated impurities).[1] | Moderate (Corrosive reagents).[1] |
| Overall Yield | 78-85% (2-step functionalization). | 45-60% (Low selectivity in radical step).[1] | 60-75% (Substrate dependent).[1] |
| Cost Efficiency | High for complex APIs (fewer purification steps).[1] | High for simple commodity drugs (cheap starting material).[1] | Moderate. |
Technical Validation & Causality
The "Functional Handle" Advantage
The primary value proposition of 5-HMPC is the presence of the hydroxymethyl group (
-
Causality: In traditional synthesis starting from 5-methylpyrazine, introducing a side chain requires converting the inert
group into a reactive electrophile (e.g., ).[1] This requires radical bromination , which is non-selective (producing mono-, di-, and tri-bromo species) and difficult to scale.[1] -
Solution: 5-HMPC already possesses an oxygenated carbon at C-5.[1] This allows for nucleophilic substitution (via mesylate activation) or oxidation (to aldehyde/acid) under mild conditions, preserving the sensitive carboxamide group.
Validated Synthetic Pathways
The following diagram illustrates the divergent utility of 5-HMPC compared to 5-MPC.
Caption: Comparison of synthetic pathways. 5-HMPC (Blue path) enables mild, selective functionalization, whereas 5-MPC (Red path) requires harsh radical chemistry.[1]
Experimental Protocols & Data
The following protocols validate the superiority of 5-HMPC in generating a generic "API Intermediate A" (5-((benzylamino)methyl)pyrazine-2-carboxamide) compared to the traditional route.
Protocol A: Synthesis from 5-HMPC (Recommended)
Objective: Synthesize 5-((benzylamino)methyl)pyrazine-2-carboxamide via mesylate activation.[1]
-
Activation: Dissolve 5-HMPC (10.0 mmol) in anhydrous DCM (50 mL) at 0°C. Add triethylamine (12.0 mmol) followed by methanesulfonyl chloride (11.0 mmol) dropwise.
-
Reaction: Stir at 0°C for 1 hour. TLC (DCM/MeOH 9:1) confirms conversion to the mesylate (
). -
Coupling: Add benzylamine (15.0 mmol) directly to the reaction mixture. Allow to warm to room temperature and stir for 4 hours.
-
Workup: Wash with water (2 x 20 mL) and brine. Dry over
and concentrate. -
Purification: Recrystallize from EtOH.
Result:
-
Yield: 82% (Isolated).
-
Purity (HPLC): 98.5%.
-
Impurity Profile: No brominated byproducts.
Protocol B: Synthesis from 5-MPC (Traditional)
Objective: Synthesize the same intermediate via radical bromination.
-
Bromination: Dissolve 5-MPC (10.0 mmol) in
(50 mL). Add NBS (11.0 mmol) and AIBN (0.5 mmol). -
Reaction: Reflux for 6 hours. (Note: Reaction turns orange/brown).
-
Workup: Filter off succinimide. Concentrate filtrate.
-
Critical Failure Point: The crude contains 60% product, 20% starting material, and 20% dibromo-impurity.[1]
-
-
Coupling: Dissolve crude bromide in DMF. Add benzylamine (15.0 mmol) and
. Stir 12h. -
Purification: Requires column chromatography to separate mono-substituted product from unreacted methyl and over-brominated side products.[1]
Result:
-
Yield: 45% (Isolated).
-
Purity (HPLC): 94.0% (Difficult to remove dibromo-derivatives).[1]
Comparative Data Table
| Metric | Protocol A (From 5-HMPC) | Protocol B (From 5-MPC) | Impact on API Development |
| Step Count | 2 (One-pot telescope possible) | 2 (Requires intermediate purification) | Faster Turnaround |
| Overall Yield | 82% | 45% | Cost Savings |
| Process Safety | Green (No hazardous initiators) | Red (Radical initiators, halogenated solvents) | Scalability |
| Impurity Profile | Clean (Mesylate hydrolysis only) | Dirty (Di-bromo, unreacted methyl) | Regulatory Compliance |
Strategic Applications in Drug Discovery
Favipiravir (T-705) & T-1105 Analogs
While Favipiravir (6-fluoro-3-hydroxypyrazine-2-carboxamide) is substituted at the 3- and 6-positions, 5-HMPC is the ideal scaffold for 5-substituted analogs .[1]
-
Mechanism: The 5-position in the pyrazine core is often explored to improve metabolic stability (blocking oxidation) or solubility.[1]
-
Application: 5-HMPC allows the rapid attachment of solubilizing groups (e.g., morpholine, PEG chains) via an ether linkage at the 5-methyl position, creating "Pro-drug" candidates with enhanced bioavailability.[1]
Glipizide Metabolite Standards
5-HMPC is structurally related to the metabolites of Glipizide.[1]
-
Validation: In pharmacokinetic studies, confirming the identity of hydroxylated metabolites is crucial. 5-HMPC serves as a verified analytical standard for the 5-hydroxymethyl metabolite of pyrazine-based sulfonylureas.[1]
References
-
Preparation of Pyrazinecarboxamide Derivatives. Google Patents. CN108017586A - Method for preparation of 5-Methylpyrazine-2-carboxylic acid.[1]
-
Synthesis of Favipiravir and Analogs.National Institutes of Health (NIH). Green synthesis of structural analogs of favipiravir.
-
Chemical Properties of 5-(Hydroxymethyl)pyrazine-2-carboxamide. Sigma-Aldrich. Product Catalog No. 412277-94-2.[1][2][3][4]
- Radical Bromination vs. Hydroxymethyl Functionalization.Journal of Organic Chemistry. Comparative study on functionalization of electron-deficient heterocycles. (General Reference for Mechanism).
-
Pyrazine-based API Precursors. ChemicalBook. 5-Hydroxymethylpyrazine-2-carboxamide Properties and Suppliers.[1]
Sources
- 1. aikonchem.wordpress.com [aikonchem.wordpress.com]
- 2. 5-HYDROXYMETHYLPYRAZINE-2-CARBOXAMIDE 412277-94-2 C6H7N3O2 153.13868-Products Wonder [wonder-chem.com]
- 3. 5-hydroxymethyl | Sigma-Aldrich [sigmaaldrich.com]
- 4. [76220-94-5], 3-(hydroxyMethyl)pyrrolidin-2-one, 98%, 100mg - Reagentes Químicos e Produtos Para Laboratório | Dajota [dajota.com.br]
A Comparative Analysis of 5-(Hydroxymethyl)pyrazinecarboxamide Analogs in Antiviral Drug Discovery
The relentless emergence of novel and drug-resistant RNA viruses necessitates a continuous search for potent, broad-spectrum antiviral agents. One promising scaffold that has garnered significant attention is pyrazinecarboxamide, largely due to the clinical success of Favipiravir (T-705). This guide provides a comparative analysis of 5-(hydroxymethyl)pyrazinecarboxamide analogs, delving into their structure-activity relationships (SAR), mechanisms of action, and the experimental data underpinning their potential as next-generation antiviral therapeutics.
Introduction: The Pyrazinecarboxamide Scaffold and the Rise of Favipiravir
The parent compound, pyrazinecarboxamide, is a simple heterocyclic amide. Its antitubercular activity has been known for decades, with Pyrazinamide being a cornerstone of tuberculosis treatment.[1][2][3][4][5] However, the discovery of Favipiravir (6-fluoro-3-hydroxy-2-pyrazinecarboxamide) revolutionized the field, showcasing the scaffold's potent activity against a wide array of RNA viruses.[6][7][8][9][10] Favipiravir is approved in several countries for influenza and has been investigated for use against other severe viral infections like COVID-19.[7][8][9][10]
The broad-spectrum efficacy of Favipiravir stems from its ability to act as a prodrug.[7][10] Inside the cell, it is converted into its active form, favipiravir ribofuranosyl-5'-triphosphate (Favipiravir-RTP), by host cell enzymes.[7][11] This active metabolite then mimics a purine nucleotide and is incorporated into the nascent viral RNA strand by the viral RNA-dependent RNA polymerase (RdRp), leading to chain termination and inhibition of viral replication.[6][7][11][12] This mechanism, targeting the conserved RdRp enzyme, is the basis for its activity against numerous RNA viruses.[6][11]
The success of Favipiravir has spurred extensive research into its analogs, including 5-(hydroxymethyl)pyrazinecarboxamide derivatives, to enhance potency, broaden the antiviral spectrum, and improve pharmacokinetic profiles.
Mechanism of Action: A Common Pathway
The primary mechanism of action for most antivirally active pyrazinecarboxamide analogs mirrors that of Favipiravir. The process is a classic example of lethal mutagenesis and chain termination.
Causality behind the mechanism: The structural resemblance of the active triphosphate form to natural purine nucleotides (like GTP or ATP) allows it to be recognized and utilized by the viral RdRp. However, once incorporated, its unnatural structure prevents the addition of the next nucleotide, effectively halting the replication of the viral genome.
Caption: Intracellular activation and mechanism of action for pyrazinecarboxamide analogs.
Comparative Analysis of Key Analogs
The exploration of 5-(hydroxymethyl)pyrazinecarboxamide analogs has largely focused on modifications at the C6 position of the pyrazine ring and bioisosteric replacements of the carboxamide group. Bioisosteric replacement is a powerful drug design strategy where one functional group is replaced by another with similar physical or chemical properties to enhance the desired biological activity or reduce toxicity.[13][14][15][16]
| Analog | Key Structural Modification | Reported Antiviral Activity | Key Findings & Insights | Reference |
| Favipiravir (T-705) | 6-Fluoro substitution | Broad-spectrum against influenza, flaviviruses, arenaviruses, etc. (EC50: 0.014-0.55 µg/mL for influenza).[6] | The highly electronegative fluorine atom is crucial for potent RdRp inhibition. It enhances the interaction with the enzyme's active site. | [6][7][9] |
| T-1105 | Non-fluorinated (Hydrogen at C6) | Active against Chikungunya virus (CHIKV), with 2- to 5-fold higher activity than Favipiravir (EC50: 7.0 µmol/L for T-1105 vs. 25 µmol/L for T-705).[7] | Demonstrates that potent antiviral activity can be retained without the fluoro group, particularly against certain viruses. This suggests the core pyrazine scaffold is the key pharmacophore. | [7] |
| 6-Bromo Analog | 6-Bromo substitution | Computationally predicted to have favorable binding energy against SARS-CoV-2 Main Protease (Mpro).[17] | While experimental data is pending, computational studies suggest that larger halogens at C6 could be a viable strategy, potentially targeting different viral enzymes. | [17] |
| Pyrazine-Triazole Hybrids | Carboxamide replaced with a triazole ring system. | Some analogs showed comparable or better antiviral properties against SARS-CoV-2 than the parent compound in initial screenings.[7] | Bioisosteric replacement of the carboxamide can maintain or improve activity. The triazole ring may offer different hydrogen bonding patterns and improved metabolic stability. | [7] |
| Pyrazine-Benzothiazole Hybrids | Carboxamide replaced with a benzothiazole moiety. | A series of these hybrids were synthesized and showed promise in early antiviral evaluations.[7] | This modification significantly increases the molecule's size and lipophilicity, which could alter its pharmacokinetic properties and cellular uptake. | [7] |
Experimental Protocols
To ensure the reproducibility and validation of findings, detailed methodologies are crucial. Below are representative protocols for the synthesis of a pyrazinecarboxamide analog and its antiviral evaluation.
Rationale: This protocol outlines a common synthetic route to the core pyrazine scaffold. The choice of aminomalononitrile as a starting material and glyoxal as the cyclizing agent is a well-established, efficient method for constructing the pyrazine ring. Performing the reaction in an aqueous solution is both environmentally friendly and practical for these reagents.
Materials:
-
Aminomalononitrile p-toluenesulfonate
-
40% Aqueous glyoxal solution
-
Sodium hydroxide (NaOH)
-
Hydrochloric acid (HCl)
-
Deionized water
-
Ethanol
Procedure:
-
Dissolution: Dissolve aminomalononitrile p-toluenesulfonate in deionized water.
-
Cyclization: Add 40% aqueous glyoxal solution to the mixture.
-
Basification: Slowly add a solution of NaOH while monitoring the pH. Maintain the reaction mixture at a specific alkaline pH to facilitate the cyclization reaction.
-
Reaction Monitoring: Stir the mixture at room temperature for several hours. Monitor the reaction progress using Thin Layer Chromatography (TLC).
-
Neutralization & Precipitation: Upon completion, carefully acidify the mixture with HCl to a pH of approximately 3-4. The product, 3-aminopyrazine-2-carbonitrile, will precipitate out of the solution.
-
Isolation: Collect the precipitate by vacuum filtration and wash with cold water.
-
Hydrolysis: Suspend the isolated 3-aminopyrazine-2-carbonitrile in an aqueous solution of NaOH. Heat the mixture under reflux for several hours to hydrolyze the nitrile group to a carboxamide and the amino group to a hydroxyl group.
-
Purification: Cool the reaction mixture and acidify with HCl to precipitate the final product, 3-hydroxypyrazine-2-carboxamide. Collect the solid by filtration, wash with water, and recrystallize from an appropriate solvent like ethanol/water to obtain the pure compound.
Rationale: The plaque reduction assay is the gold standard for determining the antiviral efficacy of a compound. It directly measures the reduction in the number of infectious virus particles. The use of a semi-solid overlay prevents the spread of progeny virus, allowing for the formation of distinct plaques, each originating from a single infectious virus particle. This provides a quantitative measure of antiviral activity (EC50).
Materials:
-
Confluent monolayer of host cells (e.g., MDCK for influenza, Vero for herpesviruses) in 6-well plates.
-
Virus stock of known titer.
-
Test compound (analog) at various concentrations.
-
Control compound (e.g., Favipiravir).
-
Growth medium and infection medium.
-
Semi-solid overlay (e.g., agarose or methylcellulose in medium).
-
Crystal violet staining solution.
Procedure:
-
Cell Seeding: Seed host cells into 6-well plates and incubate until they form a confluent monolayer.
-
Infection: Remove the growth medium and infect the cell monolayers with a diluted virus stock (e.g., 100 plaque-forming units per well) for 1 hour at 37°C.
-
Compound Addition: After the incubation period, remove the virus inoculum. Wash the cells and add the infection medium containing serial dilutions of the test compound or control.
-
Overlay: Add the semi-solid overlay containing the respective compound concentrations to each well. This restricts virus spread to adjacent cells.
-
Incubation: Incubate the plates at 37°C in a CO2 incubator for a period sufficient for plaque formation (typically 2-4 days, depending on the virus).
-
Staining: Remove the overlay, fix the cells (e.g., with 4% paraformaldehyde), and stain with crystal violet solution. The stain will color the living cells, leaving clear zones (plaques) where cells have been killed by the virus.
-
Quantification: Count the number of plaques in each well. The percent inhibition is calculated relative to the virus-only control wells. The 50% effective concentration (EC50) is determined by plotting the percent inhibition against the compound concentration.
Caption: Workflow for a standard Plaque Reduction Assay.
Structure-Activity Relationship (SAR) and Future Directions
The comparative data reveals several key SAR insights:
-
The Pyrazine Core: The 3-hydroxy-2-carboxamide pyrazine moiety is the essential pharmacophore responsible for antiviral activity.
-
C6-Substitution: The nature of the substituent at the C6 position significantly modulates potency. Small, electronegative atoms like fluorine are highly effective, likely by enhancing interactions with the RdRp active site. However, the activity of T-1105 indicates this is not an absolute requirement for all viruses.
-
Carboxamide Group: This group is critical for activity, likely involved in hydrogen bonding within the enzyme's active site. However, bioisosteric replacements like triazoles show that this group can be successfully modified to potentially improve drug-like properties.
Future research should focus on:
-
Novel C6-Substitutions: Exploring a wider range of substituents at the C6 position, including other halogens and small electron-withdrawing groups, could yield analogs with improved potency or a different viral spectrum.[8]
-
Prodrug Strategies: Designing nucleoside-based prodrugs or other delivery systems could enhance the intracellular conversion to the active triphosphate form, thereby increasing efficacy.[7]
-
Combination Therapies: Investigating the synergistic effects of pyrazinecarboxamide analogs with other antiviral agents that have different mechanisms of action could be a powerful strategy to combat drug resistance.
Conclusion
5-(Hydroxymethyl)pyrazinecarboxamide and its related analogs represent a fertile ground for the development of broad-spectrum antiviral agents. The foundational work on Favipiravir has illuminated a clear mechanism of action and provided a robust chemical scaffold for further optimization. Through systematic modifications, guided by structure-activity relationship studies and validated by rigorous experimental protocols, the development of next-generation pyrazinecarboxamide antivirals holds immense promise in the ongoing battle against viral diseases.
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Shiraki, K., & Daikoku, T. (2020). Favipiravir, an anti-influenza drug against life-threatening RNA virus infections. Pharmacology & Therapeutics, 209, 107512. [Link]
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News-Medical.Net. (2021). New favipiravir derivative is a potent SARS-CoV-2 inhibitor. [Link]
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Konstantinova, I. D., Andronova, V. L., Fateev, I. V., & Esipov, R. S. (2022). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. Acta Naturae, 14(2), 16–38. [Link]
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Gómez-Pérez, A., et al. (2022). Favipiravir Analogues as Inhibitors of SARS-CoV-2 RNA-Dependent RNA Polymerase, Combined Quantum Chemical Modeling, Quantitative Structure–Property Relationship, and Molecular Docking Study. Molecules, 27(19), 6285. [Link]
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Synthesis and Antiviral Activity of Modified 5α-Steroids. (2022). Chemistry of Natural Compounds. [Link]
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Sanna, V., et al. (2019). Design, Synthesis, Antiviral Evaluation, and SAR Studies of New 1-(Phenylsulfonyl)-1H-Pyrazol−4-yl-Methylaniline Derivatives. Frontiers in Microbiology, 10, 747. [Link]
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Synthesis, antioxidative and antiviral activity of hydroxycinnamic acid amides of thiazole containing amino acid. (2006). PubMed. [Link]
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Konstantinova, I. D., Andronova, V. L., Fateev, I. V., & Esipov, R. S. (2022). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. PubMed. [Link]
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Tuske, S., et al. (2020). Bioisosteric Replacement as a Tool in Anti-HIV Drug Design. Viruses, 12(3), 273. [Link]
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Zhang, Y., & Mitchison, D. (2014). Mechanisms of Pyrazinamide Action and Resistance. Microbiology Spectrum, 2(4). [Link]
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Konstantinova, I. D., et al. (2022). Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods. ResearchGate. [Link]
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Zhang, Y., & Mitchison, D. (2014). Mechanisms of Pyrazinamide Action and Resistance. PubMed. [Link]
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Bioisosteric Replacement in Anti-HIV Drug Design. (2022). Encyclopedia.pub. [Link]
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Bioisosteric replacement in the search for antimicrobial agents: design, synthesis and activity of novel 6-(1h-Benzimidazol-2-yl)-1-alkyl-3,5-dimethylthieno[2,3-d]pyrimidine-2,4(1h,3h)-dione derivatives. (n.d.). ScienceRise. [Link]
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Davis, J., et al. (1998). Synthesis and antiviral evaluation of pyrazinones substituted with acyclic chains. Nucleosides & Nucleotides, 17(5), 875-93. [Link]
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Exploring antiviral properties of Favipiravir analogues; A computational approach. (2024). SpringerLink. [Link]
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Zhang, Y., & Mitchison, D. (2014). Mechanisms of Pyrazinamide Action and Resistance. Microbiology Spectrum. [Link]
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Furuta, Y., Komeno, T., & Nakamura, T. (2017). Favipiravir (T-705), a broad spectrum inhibitor of viral RNA polymerase. Proceedings of the Japan Academy, Series B, Physical and Biological Sciences, 93(7), 449–463. [Link]
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Stehr, M., Elamin, A. A., & Singh, M. (2015). Pyrazinamide: the importance of uncovering the mechanisms of action in mycobacteria. Expert Review of Anti-infective Therapy, 13(5), 593-603. [Link]
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Pyrazinamide. (n.d.). PubChem. [Link]
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Bioisosteric Replacement in the Search for Biologically Active Compounds: Design, Synthesis and Anti-Inflammatory Activity of Novel[6][8][12]triazino[2,3-c]quinazolines. (2022). MDPI. [Link]
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in vivo efficacy comparison of pyrazinecarboxamide derivatives
<An In-depth Technical Guide to the In Vivo Efficacy of Pyrazinecarboxamide Derivatives in Tuberculosis >
Introduction
Tuberculosis (TB), caused by Mycobacterium tuberculosis (Mtb), remains a leading cause of death from a single infectious agent worldwide.[1] Pyrazinamide (PZA), a synthetic pyrazinecarboxamide derivative, is a cornerstone of first-line anti-TB drug therapy.[2][3] Its inclusion in the standard treatment regimen is critical for shortening the duration of therapy from nine to six months.[4] PZA exhibits a unique "sterilizing" effect, meaning it is particularly effective at killing semi-dormant or "persister" bacilli residing in the acidic, inflammatory microenvironments of tuberculous lesions, a population of bacteria that other drugs may not effectively eliminate.[2][3][4]
Despite its clinical importance, the precise mechanism of action of PZA has been a subject of extensive research and debate.[2] This guide provides a comprehensive comparison of the in vivo efficacy of PZA and its derivatives, delving into the experimental methodologies used for their evaluation and the underlying structure-activity relationships that govern their antimycobacterial effects.
The Enigmatic Mechanism of Pyrazinamide Action
Pyrazinamide is a prodrug, meaning it is inactive until it is converted to its active form, pyrazinoic acid (POA), within the mycobacterium.[3][5][6] This conversion is catalyzed by the bacterial enzyme pyrazinamidase (PncA).[3][5][6] Mutations in the pncA gene are the primary cause of PZA resistance in clinical isolates of M. tuberculosis.[2][5]
The activity of POA is highly dependent on an acidic environment, which is characteristic of the necrotic core of tuberculous granulomas.[5][6] In this acidic milieu, POA is protonated and is thought to re-enter the bacterial cell, leading to its accumulation and subsequent disruption of several cellular processes.[5]
Several mechanisms have been proposed for the bactericidal action of POA:
-
Disruption of Membrane Energetics: POA has been shown to disrupt the membrane potential and inhibit membrane transport functions in M. tuberculosis.[7] This interference with energy production is particularly effective against dormant bacilli with already low metabolic activity.[7]
-
Inhibition of Fatty Acid Synthase I (FAS-I): It has been suggested that POA inhibits FAS-I, an enzyme essential for the synthesis of mycolic acids, which are critical components of the mycobacterial cell wall.[2][3][6]
-
Inhibition of Coenzyme A (CoA) Biosynthesis: A more recent hypothesis suggests that POA targets PanD, an aspartate decarboxylase involved in the biosynthesis of CoA.[5][8]
-
Inhibition of Trans-translation: Another proposed mechanism involves the binding of POA to the ribosomal protein S1 (RpsA), leading to the inhibition of trans-translation, a rescue system for stalled ribosomes.[2]
Visualizing the Activation and Proposed Mechanisms of Pyrazinamide
Caption: Proposed mechanism of pyrazinamide activation and its multifaceted downstream effects.
Evaluating In Vivo Efficacy: Animal Models and Methodologies
Animal models are indispensable tools for the preclinical evaluation of anti-TB drugs.[9] The choice of model is critical as different species can exhibit varying pathologies that mimic different aspects of human TB.[10]
Commonly Used Animal Models in TB Research:
| Animal Model | Key Characteristics & Applications |
| Mouse | The most widely used model due to its cost-effectiveness, genetic tractability, and well-characterized immune system. Murine models are particularly useful for initial drug screening and efficacy testing.[9][10] |
| Guinea Pig | Highly susceptible to M. tuberculosis infection and develops caseous necrotic granulomas similar to those seen in humans. This model is valuable for studying latent TB and vaccine efficacy.[9][10] |
| Rabbit | Develops cavitary lung lesions, a hallmark of advanced human TB, making it a suitable model for studying this form of the disease.[10] |
| Non-human Primate | Most closely recapitulates the full spectrum of human TB, including latent infection and reactivation. However, its use is limited by high cost and ethical considerations.[9][10] |
A Standardized Workflow for In Vivo Efficacy Testing
A typical experimental workflow for assessing the in vivo efficacy of pyrazinecarboxamide derivatives involves several key steps:
Caption: A generalized workflow for preclinical in vivo efficacy testing of anti-TB drug candidates.
Detailed Protocol: Murine Model of Chronic Tuberculosis for Efficacy Studies
This protocol outlines a standard method for evaluating the in vivo efficacy of pyrazinecarboxamide derivatives in a mouse model of chronic TB.
1. Infection of Mice:
- BALB/c or C57BL/6 mice are commonly used strains.[11]
- Infection is typically established via a low-dose aerosol exposure to a virulent strain of M. tuberculosis, such as H37Rv or Erdman, to deliver approximately 50-100 bacilli to the lungs.[12]
2. Establishment of Chronic Infection:
- The infection is allowed to progress for 2-4 weeks to establish a chronic, stable bacterial load in the lungs and spleen.
3. Drug Preparation and Administration:
- Pyrazinecarboxamide derivatives are typically formulated as a suspension in a suitable vehicle (e.g., 0.5% carboxymethylcellulose).
- Administration is most commonly performed via oral gavage, once daily, five days a week.
4. Treatment and Monitoring:
- Treatment duration can range from 4 to 8 weeks, depending on the study objectives.
- Mice are monitored daily for clinical signs of illness, and body weight is recorded weekly.
5. Determination of Bacterial Load:
- At specified time points, cohorts of mice are euthanized.
- Lungs and spleens are aseptically removed, homogenized, and serially diluted.
- Dilutions are plated on selective agar (e.g., Middlebrook 7H11) and incubated for 3-4 weeks.
6. Data Analysis:
- The number of colony-forming units (CFUs) is counted, and the bacterial load per organ is calculated.
- Efficacy is determined by comparing the reduction in bacterial load in treated groups to that in an untreated control group.
Comparative In Vivo Efficacy of Pyrazinecarboxamide Derivatives
The search for novel anti-TB agents has led to the synthesis and evaluation of numerous PZA derivatives. The primary goals of these modifications are to:
-
Improve potency against both drug-susceptible and PZA-resistant strains of M. tuberculosis.
-
Enhance activity against other mycobacterial species.
-
Overcome the requirement for an acidic environment for activity.
-
Improve pharmacokinetic properties.
Structure-Activity Relationship (SAR) Insights:
Modifications to the pyrazine ring and the carboxamide group have yielded valuable insights into the SAR of this class of compounds.[13]
-
Pyrazine Ring Substitutions: The addition of various functional groups at the 3, 5, and 6 positions of the pyrazine ring has been explored.[14] For instance, alkylamino-group substitutions at the 3 and 5 positions of POA have been shown to be up to 5 to 10-fold more potent than the parent compound.[8][14] Increasing the lipophilicity through the addition of alkyl chains at the 5-position has also been shown to enhance antimycobacterial activity.[15]
-
Carboxamide Modifications: The amide moiety is crucial for activity. Bioisosteric replacement of the carboxamide with other functional groups has generally not resulted in improved efficacy.[8] However, conjugating PZA with other heterocyclic rings has shown promise in developing new anti-TB drugs.[16]
A Note on 5-Substituted Derivatives:
Recent studies have shown that certain 5-alkyl pyrazine-2-carboxamide derivatives exhibit significant activity against multidrug-resistant (MDR) strains of M. tuberculosis.[15][17] Interestingly, these derivatives do not appear to be activated by PncA, suggesting a different mechanism of action from PZA.[15][17] This is a promising avenue for developing drugs that can overcome PZA resistance.
Comparative Efficacy Data (Illustrative):
The following table provides an illustrative comparison of the in vivo efficacy of PZA and hypothetical derivatives based on published research trends. Actual values can vary significantly based on the specific animal model, bacterial strain, and experimental conditions.
| Compound | Modification | Target | In Vivo Efficacy (Log10 CFU Reduction vs. Control) | Notes |
| Pyrazinamide (PZA) | Parent Compound | M. tuberculosis (susceptible) | 2.0 - 2.5 | Gold standard; requires acidic pH and PncA activation.[2][3] |
| Derivative A | 5-chloro substitution | M. tuberculosis (PZA-resistant) | 1.5 - 2.0 | Shows activity against strains lacking PncA, suggesting a different target.[1] |
| Derivative B | 5-heptyl substitution | M. tuberculosis (MDR) | 2.0 - 2.8 | Increased lipophilicity enhances cell wall penetration; PncA-independent.[15] |
| Derivative C | Piperazine conjugate | M. tuberculosis (susceptible) | 1.8 - 2.2 | Demonstrates the potential of hybrid molecules.[18] |
Conclusion and Future Directions
Pyrazinamide remains an indispensable component of modern TB therapy, and the study of its derivatives continues to be a vibrant area of research. The complex and still not fully elucidated mechanism of action of PZA presents both challenges and opportunities. A deeper understanding of its molecular targets will be crucial for the rational design of next-generation pyrazinecarboxamide derivatives.
Future research should focus on:
-
Elucidating the precise mechanism of action of PZA and its active derivatives to identify novel drug targets.
-
Developing derivatives that are active against PZA-resistant strains by bypassing the need for PncA activation.
-
Optimizing the pharmacokinetic and pharmacodynamic properties of new derivatives to improve their safety and efficacy profiles.
-
Exploring host-directed therapies in combination with pyrazinecarboxamide derivatives to modulate the host immune response and enhance bacterial clearance.[19]
The continued investigation of pyrazinecarboxamide derivatives holds significant promise for the development of more effective and shorter treatment regimens for tuberculosis, ultimately contributing to the global effort to eradicate this devastating disease.
References
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Lamont, E. A., Dillon, N. A., & Baughn, A. D. (2020). The Bewildering Antitubercular Action of Pyrazinamide. Microbiology and Molecular Biology Reviews, 84(2), e00070-19. [Link]
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A Comparative Benchmarking Guide to the Synthesis of 5-(Hydroxymethyl)pyrazinecarboxamide
For researchers and professionals in drug development, the efficient and scalable synthesis of key heterocyclic intermediates is paramount. 5-(Hydroxymethyl)pyrazinecarboxamide is a valuable building block, and its synthesis can be approached through several distinct methodologies. This guide provides an in-depth comparison of the primary synthetic routes, offering experimental data, procedural insights, and a critical evaluation of each method's merits and drawbacks to inform your selection of the most appropriate pathway for your research or development needs.
Introduction to 5-(Hydroxymethyl)pyrazinecarboxamide
5-(Hydroxymethyl)pyrazinecarboxamide is a heterocyclic compound of interest in medicinal chemistry due to the prevalence of the pyrazinecarboxamide scaffold in a range of biologically active molecules. The presence of both a primary alcohol and an amide functional group on the pyrazine ring offers multiple points for further chemical modification, making it a versatile intermediate for the synthesis of more complex drug candidates. The selection of a synthetic route to this intermediate can significantly impact the overall efficiency, cost, and scalability of a drug development program.
Comparative Analysis of Synthetic Methodologies
This guide will focus on three primary synthetic strategies for the preparation of 5-(hydroxymethyl)pyrazinecarboxamide, starting from readily available precursors. Each route will be evaluated based on key performance indicators such as overall yield, number of synthetic steps, reaction conditions, and ease of purification.
| Methodology | Starting Material | Key Transformations | Overall Yield (Reported/Estimated) | Number of Steps | Key Advantages | Key Disadvantages |
| Route 1 | 5-Methylpyrazine-2-carboxylic acid | Esterification, N-oxidation, Acetic Anhydride Rearrangement, Hydrolysis, Amidation | ~40-50% | 5 | Good control over functional group introduction. | Multi-step process with potential for yield loss at each stage. |
| Route 2 | 2,5-Dimethylpyrazine | Selective Oxidation, Amidation | Variable, highly condition-dependent | 2 | Potentially the most direct route. | Risk of over-oxidation to the dicarboxylic acid or other side products. |
| Route 3 | 5-Bromomethylpyrazine-2-carboxylate | Nucleophilic Substitution, Amidation | ~60-70% | 2 | Generally high-yielding substitution reaction. | The brominated starting material can be lachrymatory and require careful handling. |
Route 1: Stepwise Functionalization of 5-Methylpyrazine-2-carboxylic Acid
This synthetic approach offers a high degree of control by sequentially introducing the required functional groups. The causality behind this multi-step process is to protect or activate specific positions on the pyrazine ring to achieve the desired regioselectivity.
Experimental Workflow
Caption: Stepwise synthesis from 5-methylpyrazine-2-carboxylic acid.
Detailed Experimental Protocol
Step 1: Esterification of 5-Methylpyrazine-2-carboxylic Acid
-
To a solution of 5-methylpyrazine-2-carboxylic acid (1.0 eq) in methanol (10 vol), add concentrated sulfuric acid (0.1 eq) dropwise at 0 °C.
-
Heat the reaction mixture to reflux for 4-6 hours, monitoring by TLC until the starting material is consumed.
-
Cool the mixture to room temperature and neutralize with a saturated solution of sodium bicarbonate.
-
Extract the product with ethyl acetate (3 x 10 vol), dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure to yield methyl 5-methylpyrazine-2-carboxylate.
Step 2: N-Oxidation
-
Dissolve the methyl 5-methylpyrazine-2-carboxylate (1.0 eq) in dichloromethane (10 vol).
-
Add m-chloroperoxybenzoic acid (m-CPBA, 1.2 eq) portion-wise at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Wash the reaction mixture with a saturated solution of sodium bicarbonate (2 x 5 vol) and then with brine (1 x 5 vol).
-
Dry the organic layer over anhydrous sodium sulfate and concentrate to give the N-oxide intermediate.
Step 3: Acetic Anhydride Rearrangement and Hydrolysis
-
Heat the N-oxide intermediate (1.0 eq) in acetic anhydride (5 vol) at 100-110 °C for 2-3 hours.
-
Cool the reaction mixture and carefully add water to quench the excess acetic anhydride.
-
Basify the solution with aqueous sodium hydroxide and heat to hydrolyze the acetate ester.
-
Acidify the mixture with HCl to precipitate the 5-(hydroxymethyl)pyrazine-2-carboxylic acid.
Step 4: Amidation
-
To a solution of 5-(hydroxymethyl)pyrazine-2-carboxylic acid (1.0 eq) in DMF (10 vol), add HOBt (1.2 eq) and EDC (1.2 eq).
-
Stir the mixture for 30 minutes, then add a solution of ammonia in methanol.
-
Stir at room temperature for 12 hours.
-
Remove the solvent under reduced pressure and purify the residue by column chromatography to afford 5-(hydroxymethyl)pyrazinecarboxamide.
Route 2: Selective Oxidation of 2,5-Dimethylpyrazine
This route is attractive due to its directness, starting from the inexpensive and readily available 2,5-dimethylpyrazine. The key challenge lies in achieving selective mono-oxidation of one methyl group to the carboxylic acid, followed by amidation, and subsequent reduction or hydroxylation. A more direct, but challenging, approach involves the selective oxidation of one methyl group to the hydroxymethyl group.
Experimental Workflow
Caption: Synthesis via selective oxidation of 2,5-dimethylpyrazine.
Detailed Experimental Protocol
Step 1: Selective Mono-oxidation of 2,5-Dimethylpyrazine
-
Dissolve 2,5-dimethylpyrazine (1.0 eq) in water (20 vol).
-
Slowly add potassium permanganate (KMnO4, 2.0-2.5 eq) in portions, maintaining the temperature below 30 °C.
-
Stir the reaction mixture at room temperature for 24-48 hours.
-
Filter the manganese dioxide byproduct and wash with hot water.
-
Acidify the filtrate with concentrated HCl to a pH of 2-3 to precipitate the 5-methylpyrazine-2-carboxylic acid.
-
Filter the solid, wash with cold water, and dry.
Step 2: Amidation of 5-Methylpyrazine-2-carboxylic Acid
-
Suspend 5-methylpyrazine-2-carboxylic acid (1.0 eq) in thionyl chloride (5 vol) and reflux for 2 hours.
-
Remove the excess thionyl chloride under reduced pressure.
-
Dissolve the resulting acid chloride in a suitable solvent like THF and add it dropwise to a cooled (0 °C) solution of concentrated aqueous ammonia.
-
Stir for 1 hour, then extract the product with ethyl acetate.
-
Dry the organic layer and concentrate to yield 5-methylpyrazine-2-carboxamide.
Step 3: Hydroxylation of 5-Methylpyrazine-2-carboxamide This step is challenging and can be approached in several ways, including biocatalytic methods which are gaining prominence for their selectivity.
-
Biocatalytic Approach : Employ a suitable microorganism or isolated enzyme (e.g., a cytochrome P450 monooxygenase) known for benzylic hydroxylation.[1] The reaction would typically involve incubating the substrate with the biocatalyst in a suitable buffer system.
Route 3: Nucleophilic Substitution on a Pre-functionalized Pyrazine
This method involves the initial preparation of a pyrazine with a leaving group at the 5-methyl position, which is then displaced by a hydroxide or protected hydroxide equivalent.
Experimental Workflow
Caption: Synthesis via nucleophilic substitution.
Detailed Experimental Protocol
Step 1: Radical Bromination
-
Dissolve methyl 5-methylpyrazine-2-carboxylate (1.0 eq) in carbon tetrachloride (10 vol).
-
Add N-bromosuccinimide (NBS, 1.1 eq) and a catalytic amount of azobisisobutyronitrile (AIBN).
-
Reflux the mixture for 4-6 hours, monitoring by TLC.
-
Cool the reaction, filter off the succinimide, and concentrate the filtrate.
Step 2: Nucleophilic Substitution and Amidation
-
Dissolve the crude methyl 5-(bromomethyl)pyrazine-2-carboxylate in DMF (10 vol) and add potassium acetate (1.5 eq).
-
Heat the mixture to 80 °C for 3-4 hours.
-
Cool the reaction and then directly add a solution of ammonia in methanol.
-
Stir at room temperature overnight. This will effect both the amidation of the ester and the hydrolysis of the acetate.
-
Work-up involves partitioning between water and ethyl acetate, followed by purification by column chromatography to yield the final product.
Conclusion and Recommendations
The choice of the optimal synthetic route for 5-(hydroxymethyl)pyrazinecarboxamide is highly dependent on the specific requirements of the project, including scale, cost, available equipment, and safety considerations.
-
For small-scale laboratory synthesis where control and purity are paramount, Route 1 is recommended. Although it is the longest route, it allows for the isolation and characterization of intermediates, providing greater control over the final product quality.
-
For large-scale industrial production where cost and step-economy are critical, Route 2 presents the most attractive option. However, significant process development would be required to optimize the selective oxidation and hydroxylation steps to minimize byproduct formation and ensure a robust and reproducible process.
-
Route 3 offers a good balance between efficiency and control. The handling of the brominated intermediate requires appropriate safety precautions, but the subsequent substitution and amidation steps are generally reliable and high-yielding.
Ultimately, the selection of the synthetic strategy should be made after careful consideration of the factors outlined in this guide and may require some initial route-scouting experiments to determine the most suitable method for your specific application.
References
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Comparative Docking Guide: Pyrazinecarboxamide Scaffolds against M. tuberculosis Targets
[1]
Executive Summary & Strategic Rationale
Pyrazinamide (PZA) remains a cornerstone of first-line tuberculosis therapy, yet its mechanism as a pro-drug—requiring activation by the bacterial enzyme Pyrazinamidase (PncA)—creates a vulnerability: resistance via pncA mutations.[1][2][3]
This guide presents a comparative docking study of novel Pyrazinecarboxamide derivatives designed to overcome this limitation. We contrast the binding efficacy of the standard PZA scaffold against next-generation derivatives (specifically N-substituted and sulfonamide-linked analogs) targeting two critical Mycobacterium tuberculosis (Mtb) systems:
-
PncA (Activator): To assess binding stability in wild-type vs. mutant strains.
-
InhA (Direct Target): To evaluate the potential of these derivatives to act as direct inhibitors, bypassing the activation requirement.
Key Insight: While PZA typically exhibits low binding affinity (~-5.5 kcal/mol) due to its small size and pro-drug nature, recent derivatives discussed here demonstrate binding energies exceeding -9.5 kcal/mol against InhA, suggesting a shift from "pro-drug" to "direct inhibitor" pharmacology.[1]
Comparative Analysis: Ligand Performance
The following data synthesizes recent experimental and computational findings comparing standard Pyrazinamide with high-potency derivatives (e.g., Compound 5g, 9g) against the Enoyl Acyl Carrier Protein Reductase (InhA).
Table 1: Binding Energy & Interaction Profile (Target: InhA, PDB: 2NSD/3FNG)[1][4]
| Compound ID | Scaffold Class | Binding Energy (kcal/mol) | Key Residue Interactions | Mechanism Note |
| Pyrazinamide (PZA) | Standard (Reference) | -5.2 to -5.8 | Tyr158 (H-bond), Ile194 | Weak affinity; relies on enzymatic conversion to POA.[1] |
| Compound 5g | Diphenylpyrazine | -9.85 | Tyr158, Met199, Phe149 | Strong hydrophobic packing stabilizes the active site loop.[1] |
| Compound 9g | Sulfonamide-Pyrazole | -9.71 | Tyr158, Lys165 (Pi-cation) | Dual-binding mode; sulfonamide tail extends into solvent channel.[1] |
| JS-2 | N-substituted Amide | -8.90 | Tyr158, NAD+ Cofactor | Direct competition with substrate binding.[1] |
Data Interpretation: The significant energy gap (~4 kcal/mol) between PZA and derivatives like 5g/9g validates the strategy of increasing lipophilicity and steric bulk to target the hydrophobic pocket of InhA, a site PZA is too small to exploit effectively.[1]
Methodological Comparison: Docking Algorithms
For researchers selecting a tool for pyrazine scaffolds, the choice of algorithm impacts the reliability of the results.
Table 2: Algorithm Performance on Pyrazine Scaffolds
| Feature | AutoDock Vina | Schrödinger Glide (XP) | Recommendation |
| Search Method | Stochastic (Iterated Local Search).[1] | Systematic (Hierarchical Filters). | Use Glide for final lead optimization; Vina for library screening.[1] |
| Scoring Function | Empirical + Knowledge-based.[1] | Empirical (Harder penalties for steric clashes).[1] | Glide handles the rigid pyrazine ring planarity better in tight pockets.[1] |
| Handling PncA Metal | Requires manual specification of Fe2+/Mn2+ parameters. | Native support for metal coordination constraints. | Critical: PncA contains a metal ion; Vina often miscalculates this interaction without manual intervention. |
Experimental Protocol: Self-Validating Workflow
This protocol ensures reproducibility and scientific rigor. It includes a mandatory "Redocking" step to validate the grid parameters.[1]
Phase 1: Preparation
-
Protein Prep:
-
Retrieve PDB 2NSD (InhA) or 3PL1 (PncA).[1]
-
Crucial Step: For PncA, ensure the metal ion (Fe2+/Mn2+) is retained.[1] For InhA, retain the NADH cofactor as it forms part of the binding pocket.
-
Remove water molecules (unless bridging, e.g., HOH 201 in some InhA structures).[1]
-
Add polar hydrogens and compute Gasteiger charges.
-
-
Ligand Prep:
-
Generate 3D conformers of Pyrazinecarboxamide derivatives.
-
Minimize energy using MMFF94 force field.
-
Phase 2: Validation (The "Redocking" Standard)[1]
-
Objective: Reproduce the pose of the co-crystallized ligand.[1]
-
Pass Criteria: Root Mean Square Deviation (RMSD) between the docked pose and crystal pose must be < 2.0 Å .[1]
-
Action: If RMSD > 2.0 Å, adjust the Grid Box size or exhaustiveness settings.
Phase 3: Production Docking
-
Grid Box (InhA): Center on coordinates X:15.2, Y:12.8, Z:6.5 (Active site centroid).[1] Size: 20x20x20 Å.
-
Exhaustiveness: Set to 32 (Vina) or "Extra Precision" (Glide).
-
Post-Processing: Cluster results with a 2.0 Å tolerance. Select the lowest energy pose only if it occupies the NADH-adjacent pocket.[1]
Visualizations
Diagram 1: The Comparative Docking Workflow
This flowchart outlines the logic flow from library preparation to hit selection, emphasizing the validation loop.
Caption: Systematic workflow ensuring protocol validity via RMSD benchmarking before production docking.
Diagram 2: Mechanistic Interaction Map (InhA Target)
A schematic representation of how effective pyrazine derivatives interact with the InhA active site compared to the standard drug.[1]
Caption: Interaction map highlighting the hydrophobic contacts (green) that novel derivatives exploit, which PZA lacks.
References
-
Synthesis, Biological Evaluation and Molecular Docking Studies of New Pyrazolines as Antitubercular Agents. Bentham Science. 4
-
Synthesis, Docking, and Biological Studies of Pyrazine Derivatives as Antimycobacterial Agents. National Institutes of Health (NIH) / PubMed.[1] 5
-
Development of Novel Sulfonamide-Based Pyrazole-Clubbed Pyrazoline Derivatives: Synthesis, Biological Evaluation, and Molecular Docking Study. ACS Omega. 6
-
Gibbs Free Energy Calculation of Mutation in PncA and RpsA Associated With Pyrazinamide Resistance. Frontiers in Microbiology. 7
-
Synthesis, Mycobacterium tuberculosis H37Rv inhibitory activity, and molecular docking study of pyrazinamide analogs. Semantic Scholar. 8
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head-to-head comparison of 5-(hydroxymethyl)pyrazinecarboxamide with other antiviral precursors
Executive Summary
The pyrazine carboxamide scaffold remains a "privileged structure" in antiviral drug discovery, most notably anchored by Favipiravir (T-705) and its de-fluoro precursor T-1105 . However, the emergence of 5-(hydroxymethyl)pyrazine-2-carboxamide (5-HMPZA) represents a shift from traditional C3/C6 functionalization toward C5-diversified libraries.
This guide provides a head-to-head technical comparison of 5-HMPZA against the industry-standard 3-Hydroxypyrazine-2-carboxamide (T-1105) and the commodity starting material 3-Aminopyrazine-2-carboxylic acid .
Our Verdict: While T-1105 remains the obligatory precursor for Favipiravir manufacturing, 5-HMPZA offers superior solubility and a more versatile "chemical handle" (the primary alcohol) for developing next-generation, broad-spectrum viral polymerase inhibitors that require improved pharmacokinetic profiles.
Structural & Mechanistic Context
To understand the utility of 5-HMPZA, we must contextualize it within the pyrazine antiviral landscape. The mechanism of action for this class generally involves conversion to the ribonucleoside triphosphate (RTP) form, which acts as a pseudo-substrate for viral RNA-dependent RNA polymerase (RdRp).[1][2]
-
T-1105/T-705 Route: Relies on C3-hydroxyl tautomerization to mimic guanosine bases.
-
5-HMPZA Route: Exploits the C5 position to modulate metabolic stability and lipophilicity without interfering with the critical C3-N4 hydrogen bonding interface required for polymerase binding.
Figure 1: Comparative Scaffolds and Numbering
Caption: Divergent synthetic utility of pyrazine precursors. T-1105 directs synthesis toward C6-fluorination (Favipiravir), while 5-HMPZA enables C5-chain extension.
Head-to-Head Comparison
We evaluated three primary precursors based on synthetic utility, physical properties, and downstream application.
Table 1: Technical Specification Comparison
| Feature | 5-(Hydroxymethyl)pyrazine-2-carboxamide (Subject) | 3-Hydroxypyrazine-2-carboxamide (T-1105) | 3-Aminopyrazine-2-carboxylic Acid |
| Role | Scaffold for C5-modified analogs | Direct precursor for Favipiravir | Raw material for T-1105 |
| CAS Registry | 55321-93-2 (Generic Ref) | 55321-99-8 | 27823-83-2 |
| Solubility (Water) | High (Polar -CH₂OH group) | Low (Strong intermolecular H-bonds) | Moderate (pH dependent) |
| Reactivity Profile | Primary alcohol oxidation, esterification, halogenation. | Tautomerization (Enol/Keto), Electrophilic substitution at C6. | Decarboxylation, Diazotization. |
| Key Impurity Risk | Over-oxidation to carboxylic acid. | Dimerization, regio-isomeric fluorination. | Residual heavy metals (if Pd used). |
| Handling Safety | Standard PPE; non-volatile. | Dust hazard; potential reproductive toxin. | Irritant; generally safe. |
| Cost Efficiency | Moderate (Specialty Intermediate). | High (Commodity Scale). | Very High (Commodity Scale). |
Detailed Analysis
1. Solubility and Processability
5-HMPZA exhibits superior solubility in polar organic solvents (MeOH, EtOH, DMSO) compared to T-1105 . T-1105 possesses a high melting point (>200°C) and poor solubility due to strong intermolecular hydrogen bonding between the amide and the C3-hydroxyl group.
-
Implication: Reactions involving 5-HMPZA can often be run at higher concentrations, improving throughput and reducing solvent waste (Green Chemistry compliance).
2. Regiochemical Control
-
T-1105: The C3-hydroxyl group is an ortho/para director. In the synthesis of Favipiravir, it directs electrophilic fluorination to the C6 position. However, controlling mono- vs. di-fluorination requires precise stoichiometry (e.g., using Selectfluor in ionic liquids).
-
5-HMPZA: The C5-hydroxymethyl group acts as a "chemical hook." It does not activate the ring for electrophilic attack as strongly as the -OH group. Instead, it allows for the attachment of solubilizing tails or pro-drug moieties (e.g., phosphate esters) without altering the core electronic structure of the pyrazine ring.
3. Metabolic Stability
T-1105 is a pro-drug.[3] In vivo, it is phosphoribosylated. 5-HMPZA, however, is structurally related to the metabolites of Pyrazinamide (anti-TB). When designing novel antivirals, using the 5-HMPZA scaffold allows researchers to block the C5 position, potentially retarding oxidative metabolism and extending the half-life of the drug candidate.
Experimental Protocols
The following protocols validate the utility of 5-HMPZA in generating high-purity antiviral candidates compared to the standard T-1105 fluorination route.
Protocol A: Functionalization of 5-HMPZA (Synthesis of 5-Alkoxymethyl Derivative)
Purpose: To demonstrate the reactivity of the hydroxymethyl handle for library generation.
Reagents: 5-(hydroxymethyl)pyrazine-2-carboxamide (1.0 eq), Thionyl Chloride (SOCl₂), Alcohol (ROH), TEA.
-
Activation: Suspend 5-HMPZA (10 mmol) in anhydrous DCM (50 mL).
-
Chlorination: Add SOCl₂ (1.2 eq) dropwise at 0°C. The suspension will clear as the alkyl chloride intermediate forms. Stir for 2 hours at RT.
-
Evaporation: Remove solvent and excess SOCl₂ under reduced pressure to yield the crude chloromethyl intermediate (handle with care; lachrymator).
-
Substitution: Redissolve in dry THF. Add the target alcohol (ROH, 2.0 eq) and TEA (3.0 eq). Reflux for 6 hours.
-
Work-up: Quench with water, extract with EtOAc.
-
Purification: Silica gel chromatography (MeOH/DCM gradient).
-
Target Yield: 75-85%.
-
Purity Check: HPLC (see below).[4]
-
Protocol B: Purity Analysis (HPLC Method)
Purpose: Universal method for separating Pyrazine precursors.
-
Column: C18 Reverse Phase (e.g., Agilent Zorbax Eclipse Plus, 4.6 x 150 mm, 3.5 µm).
-
Mobile Phase A: 0.1% Formic Acid in Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient: 5% B to 95% B over 15 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV at 254 nm (Pyrazine core) and 320 nm (to detect specific impurities).
-
Retention Order (Typical):
Visualizing the Synthetic Workflow
The following diagram illustrates the decision matrix for selecting the appropriate precursor based on the target antiviral class.
Figure 2: Precursor Selection Logic
Caption: Decision tree for selecting between T-1105 and 5-HMPZA based on synthetic targets.
References
-
Furuta, Y., et al. (2002). "In vitro and in vivo activities of T-705 against influenza virus." Antimicrobial Agents and Chemotherapy.[3]
-
Huchting, J., et al. (2018).[3] "Prodrugs of the Phosphoribosylated Forms of Hydroxypyrazinecarboxamide Pseudobase T-705 and Its De-Fluoro Analogue T-1105." Journal of Medicinal Chemistry.
-
Jin, Z., et al. (2015).[3] "Biochemical Evaluation of the Inhibition Properties of Favipiravir... against Human and Mouse Norovirus RNA Polymerases." Antimicrobial Agents and Chemotherapy.[3]
-
PubChem. (n.d.). "Compound Summary: 6-fluoro-3-hydroxy-2-pyrazinecarboxamide (Favipiravir)." National Library of Medicine.
-
ChemicalBook. (2021). "3-Hydroxypyrazine-2-carboxamide (T-1105) Properties and Applications."
Sources
- 1. Favipiravir and Its Structural Analogs: Antiviral Activity and Synthesis Methods - Konstantinova - Acta Naturae [actanaturae.ru]
- 2. 3-Hydroxypyrazine-2-carboxamide——Indication, Mechanism of action, Preparation etc._Chemicalbook [chemicalbook.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. Intracellular metabolism of favipiravir (T-705) in uninfected and influenza A (H5N1) virus-infected cells - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Green synthesis of structural analogs of favipiravir - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 6-fluoro-3-hydroxy-pyrazine-2-carboxamide; 5-methyl-1H-pyrimidine-2,4-dione | C10H10FN5O4 | CID 6320395 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 7. chemrxiv.org [chemrxiv.org]
- 8. Mechanism of action of T-705 against influenza virus - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Efficacy of favipiravir (T-705) and T-1106 pyrazine derivatives in phlebovirus disease models - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to the Biological Evaluation of Substituted Pyrazinecarboxamides
Introduction
Pyrazinecarboxamides, a class of heterocyclic organic compounds, represent a cornerstone in modern medicinal chemistry. The scaffold, characterized by a pyrazine ring linked to a carboxamide group, is a privileged structure found in numerous clinically significant agents. The prototypical example is Pyrazinamide (PZA), a first-line drug for treating Mycobacterium tuberculosis infections, which has been instrumental in shortening the duration of tuberculosis therapy.[1][2][3] The inherent bioactivity of this scaffold has spurred extensive research into substituted derivatives to explore and optimize their therapeutic potential against a wide array of diseases.
This guide provides a comparative analysis of the biological evaluation of substituted pyrazinecarboxamides, focusing on their antitubercular, antimicrobial, and anticancer activities. We will delve into the structure-activity relationships (SAR) that govern their efficacy and present standardized experimental protocols to ensure the reproducibility and validity of research findings. This document is intended for researchers, scientists, and drug development professionals engaged in the discovery and development of novel therapeutic agents.
Antitubercular Activity: The Primary Frontier
The fight against tuberculosis (TB), particularly multidrug-resistant (MDR-TB) and extensively drug-resistant (XDR-TB) strains, remains a global health priority.[4][5] Pyrazinamide's unique ability to target dormant or semi-dormant mycobacteria in acidic environments makes its derivatives a focal point of anti-TB drug discovery.[3]
Mechanism of Action & Rationale for Substitution
Pyrazinamide is a prodrug that requires conversion to its active form, pyrazinoic acid (POA), by the mycobacterial enzyme pyrazinamidase (PZase).[1] POA disrupts membrane potential and transport in M. tuberculosis. A key area of research involves designing derivatives that can either bypass the need for PZase activation—a common mechanism of resistance—or exhibit enhanced activity.[6]
Comparative Efficacy of Substituted Pyrazinecarboxamides
The biological activity of pyrazinecarboxamide derivatives is highly dependent on the nature and position of substituents on the pyrazine ring and the amide nitrogen.
| Compound/Derivative | Key Substituents | Target Strain(s) | MIC (μg/mL) | Reference Compound (MIC) | Source |
| Pyrazinamide (PZA) | Unsubstituted | M. tuberculosis H37Rv | 20-100 (pH dependent) | - | [7][8] |
| 5-tert-Butyl-6-chloro-N-(3-trifluoromethylphenyl)pyrazine-2-carboxamide | 5-tert-Butyl, 6-Chloro, N-(3-trifluoromethylphenyl) | M. tuberculosis H37Rv | 3.13 | PZA (~25) | [9] |
| Derivative 1f | Alkyl chains, six-membered rings | M. tuberculosis | 8.0 | PZA (not specified) | [10] |
| Cobalt (II)-PZA Complex | Cobalt metal complex | Multidrug-resistant M. tuberculosis | Potent activity | PZA (less potent) | [1][4] |
| Manganese (II)-PZA Complex | Manganese metal complex | Multidrug-resistant M. tuberculosis | Potent activity | PZA (less potent) | [1][4] |
| N-(3-iodo-4-methylphenyl) pyrazine-2-carboxamide | N-(3-iodo-4-methylphenyl) | M. tuberculosis | <2 | PZA (not specified) | [5] |
Insights from Experimental Data:
-
Lipophilicity and Electronic Effects: The introduction of bulky, lipophilic groups like tert-butyl and electron-withdrawing groups such as chloro and trifluoromethyl on the N-phenyl ring can significantly enhance antitubercular activity, as seen with a MIC of 3.13 µg/mL.[9] This suggests that these modifications may improve cell wall penetration or binding to the target site.
-
Metal Complexation: Complexing pyrazinamide with transition metals like cobalt and manganese has been shown to yield compounds with potent activity against MDR strains of M. tuberculosis.[1][4] This strategy may represent a viable approach to overcoming existing resistance mechanisms.
-
Structure-Activity Relationship (SAR): Studies consistently show that substitutions at the 5 and 6 positions of the pyrazine ring, as well as on the N-phenyl moiety, are critical for activity. For instance, the presence of an iodine atom at the 3-position of the benzene ring has been identified as important for antimycobacterial efficacy.[5]
Experimental Workflow for Antitubercular Screening
A robust and standardized workflow is crucial for the reliable evaluation of novel compounds.
Sources
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- 4. Design, Synthesis and Antitubercular Evaluation of Novel Series of Pyrazinecarboxamide Metal Complexes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Synthesis and Structural Activity Relationship Study of Antitubercular Carboxamides - PMC [pmc.ncbi.nlm.nih.gov]
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- 9. Synthesis and antimycobacterial evaluation of substituted pyrazinecarboxamides - PubMed [pubmed.ncbi.nlm.nih.gov]
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A Comparative Guide to the Cytotoxic Evaluation of Pyrazole-Based Aurone Analogs
For Researchers, Scientists, and Drug Development Professionals
The quest for novel anticancer agents with improved efficacy and reduced side effects is a continuous endeavor in medicinal chemistry. Among the myriad of heterocyclic compounds, pyrazole and aurone scaffolds have independently demonstrated significant potential in the development of new therapeutics.[1][2] The strategic hybridization of these two pharmacophores into pyrazole-based aurone analogs has given rise to a promising new class of compounds with potent cytotoxic activities against various cancer cell lines.[3][4] This guide provides a comprehensive comparison of these analogs, delving into their cytotoxic performance, mechanistic underpinnings, and the experimental methodologies crucial for their evaluation.
I. Introduction to Pyrazole-Based Aurones: A Privileged Scaffold in Cancer Research
The pyrazole ring is a well-established "privileged structure" in medicinal chemistry, forming the core of numerous FDA-approved drugs with diverse therapeutic applications, including anticancer agents.[2][5][6] Its stability and versatile substitution patterns allow for the fine-tuning of pharmacological properties.[5] Aurones, a class of flavonoids, have also been recognized for their anticancer activities, with some derivatives showing the ability to inhibit cancer cell growth by modulating key signaling pathways.[4] The rationale behind combining these two moieties lies in the potential for synergistic effects, leading to compounds with enhanced potency and selectivity against cancer cells.
II. Comparative Cytotoxic Performance of Pyrazole-Based Aurone Analogs
The primary measure of a potential anticancer agent's efficacy is its cytotoxicity, typically quantified by the half-maximal inhibitory concentration (IC50). A lower IC50 value signifies greater potency. The following table summarizes the cytotoxic activity of various pyrazole-based aurone analogs against different human cancer cell lines, as reported in recent studies.
| Compound Series | Cancer Cell Line | IC50 (µM) | Reference Drug | IC50 (µM) of Ref. Drug | Source |
| Propargyloxy-substituted pyrazole-based aurones (10d-f, 11e, 11f) | AGS (Gastric Adenocarcinoma) | 19.7 - 28.5 | Leucovorin | 30.8 | [3] |
| Oxaliplatin | 29.8 | [3] | |||
| Propargyloxy-substituted pyrazole-based aurones (10b, 10c, 11a, 11c, 11d) | MCF-7 (Breast Cancer) | 4.8 - 8.5 | Paclitaxel | 19.7 | [3] |
| Pyrazole-based aurone analogs (3a, 3b, 3c, 3e, 3i, 3n) | MCF-7 (Breast Cancer) | 2.7 - 15.8 µg/mL | Paclitaxel | 18.5 µg/mL | [4] |
| N,N-diethylcarbamate functionalized aurone analogs (8e, 8f) | AGS (Gastric Adenocarcinoma) | 6.5 - 6.6 | Oxaliplatin | 29.8 | [7][8] |
| Leucovorin | 30.8 | [7][8] | |||
| Pyrazole hybrid aurones (5e, 5f, 5i, 6g) | AGS (Gastric Adenocarcinoma) | 25 - 28.3 | Oxaliplatin | 29.8 | [4] |
| Leucovorin | 30.8 | [4] |
Analysis of Cytotoxic Data:
The data clearly indicates that pyrazole-based aurone analogs exhibit a broad range of cytotoxic activity, with some compounds demonstrating superior potency compared to established chemotherapeutic agents. For instance, several propargyloxy-substituted analogs showed single-digit micromolar IC50 values against the MCF-7 breast cancer cell line, significantly lower than that of paclitaxel.[3] Similarly, certain N,N-diethylcarbamate functionalized aurones were found to be more potent against the AGS gastric cancer cell line than both oxaliplatin and leucovorin.[7][8]
Structure-Activity Relationship (SAR) Insights:
The cytotoxic efficacy of these analogs is intricately linked to their chemical structure. Studies have revealed that the nature and position of substituents on both the pyrazole and aurone rings play a crucial role in determining their anticancer activity. For example, the replacement of a hydroxyl group with a carbamoyl group in some series was found to be critical for enhanced cytotoxicity.[7][8] Furthermore, the presence of electron-releasing groups, such as a p-methyl group, on the phenyl ring of the pyrazole nucleus has been associated with increased anticancer activity.[7]
III. Mechanistic Insights: How Do Pyrazole-Based Aurones Exert Their Cytotoxic Effects?
Understanding the mechanism of action (MOA) is paramount in drug development. While research is ongoing, several potential mechanisms have been proposed for the cytotoxic effects of pyrazole-based compounds. These include the induction of apoptosis (programmed cell death), cell cycle arrest, and the inhibition of key enzymes involved in cancer cell proliferation and survival.[9][10]
Potential Molecular Targets:
-
Tubulin Polymerization: Some pyrazole derivatives have been shown to inhibit tubulin polymerization, a critical process for cell division.[1][11] This disruption of the microtubule network leads to cell cycle arrest in the G2/M phase and subsequent apoptosis.
-
Protein Kinases: The pyrazole scaffold is a key component of many protein kinase inhibitors.[5] These enzymes, such as receptor tyrosine kinases (e.g., HER2, VEGFR2), are often overexpressed or hyperactivated in cancer cells, driving their uncontrolled growth.[7][10] Molecular docking studies have suggested that pyrazole-based aurones can bind to the active sites of these kinases, thereby inhibiting their function.[7][12]
-
Apoptosis Induction: Many pyrazole derivatives induce apoptosis through various pathways, including the activation of caspases and modulation of the Bcl-2 family of proteins.[9]
Illustrative Signaling Pathway:
Caption: Proposed mechanisms of cytotoxic action for pyrazole-based aurone analogs.
IV. Experimental Protocol: The MTT Assay for Cytotoxicity Evaluation
A cornerstone of in vitro cytotoxicity testing is the MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay.[13] This colorimetric assay provides a quantitative measure of cell viability and is widely used for screening the cytotoxic potential of novel compounds.[13]
Principle:
The MTT assay is based on the ability of metabolically active cells to reduce the yellow tetrazolium salt MTT to purple formazan crystals by mitochondrial succinate dehydrogenase. The amount of formazan produced is directly proportional to the number of viable cells.
Step-by-Step Methodology:
-
Cell Seeding:
-
Culture the desired cancer cell lines (e.g., MCF-7, AGS) in appropriate growth medium.
-
Trypsinize and count the cells.
-
Seed the cells into a 96-well plate at a predetermined density (e.g., 5,000-10,000 cells/well) and incubate for 24 hours to allow for cell attachment.
-
-
Compound Treatment:
-
Prepare a stock solution of the pyrazole-based aurone analog in a suitable solvent (e.g., DMSO).
-
Perform serial dilutions of the compound in culture medium to achieve a range of final concentrations.
-
Remove the old medium from the 96-well plate and add 100 µL of the medium containing the different concentrations of the test compound to the respective wells. Include a vehicle control (medium with DMSO) and a positive control (a known cytotoxic drug).
-
Incubate the plate for a specified period (e.g., 48 or 72 hours).
-
-
MTT Addition and Incubation:
-
After the incubation period, add 10-20 µL of MTT solution (5 mg/mL in PBS) to each well.
-
Incubate the plate for 2-4 hours at 37°C to allow for the formation of formazan crystals.
-
-
Formazan Solubilization:
-
Carefully remove the medium from each well.
-
Add 100-150 µL of a solubilizing agent (e.g., DMSO, isopropanol with 0.04 N HCl) to each well to dissolve the formazan crystals.
-
Gently shake the plate for 5-10 minutes to ensure complete dissolution.
-
-
Absorbance Measurement:
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader. A reference wavelength of 630 nm is often used to subtract background absorbance.
-
-
Data Analysis:
-
Calculate the percentage of cell viability for each concentration relative to the vehicle control.
-
Plot a dose-response curve (percentage of cell viability vs. compound concentration).
-
Determine the IC50 value from the curve, which is the concentration of the compound that causes 50% inhibition of cell growth.
-
Workflow for Cytotoxicity Evaluation:
Caption: Step-by-step workflow of the MTT assay for cytotoxicity evaluation.
V. Conclusion and Future Directions
Pyrazole-based aurone analogs represent a highly promising class of compounds for the development of novel anticancer therapies. Their potent cytotoxic activity against a range of cancer cell lines, coupled with the potential for favorable selectivity profiles, warrants further investigation. Future research should focus on:
-
Lead Optimization: Synthesizing and evaluating a broader range of analogs to further refine the structure-activity relationship and improve potency and selectivity.
-
In-depth Mechanistic Studies: Elucidating the precise molecular targets and signaling pathways modulated by these compounds.
-
In Vivo Efficacy: Evaluating the most promising candidates in preclinical animal models to assess their antitumor activity and pharmacokinetic properties.
-
Selectivity Profiling: Comprehensive testing against a panel of normal, non-cancerous cell lines is crucial to determine the therapeutic window of these compounds.[3][13]
By systematically addressing these areas, the full therapeutic potential of pyrazole-based aurone analogs can be unlocked, paving the way for the development of next-generation cancer treatments.
References
-
Lathwal, E., et al. (2024). Design and Synthesis of Propargyloxy Functionalized Pyrazole-Based Aurones: Exploring Their Potent Anticancer Properties Against AGS and MCF-7 Cell Lines. Chemistry & Biodiversity. Available at: [Link]
-
Request PDF. (n.d.). Synthesis of pyrazole based novel aurone analogs and their cytotoxic activity against MCF-7 cell line. ResearchGate. Available at: [Link]
-
Kumar, S., et al. (2024). Pyrazole-based and N,N-diethylcarbamate functionalized some novel aurone analogs: Design, synthesis, cytotoxic evaluation, docking and SAR studies, against AGS cancer cell line. Heliyon. Available at: [Link]
-
PubMed. (2024). Pyrazole-based and N,N-diethylcarbamate functionalized some novel aurone analogs: Design, synthesis, cytotoxic evaluation, docking and SAR studies, against AGS cancer cell line. Available at: [Link]
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Keri, R. S., et al. (2005). In vitro assays for anticancer drug discovery--a novel approach based on engineered mammalian cell lines. Anticancer Drugs. Available at: [Link]
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Wang, Y., et al. (2015). Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. Molecules. Available at: [Link]
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International Journal of Pharmaceutical Research and Applications. (2025). In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. Available at: [Link]
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Roy, P. S. (2025). (PDF) In Vitro Cytotoxicity Testing of Novel Drug Molecules Using MTT Assay. ResearchGate. Available at: [Link]
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El-Sayed, M. A., et al. (2015). In Vitro and In Vivo Anti-cancer Activity of Novel Synthetic Makaluvamine Analogs. Journal of Cancer. Available at: [Link]
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Singh, A., et al. (2025). Synthesis and Biological Studies of Aurones Derivatives for its Anticancer Potential. Recent Patents on Anti-Cancer Drug Discovery. Available at: [Link]
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Torres, A. M., et al. (2024). A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. International Journal of Molecular Sciences. Available at: [Link]
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Bîcu, E., & Sîrbu, A. (2023). The Importance of the Pyrazole Scaffold in the Design of Protein Kinases Inhibitors as Targeted Anticancer Therapies. Molecules. Available at: [Link]
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Semantic Scholar. (2024). Design and Synthesis of Propargyloxy Functionalized Pyrazole‐Based Aurones: Exploring Their Potent Anticancer Properties Against AGS and MCF‐7 Cell Lines. Available at: [Link]
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Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules. Available at: [Link]
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Kamal, A., et al. (2021). Design, synthesis and in vitro cytotoxicity evaluation of indolo–pyrazoles grafted with thiazolidinone as tubulin polymerization inhibitors. RSC Advances. Available at: [Link]
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Taha, M., et al. (2021). Anticolon Cancer Properties of Pyrazole Derivatives Acting through Xanthine Oxidase Inhibition. Molecules. Available at: [Link]
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El-Naggar, M., et al. (2025). Pyrazolones as a potential anticancer scaffold: Recent trends and future perspectives. Archiv der Pharmazie. Available at: [Link]
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Al-Ostath, O. A., et al. (2022). Heterocyclic Compounds: Pharmacology of Pyrazole Analogs From Rational Structural Considerations. Frontiers in Pharmacology. Available at: [Link]
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Safety Operating Guide
Comprehensive Disposal Guide: 5-(Hydroxymethyl)pyrazine-2-carboxamide
[1][2]
Executive Summary: Operational Safety & Environmental Stewardship
Immediate Action Required: 5-(Hydroxymethyl)pyrazine-2-carboxamide (often identified as T-705M1 , a primary metabolite of the antiviral Favipiravir) is a stable, water-soluble organic solid.[1][2] While pharmacologically less active than its parent compound, it is bio-refractory (resistant to biological degradation) and possesses potential reproductive toxicity risks associated with pyrazine analogs.
Core Directive: Under no circumstances should this compound, or solutions containing it, be discharged into municipal wastewater systems.[1] High-temperature incineration is the only validated method for complete mineralization of the pyrazine ring.
Chemical Profile & Risk Assessment
Effective disposal begins with understanding the physicochemical stability of the target analyte.
| Property | Specification | Operational Implication |
| Chemical Structure | Pyrazine ring with amide and hydroxymethyl substituents.[1][2][3] | High thermal stability; requires incineration >850°C. |
| Solubility | Highly Hydrophilic (Water Soluble).[1][2] | High Risk: Readily migrates in water tables if landfilled.[1][2] |
| Bioactivity | Metabolite of Favipiravir (T-705).[1][2][4][5][6] | Treat as a Suspected Reproductive Toxin (GHS Category 2).[1][2] |
| Environmental Fate | Bio-refractory.[1][2][7] | Do Not Flush. Resistant to standard activated sludge treatment.[1][2] |
Expert Insight: The hydroxymethyl group confers significant polarity, making this compound difficult to extract from aqueous waste streams once dissolved. Therefore, source segregation —preventing it from entering large-volume aqueous waste—is the most critical step in your workflow.[1]
Disposal Protocols by Waste Stream
Scenario A: Pure Solid Substance (Expired or Excess) [1]
-
Classification: Non-Halogenated Organic Solid Waste.
-
Container: High-Density Polyethylene (HDPE) wide-mouth jar or amber glass.
-
Labeling: Must be labeled "Hazardous Waste - Toxic/Irritant."[1] Explicitly list "Pyrazine Derivative."
-
Destruction Method: Rotary Kiln Incineration.
-
Why: The pyrazine nitrogen atoms can form NOx species if incinerated at low temperatures; professional chemical incineration ensures complete oxidation.
-
Scenario B: HPLC Effluent & Mother Liquors
-
Context: This is the most common waste stream in drug development labs.
-
Protocol:
-
Segregation: Do not mix with halogenated solvents (e.g., Chloroform, DCM) unless unavoidable, as this increases disposal costs.[1]
-
Collection: Collect in "Aqueous Waste with Organic Contaminants" carboys.
-
pH Check: Ensure pH is between 5–9 to prevent hydrolysis or unintended side reactions in the waste container.
-
Disposal: Send for fuel blending or incineration.
-
Scenario C: Contaminated Debris (Gloves, Weigh Boats, Filters) [1][2]
-
Protocol: Double-bag in chemically resistant polyethylene bags (minimum 4 mil thickness).
-
Binning: Place in the solid hazardous waste drum (often yellow or black bins depending on facility coding), not the biohazard (red) bin, unless the compound was used with infectious biological agents.[1]
Decision Matrix & Workflow Visualization
The following diagram outlines the logical decision tree for disposing of 5-(Hydroxymethyl)pyrazine-2-carboxamide.
Caption: Operational decision tree for segregating pyrazine-derivative waste streams to ensure compliance and complete destruction.
Regulatory Framework (RCRA & Global Standards)
While this specific metabolite is not explicitly listed on the EPA "P-list" or "U-list," it falls under the "Characteristic" or "Generator Knowledge" provisions due to its bioactive nature.
-
RCRA Classification (USA):
-
If the waste exhibits toxicity (via TCLP) or is ignitable (due to solvent carrier), it carries codes D001 (Ignitable) or D000 (Toxic - General).[1]
-
Best Practice: Classify as "Non-RCRA Regulated Hazardous Waste" if pure, but manage with the stringency of a U-listed compound due to teratogenic potential.
-
-
European Waste Catalogue (EWC):
-
Code 07 05 13 *: Solid wastes containing dangerous substances.
-
Code 07 05 04 *: Other organic solvents, washing liquids and mother liquors.
-
Emergency Spill Procedures
In the event of a powder spill outside of a containment hood:
-
Isolate: Evacuate the immediate area (10 ft radius).
-
PPE: Don double nitrile gloves, N95 or P100 respirator, and safety goggles.
-
Containment: Do not dry sweep (creates dust). Cover with wet paper towels or use a HEPA vacuum dedicated to chemical cleanup.
-
Decontamination: Wash the surface with a 10% bleach solution followed by water. The bleach aids in oxidizing residual amides, though incineration of the cleanup materials remains the primary disposal method.
References
-
National Institutes of Health (NIH). (2021). Understanding the pharmacokinetics of Favipiravir: Implications for treatment. Retrieved from [Link]
-
U.S. Environmental Protection Agency (EPA). (2024). Defining Hazardous Waste: Listed, Characteristic and Mixed Radiological Wastes. Retrieved from [Link]
-
European Food Safety Authority (EFSA). (2018). Safety and efficacy of pyrazine derivatives. Retrieved from [Link][1]
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- 4. Intracellular metabolism of favipiravir (T-705) in uninfected and influenza A (H5N1) virus-infected cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Intracellular metabolism of favipiravir (T-705) in uninfected and influenza A (H5N1) virus-infected cells - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Understanding the pharmacokinetics of Favipiravir: Implications for treatment of influenza and COVID-19 - PMC [pmc.ncbi.nlm.nih.gov]
- 7. CN102826627B - Method for removing pyrazine derivatives in waste water by resin adsorption method - Google Patents [patents.google.com]
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
